molecular formula C9H9BrN2 B1446431 6-Bromo-2-methyl-1H-indol-4-amine CAS No. 1260385-32-7

6-Bromo-2-methyl-1H-indol-4-amine

Cat. No.: B1446431
CAS No.: 1260385-32-7
M. Wt: 225.08 g/mol
InChI Key: BMXGASYMFBVMQQ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1H-indol-4-amine (CAS 1260385-32-7) is a brominated indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 9 H 9 BrN 2 and a molecular weight of 225.09 . Indole frameworks are privileged structures in drug development, and the introduction of a bromine atom at the C-6 position is a strategic modification used to modulate a compound's lipophilicity, membrane permeability, and metabolic stability . Research indicates that 6-bromoindole derivatives are valuable scaffolds for investigating new therapeutic agents, with scientific literature reporting that such compounds have been studied for their antibacterial, antifungal, and antitumor activities . In particular, brominated indole cores are being explored in the synthesis of novel analogs for structure-activity relationship (SAR) studies in oncology research . Furthermore, 6-bromoindole serves as a key building block for synthesizing more complex molecules, including potential inhibitors of bacterial enzymes like cystathionine γ-lyase (bCSE), which can act as antibiotic potentiators . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGASYMFBVMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294465
Record name 1H-Indol-4-amine, 6-bromo-2-methyl-
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-32-7
Record name 1H-Indol-4-amine, 6-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260385-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-4-amine, 6-bromo-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide on 6-Bromo-2-methyl-1H-indol-4-amine: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter functionalized indoles as privileged scaffolds in medicinal chemistry. Among these, 6-Bromo-2-methyl-1H-indol-4-amine stands out as a highly versatile, . It is strategically designed to serve as a hinge-binding motif in kinase inhibitors while providing orthogonal synthetic handles for late-stage diversification. This whitepaper dissects its structural causality, provides a self-validating synthetic protocol, and outlines its role in modern drug development.

Physicochemical Profiling

Understanding the baseline metrics of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. Below is a summary of its core quantitative data[1][2].

PropertyValueCausality / Implication
Molecular Formula C9H9BrN2Dictates a compact, nitrogen-rich aromatic system.
Molecular Weight 225.09 g/mol Low MW ensures high ligand efficiency (LE) when incorporated into larger lead compounds.
CAS Registry Number 1260385-32-7Unique identifier for sourcing and regulatory documentation.
SMILES Cc1cc2c(N)cc(Br)cc2[nH]1Encodes the 2-methyl, 4-amino, and 6-bromo topology for in silico modeling.

Molecular Architecture & Structural Causality

Every functional group on this indole core has been selected for a specific chemical or biological purpose.

  • The Indole Core: Provides a rigid, planar, electron-rich aromatic system that readily intercalates into hydrophobic pockets of target proteins.

  • The 2-Methyl Group: Introduces steric bulk adjacent to the indole nitrogen. This steric shielding restricts the rotational degrees of freedom of the molecule in the binding pocket, locking it into a specific bioactive conformation. Furthermore, it modulates the pKa of the indole NH, subtly tuning its hydrogen-bond donor capacity.

  • The 4-Amino Group: This is the primary pharmacophore element. Positioned at C4, the primary amine acts as a critical bidentate hydrogen-bond donor/acceptor. In kinase inhibitor design, the 4-amino group pairs with the indole NH to form a robust .

  • The 6-Bromo Substitution: The bromine atom serves a dual purpose. Biologically, it exploits the "heavy atom effect" and can participate in halogen bonding with backbone carbonyls in deep, lipophilic pockets. Synthetically, it is an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid3 at the C6 position[3].

Target Binding & Pharmacophore Logic

To visualize how this building block interacts with biological targets (such as the ATP-binding site of kinases), we map its functional groups to their respective binding roles.

Pharmacophore Core Indole NH H-Bond Donor Target Kinase Hinge Region (ATP Binding Pocket) Core->Target H-Bond Amino 4-Amino Group H-Bond Acceptor/Donor Amino->Target H-Bond Bromo 6-Bromo Halogen Bond / Hydrophobic Pocket Hydrophobic Pocket Bromo->Pocket Halogen Bond Methyl 2-Methyl Steric Shielding Methyl->Pocket Steric Fit

Pharmacophore mapping of 6-Bromo-2-methyl-1H-indol-4-amine in a kinase ATP-binding pocket.

Synthetic Methodology & Experimental Protocol

The synthesis of 6-Bromo-2-methyl-1H-indol-4-amine typically proceeds via the reduction of its corresponding nitro precursor, 6-bromo-2-methyl-4-nitro-1H-indole.

Causality in Reagent Selection

Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here. The palladium catalyst will rapidly hydrodebrominate the C6 position, destroying the synthetic handle. Instead, we utilize a mild, chemoselective dissolving metal reduction (Iron/Ammonium Chloride) or Tin(II) chloride (SnCl2) to reduce the nitro group while .

Step-by-Step Protocol: Chemoselective Reduction
  • Preparation: In an inert atmosphere, dissolve 1.0 equivalent of 6-bromo-2-methyl-4-nitro-1H-indole in a mixture of Ethanol and Water (4:1 v/v).

  • Activation: Add 5.0 equivalents of Iron powder (Fe) and 5.0 equivalents of Ammonium Chloride (NH4Cl). The NH4Cl acts as a mild proton source, activating the iron surface without creating an overly acidic environment that could degrade the indole core.

  • Reaction: Heat the suspension to 80°C (reflux) for 2-4 hours. Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 6-Bromo-2-methyl-1H-indol-4-amine as a solid.

Synthesis SM 6-Bromo-2-methyl -4-nitro-1H-indole Reagents Fe powder, NH4Cl EtOH/H2O, 80°C SM->Reagents Step 1 Prod 6-Bromo-2-methyl -1H-indol-4-amine Reagents->Prod Step 2 Purif Celite Filtration & Chromatography Prod->Purif Step 3

Chemoselective synthetic workflow for 6-Bromo-2-methyl-1H-indol-4-amine.

Analytical Validation

To ensure the integrity of the synthesized batch, a self-validating analytical suite must be employed:

  • LC-MS: Confirm the molecular weight. The mass spectrum should display the characteristic 1:1 isotopic doublet at m/z 225 and 227 [M+H]+, confirming the presence of a single bromine atom.

  • 1H NMR (DMSO-d6):

    • Observe the 2-methyl singlet at ~2.3 ppm.

    • Observe the broad singlet for the primary amine (-NH2) integrating to 2 protons, typically around 5.0-5.5 ppm.

    • Observe the indole NH as a broad singlet >10.5 ppm.

    • The aromatic region will show two meta-coupled protons (J ~ 1.5-2.0 Hz) for the C5 and C7 positions, confirming the substitution pattern.

References

  • Title : 6-Bromo-2-methyl-1H-indol-4-amine | ChemScene Source : Chemikart URL :[Link]

  • Title : Catalog 2019 Source : Namiki Shoji Co., Ltd. URL : [Link]

Sources

6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7): A Comprehensive Guide to Structural Identifiers, Synthetic Pathways, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Bromo-2-methyl-1H-indol-4-amine represents a highly functionalized, privileged scaffold in modern medicinal chemistry and drug discovery. Featuring a C6-bromine atom for cross-coupling versatility, a C2-methyl group for steric tuning, and a C4-amine for hydrogen-bonding interactions, this building block is frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. This whitepaper provides an authoritative guide on its structural identifiers, rationalizes its synthetic pathways, and details self-validating experimental protocols for its preparation.

Chemical Identity & Structural Parameters

Accurate structural identification is critical for computational modeling, procurement, and analytical verification. The table below consolidates the core identifiers and physicochemical properties of 6-Bromo-2-methyl-1H-indol-4-amine.

ParameterValue
Chemical Name 6-Bromo-2-methyl-1H-indol-4-amine
CAS Registry Number 1260385-32-7
Molecular Formula C9H9BrN2
Molecular Weight 225.09 g/mol
SMILES String CC1=CC2=C(C=C(C=C2N1)Br)N
Topological Polar Surface Area (TPSA) 41.81 Ų
Hydrogen Bond Donors 2 (Indole -NH, Amine -NH2)
Hydrogen Bond Acceptors 1 (Amine -N)

Mechanistic Insights: Rationalizing the Synthetic Pathway

The synthesis of highly substituted indoles requires careful consideration of regioselectivity and chemoselectivity. While the Leimgruber-Batcho or Bartoli syntheses are common for general indole formation, the Fischer Indole Synthesis is the most robust and scalable method for accessing 2-methylindoles specifically[1].

Step 1: Fischer Indolization

The reaction between (3-bromo-5-nitrophenyl)hydrazine and acetone under acidic conditions (e.g., using polyphosphoric acid or ZnCl₂) initiates the Fischer indolization[1][2]. The mechanism proceeds via the formation of an arylhydrazone, which undergoes a [3,3]-sigmatropic rearrangement. The subsequent elimination of ammonia yields the indole core. Because the starting hydrazine is meta-substituted relative to the nitro group, cyclization can occur at either ortho position, resulting in a mixture of two regioisomers: 6-bromo-2-methyl-4-nitro-1H-indole and 4-bromo-2-methyl-6-nitro-1H-indole. These must be separated via silica gel chromatography[1].

Step 2: Chemoselective Nitro Reduction

The critical challenge in the final synthetic step is reducing the C4-nitro group to an amine without inducing hydrodehalogenation of the C6-bromine atom. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) frequently cleaves aryl-bromide bonds. Therefore, a milder, chemoselective reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous alcoholic solvent is employed[3][4]. The iron surface acts as the electron source, while NH₄Cl provides the necessary protons in a near-neutral medium, ensuring quantitative reduction of the nitro group while leaving the aryl bromide entirely intact[3].

SynthWorkflow A 3-Bromo-5-nitrophenylhydrazine + Acetone B Hydrazone Intermediate A->B C Fischer Cyclization (ZnCl2 or PPA, Heat) B->C D 6-Bromo-2-methyl-4-nitro-1H-indole (Isomeric Mixture) C->D E Chromatographic Separation (SiO2) D->E F Pure 4-Nitro Isomer E->F G Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) F->G H 6-Bromo-2-methyl-1H-indol-4-amine (Target) G->H

Synthetic workflow for 6-Bromo-2-methyl-1H-indol-4-amine via Fischer Indole cyclization.

Experimental Protocols: Self-Validating Systems

The following step-by-step methodologies are designed with built-in validation checkpoints to ensure reproducibility and high yields.

Protocol A: Synthesis of 6-Bromo-2-methyl-4-nitro-1H-indole
  • Hydrazone Formation: In a round-bottom flask, dissolve 1.0 eq of (3-bromo-5-nitrophenyl)hydrazine in excess acetone. Stir at room temperature for 2 hours until Thin Layer Chromatography (TLC) indicates the complete consumption of the hydrazine.

  • Cyclization: Concentrate the mixture under reduced pressure to yield the crude hydrazone. Dissolve this intermediate in glacial acetic acid and add 2.0 eq of anhydrous ZnCl₂[1].

  • Heating & Validation: Heat the reaction mixture to 90°C. Validation Check: The solution will transition from yellow to deep brown, indicating the elimination of ammonia and the successful formation of the indole core.

  • Workup & Separation: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the desired 6-bromo-2-methyl-4-nitro-1H-indole from its regioisomer.

Protocol B: Chemoselective Reduction to Target Amine
  • Setup: To a 500 mL three-necked flask, add the purified 4-nitroindole intermediate (1.0 eq), iron powder (5.0 eq, ~200 mesh), and ammonium chloride (5.0 eq)[4].

  • Solvent Addition: Suspend the mixture in a 4:1 solution of Ethanol/Water.

  • Reflux & Validation: Heat the vigorously stirred suspension to reflux (approx. 80°C). Validation Check: Monitor via LC-MS or TLC. The starting material should disappear within 2–3 hours, replaced by a more polar, ninhydrin-active spot corresponding to the amine[5].

  • Filtration: Cool the mixture to room temperature. Filter the black iron sludge through a pad of Celite® to remove inorganic salts, washing the pad thoroughly with ethyl acetate[5].

  • Isolation: Concentrate the filtrate under reduced pressure, extract with dichloromethane, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 6-Bromo-2-methyl-1H-indol-4-amine[4].

Pharmacological Utility & Downstream Applications

The 4-aminoindole scaffold is a privileged structure in the development of ATP-competitive kinase inhibitors. The C4-amine acts as a critical hydrogen bond donor to the hinge region of the kinase (e.g., JAK, PIM, or FLT3 kinases), while the C2-methyl group occupies a specific hydrophobic pocket, enhancing target selectivity. Furthermore, the C6-bromine serves as a versatile synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to rapidly explore chemical space and optimize pharmacokinetic properties.

KinasePathway Ligand Indole-based Inhibitor (Derived from CAS 1260385-32-7) ATP ATP Binding Pocket Ligand->ATP Competitive Binding Kinase Target Kinase (e.g., JAK/PIM) Kinase->ATP Substrate Downstream Substrate (STAT/Bad) ATP->Substrate Phosphorylation Blocked Response Cellular Response (Apoptosis/Proliferation Arrest) Substrate->Response Signal Transduction Halted

Mechanism of action for kinase inhibitors derived from the 4-aminoindole scaffold.

References

  • 6-Bromo-2-methyl-1H-indol-4-amine | ChemScene | Chemikart Source: Chemikart URL
  • 6-Bromo-2-methyl-1H-indol-4-amine SMILES | Chemikart Source: Chemikart URL
  • Fischer Indole Synthesis: Mechanism, Steps & Importance Source: Vedantu URL
  • Protocol for Fischer Indole Synthesis of 2-Methylindoles Source: Benchchem URL
  • Source: Taylor & Francis Online (Synthetic Communications)
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines Source: Benchchem URL
  • Reduction of nitro arene by Fe/ammonium chloride Source: ChemSpider Synthetic Pages URL
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill Source: RSC Publishing URL

Sources

The Therapeutic Potential of 6-Bromo-2-methyl-1H-indol-4-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities. The strategic introduction of functional groups, such as a bromine atom, to the indole scaffold can significantly enhance a molecule's biological potency and selectivity. This guide provides an in-depth exploration of the synthesis, potential biological activities, and therapeutic applications of derivatives of 6-Bromo-2-methyl-1H-indol-4-amine, a promising scaffold for the development of novel therapeutic agents. While direct research on this specific molecule is emerging, this document synthesizes data from structurally related bromo-indole compounds to provide a comprehensive resource for researchers and drug development professionals.

The 6-Bromo-2-methyl-1H-indol-4-amine Scaffold: A Privileged Structure

The 6-Bromo-2-methyl-1H-indol-4-amine core combines several key features that make it an attractive starting point for drug discovery:

  • The Indole Ring: An electron-rich aromatic system that can engage in various biological interactions, including π-stacking and hydrogen bonding.

  • The Bromine Atom at the 6-position: This halogen substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also serve as a handle for further synthetic modifications.

  • The Methyl Group at the 2-position: This group can influence the molecule's steric and electronic properties, potentially improving target binding and metabolic stability.

  • The Amine Group at the 4-position: A versatile functional group that can be readily derivatized to generate a library of analogues with diverse biological activities. It can also act as a key hydrogen bond donor or acceptor in interactions with biological targets.

Synthetic Strategies for 6-Bromo-2-methyl-1H-indol-4-amine Derivatives

A plausible and efficient synthetic route to the core structure and its derivatives is crucial for enabling extensive biological evaluation. A proposed synthetic pathway is outlined below, based on established methodologies for indole synthesis.

Proposed Synthesis of the 6-Bromo-2-methyl-1H-indol-4-amine Core

A potential synthetic approach involves a multi-step sequence starting from a commercially available substituted aniline.

Synthesis_Workflow A Substituted Aniline B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization (Indole Core Formation) B->C Reducing Agent D Bromination C->D NBS or Br2 E Nitration D->E HNO3, H2SO4 F Reduction of Nitro Group E->F SnCl2, HCl or H2, Pd/C G Methylation F->G CH3I, Base H 6-Bromo-2-methyl-1H-indol-4-amine G->H

Caption: A general synthetic workflow for 6-Bromo-2-methyl-1H-indol-4-amine.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-indol-4-amine

  • Diazotization of a Substituted Aniline: A solution of the appropriate substituted aniline in a mineral acid (e.g., HCl) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.

  • Intramolecular Cyclization: The resulting diazonium salt is then treated with a reducing agent (e.g., tin(II) chloride) to facilitate cyclization and formation of the indole ring.

  • Bromination: The indole core is regioselectively brominated at the 6-position using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[1]

  • Nitration: The 6-bromoindole is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Reduction of the Nitro Group: The 4-nitro group is reduced to the corresponding amine using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H2, Pd/C).[2]

  • Methylation: The 2-methyl group can be introduced at an appropriate stage, for instance, through a Fischer indole synthesis using a corresponding ketone or via other established methylation methods for indoles.

Biological Activities of 6-Bromoindole Derivatives

Based on extensive research on structurally related compounds, derivatives of 6-Bromo-2-methyl-1H-indol-4-amine are anticipated to exhibit a range of significant biological activities.

Anticancer Activity

Numerous 6-bromoindole derivatives have demonstrated potent anticancer activity. For instance, the marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has shown significant anticancer effects against various tumor cell lines.[3] The proposed mechanism for some bromo-indole compounds involves the induction of apoptosis.[3]

Potential Anticancer Mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Inhibition of Kinases: Many indole derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4]

  • Anti-proliferative Effects: Halting the uncontrolled division of cancer cells.[5][6]

Table 1: Anticancer Activity of Selected Bromoindole Derivatives

CompoundCancer Cell LineActivity (IC50/GI50)Reference
2,2-bis(6-bromo-3-indolyl) ethylamineU937 (Leukemia)Potent[3]
N-alkyl-3,6-dibromocarbazole derivativesMCF-7, MDA-MB-231 (Breast)4.7–32.2 µM[5]
6-bromoisatinHT29, Caco-2 (Colorectal)~100 µM[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of 6-Bromo-2-methyl-1H-indol-4-amine) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Antimicrobial and Antifungal Activity

Bromoindole derivatives have emerged as a promising class of antimicrobial and antifungal agents.[8][9][10] They have shown activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Potential Antimicrobial Mechanisms:

  • Membrane Permeabilization: Disrupting the integrity of the bacterial cell membrane.[8]

  • Inhibition of Biofilm Formation: Preventing the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.[9][10]

  • Enzyme Inhibition: Targeting essential bacterial enzymes.

Table 2: Antimicrobial and Antifungal Activity of Selected Bromoindole Derivatives

CompoundMicroorganismActivity (MIC/EC50)Reference
6-bromoindolglyoxylamide polyamine derivativesStaphylococcus aureus, Pseudomonas aeruginosaPotent[8]
2,2-bis(6-bromo-3-indolyl) ethylamineEscherichia coli, Staphylococcus aureus8 mg/L (MIC)[9][10]
6-bromoindoleBotrytis cinerea, Monilinia fructicola11.62 µg/mL, 18.84 µg/mL (EC50)[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Neuroprotective Activity

The indole scaffold is present in many neuroactive compounds, and its derivatives have shown potential in the treatment of neurodegenerative diseases.[12][13] The antioxidant and radical scavenging properties of some indole derivatives contribute to their neuroprotective effects.

Potential Neuroprotective Mechanisms:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

  • Modulation of Neurotransmitter Systems: Interacting with receptors and enzymes involved in neurotransmission.

  • Anti-inflammatory Effects: Reducing neuroinflammation, a key factor in many neurodegenerative disorders.

Neuroprotection_Pathway cluster_0 Oxidative Stress cluster_1 Neuroprotective Action ROS Reactive Oxygen Species (ROS) Neuron Neuron ROS->Neuron attacks Damage Neuronal Damage Neuron->Damage Indole 6-Bromoindole Derivative Scavenging ROS Scavenging Indole->Scavenging Scavenging->ROS Protection Neuroprotection Scavenging->Protection

Caption: Proposed mechanism of neuroprotection by 6-bromoindole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-Bromo-2-methyl-1H-indol-4-amine derivatives can be fine-tuned by modifying different parts of the molecule.

  • Substitution at the 4-amino group: Introducing various substituents on the amino group can significantly impact activity. For example, creating amide, sulfonamide, or urea derivatives can lead to compounds with improved potency and selectivity.

  • Modification of the 2-methyl group: Replacing the methyl group with other alkyl or aryl groups can influence steric interactions with the target protein.

  • Substitution at the N1 position of the indole ring: Alkylation or arylation at this position can alter the electronic properties and lipophilicity of the molecule.

Future Directions and Conclusion

Derivatives of 6-Bromo-2-methyl-1H-indol-4-amine represent a promising and largely unexplored area for the discovery of new therapeutic agents. The versatile synthetic handles on this scaffold allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. Future research should focus on the synthesis and systematic biological evaluation of a focused library of these derivatives to fully elucidate their therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders. The insights gained from such studies will be invaluable for the rational design of next-generation drugs based on this privileged indole scaffold.

References

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2845-2853. [Link]

  • Campana, R., et al. (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine Drugs, 17(1), 53. [Link]

  • Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Tetrahedron, 171, 134432. [Link]

  • Krasavin, M., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 465. [Link]

  • Campana, R., et al. (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate. [Link]

  • Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114287. [Link]

  • Hernández-Echevarría, E., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 24(15), 2686. [Link]

  • López-Moral, A., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Journal of Fungi, 11(10), 843. [Link]

  • Hernández-Echevarría, E., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. PubMed. [Link]

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  • Sacco, R., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 26(1), 1. [Link]

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A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 2-Methyl-4-amino-6-bromoindole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved therapeutics.[1][2][3] This guide focuses on the specific, yet underexplored, 2-methyl-4-amino-6-bromoindole scaffold. While a dedicated body of literature on this precise substitution pattern is sparse, this document synthesizes information from disparate studies on related bromoindoles, aminoindoles, and methyl-substituted indoles to construct a foundational understanding. We will deconstruct the scaffold to analyze the predictable influence of each substituent on the molecule's physicochemical properties and biological potential. Furthermore, this guide proposes logical synthetic pathways, details key experimental protocols, and postulates structure-activity relationships to provide a valuable resource for researchers aiming to explore this chemical space for novel drug discovery.

The Privileged Indole Scaffold: A Foundation for Drug Design

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, is a fundamental structural motif in pharmacology.[1][4] Its planarity and 10-π electron system allow for diverse molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are critical for binding to biological targets.[5] This structural versatility has made the indole core a frequent starting point for drug discovery campaigns targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents, with modifications at the N1, C2, C3, and benzene ring positions (C4-C7) enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1]

Synthesis_Workflow A 3-Bromo-5-nitrophenylhydrazine C Fischer Indole Synthesis A->C B Acetone B->C D 6-Bromo-2-methyl-4-nitro-1H-indole C->D Acid Catalyst (e.g., H2SO4) E Reduction (e.g., Fe/AcOH) D->E F Target: 2-Methyl-4-amino-6-bromoindole E->F Yields final scaffold

Caption: A potential workflow for the synthesis of the target scaffold.

Experimental Protocol: Reduction of a Nitroindole Intermediate

This protocol describes a common and reliable method for converting a nitro group on the indole ring to the desired amine, a critical step in the proposed synthesis. The procedure is adapted from a known synthesis of 4-aminoindole from 4-nitroindole. Objective: To synthesize 2-methyl-4-amino-6-bromoindole from 6-bromo-2-methyl-4-nitro-1H-indole.

Materials:

  • 6-Bromo-2-methyl-4-nitro-1H-indole (1 equivalent)

  • Iron powder (Fe), fine grade (3.5 equivalents)

  • Glacial Acetic Acid (AcOH) (7 equivalents)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-bromo-2-methyl-4-nitro-1H-indole (1.0 g, 3.72 mmol) in ethanol (15 mL) in a round-bottom flask, add iron powder (0.73 g, 13.0 mmol) followed by glacial acetic acid (1.5 mL, 26.0 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

  • Extraction: Disperse the resulting residue in a mixture of water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the final 2-methyl-4-amino-6-bromoindole as a solid.

Structure-Activity Relationship (SAR) Insights and Therapeutic Postulates

By integrating the findings from related indole analogs, we can postulate the therapeutic potential of the 2-methyl-4-amino-6-bromoindole core and design a strategy for analog development. The combination of a lipophilic bromine atom, a hydrogen-bonding amino group, and a sterically minimal methyl group creates a scaffold with promising features for interacting with various biological targets.

Caption: Key modification points for SAR exploration of the core scaffold.

Postulated Biological Targets and Data Summary

The table below summarizes the activities of structurally related indole compounds, providing a basis for selecting initial screening targets for novel 2-methyl-4-amino-6-bromoindole analogs.

Scaffold Class Key Substituents Biological Activity Potential Target/Application Reference
6-Bromoindole Derivatives6-Bromo, various at N1/C3Antibiotic PotentiationBacterial Cystathionine γ-Lyase (CGL)[6][7]
3-Acyl-6-bromoindoles6-Bromo, Acyl at C3Antifungal (Mycelial Growth Inhibition)Fungal enzymes (e.g., SDH)[8]
6-Aryl-3-aroyl-indoles6-Bromo (via precursor)Anticancer (Cytotoxicity)Tubulin Polymerization[9]
5-Bromoindole Derivatives5-Bromo, Carboxylic acid at C2Anticancer (Growth Inhibition)Epidermal Growth Factor Receptor (EGFR)[5]
1H-Indole-2-carboxamidesAmino on attached phenylAllosteric ModulationCannabinoid Receptor 1 (CB1)[10]
4-Aminoindole4-AminoSynthetic IntermediateAnticancer, Anti-inflammatory agents[11]

Based on this compiled evidence, the 2-methyl-4-amino-6-bromoindole scaffold is a promising candidate for development as:

  • Novel Antibacterial Adjuvants: Leveraging the known activity of the 6-bromoindole core against bacterial CGL.

  • Kinase Inhibitors: The indole scaffold is a common core for kinase inhibitors, and the specific substitutions could confer selectivity for targets like EGFR, where bromoindoles have shown activity. [5][12]* Antiproliferative Agents: Building on the established role of bromoindoles as tubulin polymerization inhibitors. [13][9]

Future Directions and Conclusion

The 2-methyl-4-amino-6-bromoindole scaffold represents a chemically tractable and biologically promising, yet largely unexplored, area of medicinal chemistry. This guide has synthesized disparate literature to build a strong rationale for its investigation. The combination of a potency-enhancing bromine at C6, a key pharmacophoric amine at C4, and a sterically conservative methyl group at C2 provides a unique foundation for drug design.

Future research should focus on:

  • Synthesis and Characterization: Execution of the proposed synthetic route to produce the core scaffold and a small library of initial analogs with modifications at the N1 and C3 positions.

  • Targeted Biological Screening: Prioritizing screens against bacterial CGL, a panel of cancer-relevant protein kinases (e.g., EGFR, VEGFR), and tubulin polymerization assays.

  • Broad-Based Phenotypic Screening: Evaluating the initial library for antiproliferative activity against a panel of cancer cell lines and for antimicrobial activity against clinically relevant bacterial strains.

  • ADMET Profiling: Once lead compounds are identified, conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess their drug-like properties.

By systematically exploring the SAR of this scaffold, researchers can unlock its potential and develop novel therapeutic agents to address unmet medical needs in oncology and infectious disease.

References

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC. PubMed Central. Available at: [Link]

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  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. PubMed Central. Available at: [Link]

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  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC. PubMed Central. Available at: [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. MDPI. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. PubMed Central. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Available at: [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Available at: [Link]

  • A manifold implications of indole and its derivatives: A brief Review. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC. PubMed Central. Available at: [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. Available at: [Link]

  • Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. Available at: [Link]

  • Recent Developments in the Synthesis and Biological Activity of Muramylpeptides. ResearchGate. Available at: [Link]

  • Biomedical Importance of Indoles. MDPI. Available at: [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC. PubMed Central. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to the Physicochemical Characteristics of Brominated Aminoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] The strategic introduction of substituents, such as amino and bromo groups, profoundly alters the scaffold's physicochemical properties, thereby modulating its pharmacokinetic profile and therapeutic efficacy. This guide offers an in-depth exploration of the core physicochemical characteristics of brominated aminoindoles, a class of compounds with significant therapeutic potential.[4] We will dissect the synthetic strategies, delve into the nuances of their spectroscopic and crystallographic characterization, and analyze key physical properties like lipophilicity and electronic distribution. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide the design and optimization of novel indole-based therapeutics.

Introduction: The Strategic Value of Brominated Aminoindoles

The indole scaffold is a ubiquitous motif in nature and medicine, forming the core of essential molecules like the amino acid tryptophan and neurotransmitter serotonin.[5] Its unique electronic structure and geometric shape allow it to fit into diverse protein binding sites, making it a frequent starting point for drug discovery.[2][3]

The Influence of Bromine and Amino Substituents

The functionalization of the indole ring is a key strategy for tuning its properties. The introduction of a bromine atom, a halogen, serves multiple purposes. It significantly increases lipophilicity, which can enhance membrane permeability.[6][7] Furthermore, bromine's size and polarizability can lead to potent and specific interactions within protein binding pockets, including halogen bonding, which can enhance inhibitor stability and potency.[6][8][9] The position of bromination—most commonly at C-5 or C-6—is critical in defining the molecule's biological activity profile.[1][10][11]

The amino group, conversely, introduces a basic center that can participate in hydrogen bonding and salt-bridge formation, often improving aqueous solubility and providing a crucial anchor point for receptor binding. The interplay between the electron-withdrawing nature of bromine and the electron-donating nature of the amino group creates a unique electronic environment that dictates the molecule's reactivity and interaction landscape.

Therapeutic Landscape

Brominated indoles and aminoindoles have demonstrated a wide spectrum of potent biological activities. They have emerged as promising candidates in various therapeutic areas, including:

  • Oncology: As inhibitors of crucial signaling proteins like protein kinase CK2.[8][9]

  • Anti-inflammatory Agents: By modulating pathways such as nuclear factor kappa B (NF-κB).[4][11]

  • Antimicrobial and Antiviral Agents: Demonstrating activity against a range of pathogens.[5][12][13]

  • Antimalarials: The aminoindole scaffold has shown potent activity against Plasmodium falciparum.[14][15]

This guide provides the fundamental physicochemical framework necessary to rationally design and develop these promising molecules.

Synthesis and Purification: From Blueprint to Material

The synthesis of a specific brominated aminoindole isomer requires a robust and regioselective chemical strategy. The choice of methodology is dictated by the desired substitution pattern and the stability of the starting materials.

Causality in Synthetic Route Selection

While numerous methods exist for indole synthesis, the Bartoli indole synthesis is particularly effective for creating sterically hindered indoles, such as those substituted at the 7-position.[16] This reaction utilizes the interaction of a vinyl Grignard reagent with an ortho-substituted nitrobenzene. Using an ortho-bromonitrobenzene can effectively direct the cyclization, with the bromine atom later serving as a handle for further functionalization or being removed if unnecessary.[16]

For bromination, N-bromosuccinimide (NBS) is often the reagent of choice over harsher alternatives like liquid bromine (Br₂).[17] NBS provides a source of electrophilic bromine under milder conditions, which enhances regioselectivity and minimizes the formation of poly-brominated byproducts and degradation of the sensitive indole nucleus. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reactants.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-indol-7-amine

This protocol outlines a representative synthesis, starting from commercially available 2-bromo-6-nitrotoluene, and demonstrates the principles of regioselective synthesis and purification.

Step 1: Synthesis of 5-Bromo-7-nitro-1H-indole (Leimgruber-Batcho Indole Synthesis)

  • To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in anhydrous DMF (5 mL/mmol), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.2 eq).

  • Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere. The color will change to a deep red.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate enamine.

  • Dissolve the crude enamine in a 1:1 mixture of acetic acid and tetrahydrofuran (THF).

  • Add zinc dust (5.0 eq) portion-wise while keeping the temperature below 40°C with an ice bath. The reaction is exothermic.

  • Stir for 1 hour after the addition is complete.

  • Filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-7-nitro-1H-indole.

Step 2: Reduction to 5-Bromo-1H-indol-7-amine

  • Dissolve the 5-bromo-7-nitro-1H-indole (1.0 eq) in ethanol (10 mL/mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 5-Bromo-1H-indol-7-amine.

Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 3.0.

Visualization of Synthetic Workflow

cluster_0 Step 1: Leimgruber-Batcho Synthesis cluster_1 Step 2: Nitro Reduction A 2-Bromo-6-nitrotoluene C Enamine Intermediate A->C DMF, 80°C B Bredereck's Reagent B->C DMF, 80°C D Reductive Cyclization (Zn/AcOH) C->D E Purification (Chromatography) D->E F 5-Bromo-7-nitro-1H-indole E->F G Reduction (SnCl2) F->G H Workup & Extraction G->H I Purification (Chromatography) H->I J Final Product: 5-Bromo-1H-indol-7-amine I->J

Caption: Synthetic workflow for a representative brominated aminoindole.

Spectroscopic Elucidation: Confirming the Molecular Identity

Spectroscopic analysis is non-negotiable for structural confirmation. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive characterization.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[20]

  • ¹H NMR: The positions of the amino and bromo substituents create a distinct pattern of signals in the aromatic region (typically 6.5-8.0 ppm). The electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield. The amino group (NH₂) protons often appear as a broad singlet, and the indole N-H proton is also a characteristic singlet, typically further downfield (>10 ppm).

  • ¹³C NMR: The carbon atom directly bonded to the bromine (C-Br) exhibits a characteristic signal whose chemical shift is influenced by the "heavy atom effect." Other carbons in the ring are shifted based on the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their vibrational frequencies.[21]

  • N-H Stretching: The amino group (R-NH₂) will typically show two distinct peaks in the 3300-3500 cm⁻¹ region, while the indole N-H stretch appears as a single, often sharp, peak in the same vicinity.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic indole core.

  • C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹, corresponds to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition. For brominated compounds, MS is particularly powerful due to the unique isotopic signature of bromine.[22]

  • Isotopic Pattern: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Summary of Spectroscopic Data for a Representative Compound

Table 1: Expected Spectroscopic Data for 5-Bromo-1H-indol-7-amine

Technique Feature Expected Observation Causality/Interpretation
¹H NMR Aromatic Protons Multiplets/Doublets between 6.5-7.5 ppm Specific chemical shifts and coupling constants define the substitution pattern on the aromatic ring.
NH₂ Protons Broad singlet ~3.5-5.0 ppm Protons on nitrogen undergo rapid exchange, leading to signal broadening.
Indole NH Proton Broad singlet >10 ppm Deshielded proton due to aromaticity and hydrogen bonding potential.
¹³C NMR Aromatic Carbons Signals between 100-140 ppm Chemical shifts reflect the electronic environment created by the substituents.
C-Br Carbon Signal shifted due to halogen attachment The carbon directly attached to bromine is clearly identifiable.
IR N-H Stretches Two peaks ~3450 & 3350 cm⁻¹ (NH₂), one peak ~3300 cm⁻¹ (indole NH) Characteristic vibrations of primary amine and indole N-H bonds.
Aromatic C=C Peaks ~1600, 1500, 1450 cm⁻¹ Vibrations of the fused aromatic ring system.

| MS (EI) | Molecular Ion | [M]⁺ and [M+2]⁺ peaks of ~1:1 intensity | Confirms the presence of one bromine atom and provides the molecular weight. |

Structural Analysis by X-ray Crystallography

While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state.[23] This technique is the gold standard for determining precise bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern how molecules pack in a crystal and interact with biological targets.

The Importance of Intermolecular Interactions

In the context of drug design, understanding intermolecular forces is paramount. X-ray crystallography can reveal:

  • Hydrogen Bonding: The amino group and the indole N-H are potent hydrogen bond donors, and their interactions with acceptor atoms can be precisely mapped.

  • Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) that can interact favorably with nucleophiles like oxygen or nitrogen atoms. This non-covalent interaction is increasingly recognized as a key factor in ligand-protein binding and can significantly enhance binding affinity.[6]

  • π-π Stacking: The planar indole rings can stack on top of each other, contributing to the overall stability of the crystal lattice and providing insights into potential interactions with aromatic residues in a protein active site.

Detailed Protocol: Single-Crystal X-ray Diffraction Workflow

Step 1: Crystal Growth

  • Dissolve the purified brominated aminoindole in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

  • Employ a slow crystallization technique. The most common method is slow evaporation, where the solvent is allowed to evaporate from an open or partially covered vial over several days at room temperature.

  • Alternative methods include vapor diffusion (placing a solution of the compound in a vial inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble) or slow cooling of a saturated solution.

  • Harvest a high-quality single crystal (clear, well-defined faces, no visible cracks) under a microscope.

Step 2: Data Collection

  • Mount the selected crystal on a goniometer head.

  • Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations, which results in a higher-resolution diffraction pattern.[17]

  • Irradiate the crystal with a monochromatic X-ray beam (often from a synchrotron source for higher intensity).[24]

  • Rotate the crystal in the X-ray beam and record the resulting diffraction pattern on a detector (e.g., a CCD or CMOS detector).[24]

Step 3: Structure Solution and Refinement

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial molecular model into the electron density map.

  • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Visualization of Crystallography Workflow

A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Select & Mount Single Crystal B->C D Cryo-cooling (100 K) C->D E X-ray Diffraction Data Collection D->E F Structure Solution (Electron Density Map) E->F G Model Building & Refinement F->G H Final 3D Structure (CIF File) G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Core Physicochemical Properties and Their Significance

The biological fate of a drug molecule is governed by its physicochemical properties. For brominated aminoindoles, the interplay of the substituents creates a profile that must be understood for effective drug development.

Lipophilicity (LogP) and Solubility
  • Lipophilicity: Measured as the partition coefficient (LogP), this parameter describes a compound's preference for a lipid versus an aqueous environment. The introduction of a bromine atom significantly increases a molecule's lipophilicity.[25] This can improve its ability to cross cell membranes but, if too high, can also lead to poor aqueous solubility, high plasma protein binding, and non-specific toxicity.

  • Solubility: The amino group can be protonated at physiological pH, forming a charged species that enhances aqueous solubility. The overall solubility of a brominated aminoindole is a balance between the lipophilic character of the bromo-indole core and the hydrophilic nature of the (potentially protonated) amino group.[7]

Electronic Properties and pKa
  • pKa: The pKa of the amino group is a measure of its basicity. The electronic nature of the indole ring and the presence of the electron-withdrawing bromine atom will influence this value. A lower pKa indicates a less basic amine. This is critical as the ionization state of the molecule at physiological pH (around 7.4) determines its charge, which in turn affects its solubility and ability to interact with charged residues in a protein target.

Visualization of Structure-Property Relationships

cluster_indole Indole Core cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Biological Implications Indole Planar Aromatic System Lipo Increased Lipophilicity (Higher LogP) Indole->Lipo Activity Enhanced Biological Activity & Potency Indole->Activity Bromo Bromo Group (-Br) Bromo->Lipo pKa Altered Basicity (pKa) Bromo->pKa Amino Amino Group (-NH2) HBond Hydrogen Bonding (Donor/Acceptor) Amino->HBond Amino->pKa Solubility Modulated Solubility Lipo->Solubility Lipo->Activity HBond->Solubility HBond->Activity pKa->Solubility pKa->Activity

Caption: Interplay of substituents and their effect on key properties.

Conclusion: An Integrated Perspective for Drug Discovery

The physicochemical characteristics of brominated aminoindoles are a direct consequence of their molecular architecture. The indole core provides a privileged scaffold, while the bromine and amino substituents serve as critical tuning elements. Bromination enhances lipophilicity and can introduce potent halogen bonding interactions, often boosting biological potency.[6][8] The amino group provides a key site for hydrogen bonding and modulates solubility and basicity.

A thorough understanding of these properties, validated through rigorous synthesis, purification, and characterization, is not merely an academic exercise. It is the foundation of rational drug design. By correlating these fundamental physicochemical characteristics with biological activity, researchers can more effectively navigate the complex landscape of drug discovery, optimizing molecules for enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. This integrated approach is essential for translating the promise of the brominated aminoindole scaffold into tangible therapeutic solutions.

References

  • Micallef, A. S., et al. (n.d.). Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. Available at: [Link]

  • (n.d.). Bromine, Inorganic Compounds. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). Available at: [Link]

  • Grebner, C., et al. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. Available at: [Link]

  • (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

  • Ojakoski, T., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

  • (n.d.). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PMC. Available at: [Link]

  • Almabruk, A. A., et al. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. PMC - NIH. Available at: [Link]

  • Nakamura, Y., et al. (n.d.). Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2. PubMed Central. Available at: [Link]

  • Barker, R. H., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. PubMed. Available at: [Link]

  • (n.d.). ChemInform Abstract: Synthesis of Amino-Substituted Indoles Using the Bartoli Reaction. ResearchGate. Available at: [Link]

  • (n.d.). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. Available at: [Link]

  • Salim, A. A., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. Available at: [Link]

  • Grebner, C., et al. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. ResearchGate. Available at: [Link]

  • Karcz, T., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

  • (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

  • Barker, R. H., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Medicines for Malaria Venture. Available at: [Link]

  • Ciambrone, G., et al. (n.d.). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. UNICAM. Available at: [Link]

  • (2019). Bromine. Medicine LibreTexts. Available at: [Link]

  • Kaushik, N. K., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

  • Gevorgyan, V., et al. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC. Available at: [Link]

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Gond, S. R., et al. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. ChemRxiv. Available at: [Link]

  • Bjeldanes, L. F., et al. (2009). Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Taylor & Francis. Available at: [Link]

  • Lolli, G., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. PubMed. Available at: [Link]

  • de Sá Alves, F. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed. Available at: [Link]

  • Ullah, F., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]

  • (2025). (PDF) Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. ResearchGate. Available at: [Link]

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  • (n.d.). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science (RSC Publishing). Available at: [Link]

  • Haji, D. S., et al. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. Available at: [Link]

  • Martins, B. M. C., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. Available at: [Link]

  • Bhardwaj, H., et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. ResearchGate. Available at: [Link]

  • Sroka, W., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

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  • de Jong, M., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed. Available at: [Link]

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The Privileged Scaffold: Therapeutic Applications and Synthetic Workflows of 6-Bromo-2-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and CMC (Chemistry, Manufacturing, and Controls) Specialists. Scope: Structural rationale, targeted therapeutic applications (oncology/kinase inhibition), and self-validating synthetic methodologies.

Executive Summary

In modern drug discovery, the architectural foundation of a targeted therapeutic often dictates its clinical success. 6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly prized, privileged scaffold. Its precise arrangement of functional groups provides medicinal chemists with a versatile template for designing ATP-competitive kinase inhibitors and epigenetic modulators. This whitepaper deconstructs the structural causality of this molecule and provides field-proven, self-validating protocols for its functionalization.

Pharmacophore Deconstruction & Structural Causality

The design of ATP-competitive inhibitors relies heavily on mimicking the purine ring of adenosine triphosphate (ATP) to competitively occupy the active site of kinases[1]. The 6-Bromo-2-methyl-1H-indol-4-amine scaffold offers four distinct vectors for rational drug design:

  • The 1H-Indole Core (Hinge Binder): The indole nitrogen (N1-H) acts as a critical hydrogen bond donor. In the ATP-binding pocket, it forms a robust hydrogen bond with the backbone carbonyl of the kinase hinge region (typically a Methionine or Cysteine residue), anchoring the molecule[1].

  • The 2-Methyl Substitution (Steric Shield): The addition of a methyl group at the C2 position serves a dual purpose. First, it introduces a steric clash that restricts the rotation of the indole core, locking the molecule into a rigid, bioactive conformation. Second, it blocks cytochrome P450-mediated metabolic oxidation at the C2 position, a common liability that leads to rapid clearance of indole-based drugs.

  • The 4-Amino Group (Solvent Channel Vector): Positioned to point toward the solvent-exposed channel or the DGF (Asp-Gly-Phe) motif, the primary amine is an ideal synthetic handle. It is readily converted into amides or ureas, which can form additional hydrogen bonds with the DGF motif to stabilize the inactive "DFG-out" kinase conformation (Type II inhibition).

  • The 6-Bromo Group (Hydrophobic Probe): Bromine is a highly reactive handle for transition-metal-catalyzed cross-coupling. By utilizing Suzuki-Miyaura or Buchwald-Hartwig reactions at this position, chemists can append diverse aryl or heteroaryl groups to explore the deep hydrophobic pockets adjacent to the ATP-binding site, driving target selectivity[2].

G Start 6-Bromo-2-methyl-1H-indol-4-amine (Core Scaffold) Step1 C6: Suzuki-Miyaura Cross-Coupling Start->Step1 Pd Catalyst, Boronic Acid Step2 C4: Amide/Urea Formation Start->Step2 Acyl Chloride / Isocyanate Target1 Hydrophobic Pocket Exploration Step1->Target1 Target2 Solvent Channel / DGF Motif Interaction Step2->Target2 Final Targeted Kinase Inhibitor (e.g., Aurora B, BTK) Target1->Final Target2->Final

Workflow for functionalizing the 6-Bromo-2-methyl-1H-indol-4-amine scaffold.

Therapeutic Applications: Oncology & Kinase Inhibition

Derivatives of the 6-Bromo-2-methyl-1H-indol-4-amine scaffold have shown profound efficacy in oncology, specifically as inhibitors of cell-cycle and signaling kinases.

  • Aurora Kinase B Inhibitors: Aurora B is a serine/threonine kinase essential for chromosome segregation and cytokinesis. Indole-based inhibitors competitively bind the ATP pocket, preventing the phosphorylation of Histone H3. This leads to catastrophic cell cycle arrest, tetraploidy, and ultimately apoptosis in rapidly dividing cancer cells (e.g., non-small cell lung cancer and leukemia)[3].

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: By functionalizing the 4-amino group with an electrophilic Michael acceptor (e.g., acrylamide), this scaffold can be adapted into an irreversible covalent inhibitor targeting Cys481 in the BTK active site, a validated strategy for treating B-cell malignancies[1].

G Inhibitor Indole-based Inhibitor (ATP-Competitive) AuroraB Aurora B Kinase (Active) Inhibitor->AuroraB Binds Hinge Region HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Catalyzes Apoptosis Cell Cycle Arrest & Apoptosis AuroraB->Apoptosis When Inhibited CellCycle Chromosome Segregation & Cytokinesis HistoneH3->CellCycle Promotes

Mechanism of action for indole-based Aurora B kinase inhibitors.

Quantitative Data & Scaffold Profiling

To ensure successful integration into drug discovery pipelines, understanding the physicochemical baseline of the scaffold is critical.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueMedicinal Chemistry Implication
Molecular Weight 225.09 g/mol Highly efficient ligand efficiency (LE); leaves ample MW budget (<500 Da) for functionalization.
LogP (Predicted) ~2.4Optimal lipophilicity for passive membrane permeability.
H-Bond Donors 3 (NH₂, NH)Strong potential for hinge and DGF motif interactions.
H-Bond Acceptors 1 (N)Minimizes desolvation penalty upon binding.
TPSA 41.8 ŲExcellent potential for blood-brain barrier (BBB) penetration if targeting CNS kinases.
Table 2: Catalyst Optimization for C6-Suzuki-Miyaura Coupling[4]
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dioxane/H₂O8090-95Bidentate ligand accelerates reductive elimination; best for sterically hindered indoles.
Pd(PPh₃)₄ PPh₃K₂CO₃DME8020-25Monodentate ligand suffers from slow oxidative addition into the C-Br bond.
Pd Nanoparticles NoneK₃PO₄Water3785-90Mild, bio-orthogonal conditions; prevents degradation of unprotected amines[4].

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol 1: C6-Suzuki-Miyaura Cross-Coupling (Hydrophobic Pocket Exploration)

Rationale: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich indole systems.

  • Preparation: In an oven-dried Schlenk flask, charge 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Causality: The biphasic system ensures the solubility of the organic scaffold and the inorganic base, driving the transmetalation step.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring.

  • In-Process Control (IPC): Monitor conversion via UPLC-MS after 2 hours. The reaction is deemed complete when the characteristic bromine isotope pattern (m/z [M+H]+ 225/227) accounts for <2% of the total UV area.

  • Workup & Scavenging: Cool to room temperature. Filter the mixture through a pad of Celite to remove bulk palladium. To remove trace heavy metals (critical for biological assays), treat the organic filtrate with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 4 hours before final column chromatography.

Protocol 2: C4-Amine Derivatization via Isocyanate Capture (Urea Formation)

Rationale: Ureas are potent hydrogen bond networks. We utilize a non-nucleophilic base (DIPEA) to ensure the C4-amine remains in its reactive free-base form without competing for the electrophile.

  • Preparation: Dissolve the C6-functionalized intermediate from Protocol 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (9:1 v/v).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and stir at 0 °C for 10 minutes.

  • Coupling: Dropwise, add the desired aryl isocyanate (1.1 equiv) dissolved in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete urea formation.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final targeted kinase inhibitor.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: Molecules (NIH/PMC) URL:[Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature Source: ChemistryOpen (NIH/PMC) URL:[Link]

  • Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells Source: ACS Omega URL:[Link]

Sources

Structural Informatics and Synthetic Utility of 6-Bromo-2-methyl-1H-indol-4-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on privileged molecular scaffolds. 6-Bromo-2-methyl-1H-indol-4-amine is a highly versatile building block in modern drug discovery, particularly in the design of kinase inhibitors[1]. This technical guide deconstructs the structural informatics (SMILES and InChIKey) of this compound, explains the causality behind its structural features, and provides self-validating experimental and computational protocols for its integration into drug development pipelines.

Chemical Identity & Structural Informatics

To ensure database integrity and accurate computational modeling, chemical structures must be translated into standardized machine-readable formats[2].

Deconstructing the SMILES String

The aromatic SMILES string for 6-Bromo-2-methyl-1H-indol-4-amine is Cc1cc2c(N)cc(Br)cc2[nH]1. The causality of this notation dictates how the 2D topology is mapped by cheminformatics software:

  • C: Represents the 2-methyl group, which provides steric hindrance to restrict the conformation of the indole when bound in a protein pocket.

  • c1cc2: Defines the start of the pyrrole ring fusing into the benzene ring.

  • c(N): Denotes the 4-amine group, a critical hydrogen bond donor for interacting with the hinge region of kinases.

  • cc(Br)cc2: Maps the 6-bromo substitution on the benzene ring before closing the fusion (2). The bromine acts as a heavy halogen capable of forming sigma-hole interactions or serving as a synthetic handle.

  • [nH]1: Represents the protonated nitrogen of the indole core, closing the primary ring (1).

Deconstructing the InChI and InChIKey

While SMILES strings can vary based on the generation algorithm (canonical vs. isomeric), the InChI (International Chemical Identifier) and its hashed counterpart, the InChIKey , provide a collision-free, standardized identifier[2].

  • InChI: InChI=1S/C9H9BrN2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,11H2,1H3

  • InChIKey: BMXGASYMFBVMQQ-UHFFFAOYSA-N

    • Block 1 (BMXGASYMFBVMQQ): A 14-character hash encoding the precise molecular skeleton and connectivity.

    • Block 2 (UHFFFAOYSA): Encodes stereochemistry. The UHFFF sequence confirms this scaffold has no defined stereocenters.

    • Block 3 (N): Indicates a neutral protonation state.

Quantitative Physicochemical Properties

The following table summarizes the quantitative data essential for LC-MS/MS validation and Rule of 5 compliance.

PropertyValueCausality / Significance in Drug Design
Compound Name 6-Bromo-2-methyl-1H-indol-4-amineCore scaffold for targeted kinase inhibitor libraries.
CAS Number 1260385-32-7Unique registry identifier for procurement and safety tracking.
Molecular Formula C9H9BrN2Dictates exact mass for high-resolution mass spectrometry.
Monoisotopic Mass 223.9949 DaUsed for precise precursor ion selection in LC-MS/MS.
Molecular Weight 225.09 g/mol Optimal low MW for lead-like chemical space (Rule of 5 compliant).

Mechanistic Role in Drug Discovery

Indole derivatives, particularly bromoindoles, are extensively utilized in the synthesis of bioactive molecules, including anti-inflammatory agents and kinase inhibitors (e.g., BTK, VEGFR, and c-Src)[1][3].

The strategic placement of functional groups on 6-Bromo-2-methyl-1H-indol-4-amine is not accidental:

  • The 4-Amine: Acts as an essential hydrogen bond donor. In kinase active sites, this amine typically anchors the molecule by hydrogen-bonding to the backbone carbonyl of hinge region residues (e.g., Methionine or Cysteine).

  • The 6-Bromo Handle: Bromine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. It allows medicinal chemists to rapidly attach diverse aryl or heteroaryl groups that extend into the solvent-exposed region or adjacent hydrophobic pockets of the target protein[4].

Computational Workflow: SMILES to 3D Docking

Before synthesizing derivatives, the SMILES string must be converted into a 3D model for molecular docking. The following diagram illustrates the logical relationship between the 1D identifier and the 3D target analysis.

G SMILES 1D Input SMILES: Cc1cc...[nH]1 InChI Database Validation InChIKey Match SMILES->InChI ConfGen 3D Conformer Generation (ETKDG Algorithm) SMILES->ConfGen Minimization Force Field Minimization (MMFF94) ConfGen->Minimization Docking Molecular Docking (Hinge Region Targeting) Minimization->Docking TargetPrep Kinase Target Prep (Grid Generation) TargetPrep->Docking Analysis Pose & Affinity Analysis (Self-Validating RMSD) Docking->Analysis

Figure 1: Cheminformatics workflow transitioning from 1D SMILES to 3D kinase docking analysis.

Self-Validating Protocol: In Silico Docking
  • String Parsing & Embedding: Input the SMILES string into RDKit. Use the ETKDG (Experimental-Torsion-Knowledge Distance Geometry) algorithm to generate the initial 3D pose. Causality: ETKDG uses experimental crystallographic rules to prevent impossible geometries.

  • Energy Minimization: Apply the MMFF94 force field to relax the structure, resolving any steric clashes induced by the 2-methyl group.

  • Target Preparation: Isolate the kinase domain from a PDB file. Add polar hydrogens and compute Gasteiger charges. Define the docking grid box strictly around the ATP-binding hinge region.

  • Self-Validation (RMSD Check): Before docking the novel compound, re-dock the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD). Validation Gate: If RMSD < 2.0 Å, the grid parameters are validated. Proceed to dock the 6-bromoindole derivative.

Experimental Workflow: Functionalization via Cross-Coupling

To exploit the 6-bromo handle, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the standard methodology. This protocol details the causality behind the reagent choices and includes a self-validating analytical step.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly:

    • Combine 6-Bromo-2-methyl-1H-indol-4-amine (1.0 eq) and the desired Arylboronic acid (1.2 eq) in a Schlenk flask.

    • Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. Causality: The bidentate dppf ligand forces a cis-geometry on the Palladium center, accelerating the reductive elimination step.

    • Add K₂CO₃ (3.0 eq) to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent Degassing: Suspend the mixture in 1,4-Dioxane/H₂O (4:1). Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction Execution: Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere to overcome the activation energy required for the oxidative addition into the aryl C-Br bond.

  • Self-Validation (LC-MS Monitoring): At 4h and 8h, pull a 10 µL aliquot, quench in 990 µL Acetonitrile, and analyze via LC-MS. Validation Gate: The reaction is successful and complete only when the starting material peak (m/z 224/226 isotopic doublet) is entirely consumed and replaced by the exact mass of the coupled product.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Palladium black, extract with Ethyl Acetate, and purify the organic layer via flash column chromatography.

Conclusion

6-Bromo-2-methyl-1H-indol-4-amine is a structurally privileged intermediate. By understanding its 1D topological representations (SMILES/InChIKey) and the causality behind its 3D spatial features, researchers can effectively utilize computational docking and precision cross-coupling protocols to rapidly generate novel, highly selective kinase inhibitors.

References

  • Source: bio-fount.
  • Source: mdpi.
  • Source: nih.
  • Source: google.com (Google Patents)

Sources

The Role of 6-Bromo-2-methyl-1H-indol-4-amine in Advanced Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors requires privileged molecular scaffolds capable of precisely navigating the complex steric and electronic environments of the kinase hinge region. 6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7) has emerged as a critical building block in medicinal chemistry[1]. By serving as the foundational core for synthesizing tricyclic pyrimido[5,4-b]indoles and pyrimido[4,5-b]indoles, this scaffold enables the rapid generation of libraries targeting kinases implicated in oncology and neurodegenerative disorders, such as DYRK1A, CK1δ/ε, and GSK-3β ()[2].

As a Senior Application Scientist, I have structured this guide to unpack the structural rationale, biological applications, and validated synthetic workflows associated with this highly versatile intermediate.

Structural Rationale & Pharmacophore Mapping

Designing a kinase inhibitor is an exercise in molecular recognition. The selection of the 6-bromo-2-methyl-1H-indol-4-amine scaffold is not arbitrary; every functional group serves a distinct mechanistic and synthetic purpose:

  • The Indole Core: Acts as a bioisostere for the purine ring of ATP. The indole NH acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, anchoring the molecule in the active site[3].

  • The 4-Amine Moiety: Serves as the primary nucleophile for cyclization reactions. When reacted with formamide or cyanoamidines, it facilitates the construction of the pyrimidine ring, yielding a planar tricyclic system that intercalates deeply into the ATP-binding pocket[2].

  • The 6-Bromo Substituent: From a biological standpoint, the heavy halogen can engage in halogen bonding with the kinase backbone or fill deep hydrophobic sub-pockets. Synthetically, it is an indispensable handle for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to explore Structure-Activity Relationships (SAR) without rebuilding the core ()[4].

  • The 2-Methyl Group: Introduces a calculated steric clash. This methyl group restricts the rotational freedom of the molecule and prevents binding to off-target kinases that lack a corresponding hydrophobic cavity, thereby enhancing the inhibitor's selectivity profile[5].

Biological Targets and Pathway Intervention

Tricyclic derivatives synthesized from this scaffold have shown profound efficacy against a specific subset of kinases:

  • DYRK1A and GSK-3β: Both kinases are heavily implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease and Down syndrome. Inhibitors derived from the indol-4-amine core effectively block the ATP-binding sites of these enzymes, halting the pathological signaling cascade ()[5].

  • CK1δ/ε: Casein kinase 1 plays a central role in regulating the Wnt/β-catenin pathway and circadian rhythms. Sub-micromolar inhibition has been achieved using pyrimido-indole derivatives[2].

SignalingPathway APP Amyloid Precursor Protein DYRK1A DYRK1A Kinase APP->DYRK1A Upregulates GSK3B GSK-3β Kinase DYRK1A->GSK3B Activates TAU Tau Protein DYRK1A->TAU Phosphorylates (Priming) GSK3B->TAU Phosphorylates PHOS_TAU Hyperphosphorylated Tau (Neurofibrillary Tangles) TAU->PHOS_TAU Aggregation INHIBITOR Pyrimido-indole Inhibitor (Derived from Scaffold) INHIBITOR->DYRK1A Inhibits (ATP-competitive) INHIBITOR->GSK3B Inhibits

Caption: Intervention of scaffold-derived inhibitors in the DYRK1A/GSK-3β Tau phosphorylation pathway.

Quantitative Data: Kinase Inhibition Profiles

The following table summarizes the inhibitory potencies (IC₅₀) of representative tricyclic derivatives synthesized from the bromo-indole-amine scaffold against key kinase targets[2],[5].

Compound ClassTarget KinaseIC₅₀ (µM)Mechanism of Action
Harmine (Natural Lead)DYRK1A0.08ATP-competitive
Pyrimido[5,4-b]indole AnalogCK1δ/ε0.60ATP-competitive, Hinge-binding
Pyrimido[5,4-b]indole AnalogDYRK1A0.70ATP-competitive, Hinge-binding
Pyrimido[4,5-b]indole AnalogGSK-3β2.24Intracellular target engagement

Experimental Workflows & Methodologies

To ensure scientific integrity and self-validating results, the following protocols detail the synthesis and functionalization of the 6-bromo-2-methyl-1H-indol-4-amine scaffold.

Workflow A 6-Bromo-2-methyl- 1H-indol-4-amine B Formamide-mediated Cyclization (Microwave) A->B Step 1: Core Assembly C Tricyclic Core (Pyrimido-indole) B->C Yield > 80% D Suzuki-Miyaura Cross-Coupling C->D Step 2: C6-Functionalization E Lead Kinase Inhibitor (Target: DYRK1A/CK1) D->E Diversification

Caption: Two-step synthetic workflow from the 6-bromo-indole-amine scaffold to a diversified kinase inhibitor.

Protocol 1: Microwave-Assisted Synthesis of the Pyrimido[5,4-b]indole Core

Causality: Microwave irradiation is utilized instead of conventional thermal heating to ensure rapid, uniform energy distribution. This drastically reduces reaction times from 24 hours to 15-30 minutes, preventing the thermal degradation of the electron-rich indole amine and maximizing the yield of the tricyclic core[2],[6].

  • Preparation: In a microwave-safe reaction vial, dissolve 6-Bromo-2-methyl-1H-indol-4-amine (1.0 eq) and the appropriate cyanoamidine precursor (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the cyclization.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes.

  • Workup: Cool the reaction to room temperature. Quench with ice-cold water to precipitate the crude pyrimido[5,4-b]indole.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under a vacuum. Verify purity via LC-MS (>95% required for downstream coupling).

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality: Performing the cross-coupling at the end of the synthetic sequence leverages the C6-bromine atom to rapidly generate a library of analogs. Using Pd(dppf)Cl₂ ensures high catalytic turnover even with sterically hindered boronic acids, while the biphasic solvent system (Dioxane/Water) maximizes the solubility of both the organic core and the inorganic base[7].

  • Reagent Loading: To a Schlenk flask, add the highly pure 6-bromo-pyrimido-indole core (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1).

  • Inert Atmosphere: Purge the flask with Argon for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C for 12 hours under continuous stirring.

  • Extraction: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the final kinase inhibitor using reverse-phase preparative HPLC to achieve >98% purity, suitable for in vitro kinase assays.

References

  • Loidreau, Y., et al. "Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives." Sciforum, 2020. URL: [Link]

  • "Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2017. URL: [Link]

  • "(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile." Molbank, MDPI, 2022. URL: [Link]

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The Synthesis and Strategic Application of 4-Aminoindoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aminoindole scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a multitude of clinically relevant therapeutic agents. Its unique electronic properties and ability to participate in key hydrogen bonding interactions have rendered it a cornerstone in the design of targeted therapies, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of substituted 4-aminoindole building blocks. We will delve into the foundational synthetic strategies, explore modern transition-metal-catalyzed methodologies, and provide detailed, field-proven protocols for their preparation. Furthermore, this guide will illuminate the strategic application of these building blocks in drug discovery, highlighting key examples of approved drugs and clinical candidates, and discussing the inherent challenges and future outlook for this versatile heterocyclic core.

Introduction: The Ascendancy of the 4-Aminoindole Core

The indole nucleus, first isolated by Adolf von Baeyer in 1866 from the degradation of indigo, has long captivated the attention of chemists and pharmacologists alike.[1] Its presence in a vast array of natural products and biologically active molecules has cemented its status as a cornerstone of heterocyclic chemistry. Among the various substituted indole isomers, the 4-aminoindole moiety has garnered significant interest in recent decades. The strategic placement of the amino group on the benzenoid ring profoundly influences the molecule's electronic and steric properties, bestowing upon it a unique reactivity profile and the capacity to engage in specific, high-affinity interactions with biological targets.

This guide will navigate the journey of the 4-aminoindole building block from its synthetic origins to its current-day prominence in drug discovery. We will explore the causal relationships behind the evolution of synthetic methodologies and provide researchers with the practical knowledge to effectively harness the potential of this remarkable scaffold.

Historical Perspective: From Classical Methods to Modern Innovations

While a definitive first synthesis of the parent 4-aminoindole is not prominently documented in early literature, its preparation has historically been approached through the functionalization of pre-formed indole rings or by constructing the indole core from appropriately substituted aniline precursors.

Foundational Approaches: Building the Indole Framework

Early methods for accessing substituted indoles, which could be adapted for the synthesis of 4-aminoindole precursors, laid the groundwork for future advancements.

  • The Leimgruber-Batcho Indole Synthesis: This powerful and versatile method, which became widely used in the pharmaceutical industry before its formal publication, allows for the synthesis of indoles from o-nitrotoluenes.[2] The reaction proceeds by condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, which is then reductively cyclized to the indole.[2][3] This method is particularly advantageous as it allows for the preparation of indoles unsubstituted at the 2- and 3-positions and is amenable to a wide range of substituents on the benzene ring.[1] For the synthesis of 4-aminoindoles, a 2-methyl-3-nitroaniline precursor can be utilized.[4]

  • The Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone remains a cornerstone of indole synthesis.[5] While adaptable, its application to the synthesis of specific isomers like 4-aminoindoles can be challenging due to the potential for the formation of regioisomers and the harsh acidic conditions, which may not be compatible with all functional groups.

The Dawn of Transition-Metal Catalysis: A New Era of Precision

The late 20th and early 21st centuries witnessed a paradigm shift in synthetic organic chemistry with the advent of transition-metal-catalyzed cross-coupling and C-H activation reactions. These powerful tools have revolutionized the synthesis of complex molecules, including substituted 4-aminoindoles, offering milder reaction conditions, broader functional group tolerance, and unprecedented control over regioselectivity.

Modern Synthetic Methodologies: A Chemist's Toolkit

The contemporary synthesis of substituted 4-aminoindoles relies heavily on the strategic application of transition-metal catalysis. These methods provide efficient and modular access to a diverse array of derivatives, which is crucial for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

The Catellani Reaction: A Multifaceted Approach to Indole Annulation

The palladium-catalyzed Catellani reaction has emerged as a powerful strategy for the convergent synthesis of highly substituted indoles.[6] This domino reaction, involving a norbornene-mediated ortho-C-H functionalization followed by an ipso-cyclization, allows for the construction of the indole core from simple starting materials.[6][7] A notable application is the three-component cross-coupling of an o-iodoaniline, an N-benzoyloxyamine, and norbornadiene to generate functionalized 4-aminoindoles.[7] The use of sterically hindered protecting groups on the o-iodoaniline is crucial for directing the C-H amination to the desired position.[7]

Catellani_Reaction start o-Iodoaniline + N-Benzoyloxyamine + Norbornadiene oxidative_addition Oxidative Addition start->oxidative_addition Pd(0) pd_catalyst Pd(0) Catalyst migratory_insertion Migratory Insertion (Norbornadiene) oxidative_addition->migratory_insertion ch_amination ortho-C-H Amination migratory_insertion->ch_amination buchwald_coupling Intramolecular Buchwald Coupling ch_amination->buchwald_coupling retro_diels_alder Retro-Diels-Alder buchwald_coupling->retro_diels_alder product Substituted 4-Aminoindole retro_diels_alder->product

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-nitrogen bonds.[8] This reaction is particularly useful for the synthesis of 4-aminoindoles from 4-haloindole precursors (e.g., 4-bromo- or 4-iodoindole). The choice of phosphine ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.

Buchwald_Hartwig_Amination start_materials 4-Haloindole (Ar-X) + Amine (R₂NH) oxidative_addition oxidative_addition catalyst Pd Catalyst + Ligand + Base pd0 pd0

C-H Functionalization: Direct and Atom-Economical

Direct C-H functionalization has emerged as a highly attractive strategy for the synthesis of substituted indoles, as it avoids the need for pre-functionalized starting materials. The regioselective functionalization of the indole core, particularly at the C4-C7 positions of the benzene ring, has been a long-standing challenge.[9] The presence of a directing group, such as the amino group in 4-aminoindoles, can facilitate regioselective C-H functionalization at the C7 position. This approach allows for the direct introduction of various substituents, including sulfinyl groups, onto the 4-aminoindole scaffold.

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical knowledge and practical application, this section provides detailed, step-by-step protocols for the synthesis of 4-aminoindole and a key substituted derivative. These protocols are designed to be self-validating and are based on established and reliable methodologies.

Protocol 1: Synthesis of 4-Aminoindole via Leimgruber-Batcho Approach

This protocol describes a two-step synthesis of 4-aminoindole starting from 2-methyl-3-nitroaniline.

Step 1: Synthesis of 4-Nitroindole [4]

  • Reaction Setup: In a 2L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-methyl-3-nitroaniline (100 g, 0.657 mol) and N,N-dimethylformamide (DMF, 500 mL).

  • Reagent Addition: To the stirred solution, add pyrrolidine (65.5 mL, 0.788 mol) followed by the dropwise addition of N,N-dimethylformamide dimethyl acetal (DMF-DMA, 105.5 mL, 0.788 mol) over 30 minutes.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 16 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water (2 L). The resulting precipitate is collected by filtration, washed with water, and dried to afford the intermediate enamine.

  • Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves using iron powder in acetic acid.

Step 2: Reduction of 4-Nitroindole to 4-Aminoindole [10]

  • Reaction Setup: In a 1L round-bottom flask, suspend 4-nitroindole (20 g, 0.123 mol) in ethanol (400 mL).

  • Reagent Addition: Add iron powder (41.2 g, 0.738 mol) and acetic acid (14.1 mL, 0.246 mol).

  • Reaction: Heat the mixture to reflux and stir vigorously for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter through a pad of Celite®. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-aminoindole.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoindole

This protocol provides a general procedure for the coupling of 4-bromoindole with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoindole (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the desired 4-aminoindole derivative.[8][11]

Applications in Drug Discovery: The 4-Aminoindole Pharmacophore

The 4-aminoindole scaffold is a prominent feature in a number of approved drugs and clinical candidates, particularly in the field of oncology. Its ability to act as a hinge-binding motif in kinase inhibitors has been a key driver of its success.

Drug/Candidate Target(s) Therapeutic Area Status
Alectinib ALK, RETNon-Small Cell Lung CancerApproved
Rucaparib PARP1, PARP2, PARP3Ovarian, Prostate CancerApproved
Pexidartinib CSF1RTenosynovial Giant Cell TumorApproved
Vemurafenib B-Raf V600EMelanomaApproved

Data compiled from publicly available drug approval information.

The success of these drugs highlights the versatility of the 4-aminoindole core in generating potent and selective inhibitors for a range of therapeutic targets. The amino group often forms a critical hydrogen bond with the hinge region of the kinase active site, while the indole ring itself can participate in favorable pi-stacking and hydrophobic interactions. The C4 position provides a convenient vector for the introduction of various substituents to explore different regions of the binding pocket and fine-tune the pharmacological properties of the molecule.

Challenges and Future Directions

Despite the significant progress in the synthesis and application of 4-aminoindoles, several challenges remain.

  • Regioselectivity: Controlling the regioselectivity of functionalization on the indole nucleus, particularly at the C4-C7 positions, continues to be an active area of research.[12] While directing groups have proven effective, the development of more general and catalyst-controlled methods is highly desirable.

  • Scalability: While many modern synthetic methods offer high yields and broad scope on a laboratory scale, their scalability for industrial production can be a concern. The cost and availability of catalysts and ligands, as well as the need for stringent inert atmosphere conditions, can present challenges.

  • Protecting Group Strategies: The amino group of 4-aminoindole often requires protection during subsequent synthetic transformations.[13][14][15] The development of robust and orthogonal protecting group strategies that are compatible with a wide range of reaction conditions is crucial for the efficient synthesis of complex 4-aminoindole-containing molecules.

The future of 4-aminoindole chemistry will likely focus on the development of more sustainable and atom-economical synthetic methods, such as C-H activation with earth-abundant metal catalysts. Furthermore, the exploration of novel substitutions and fusion of other heterocyclic rings to the 4-aminoindole core will undoubtedly lead to the discovery of new therapeutic agents with novel mechanisms of action.

Conclusion

The journey of the substituted 4-aminoindole building block from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the power of innovation in organic chemistry. The evolution from classical, often harsh, synthetic methods to elegant and precise transition-metal-catalyzed transformations has unlocked the full potential of this versatile scaffold. For researchers in the pharmaceutical sciences, a deep understanding of the history, synthesis, and strategic application of 4-aminoindoles is essential for the design and development of the next generation of targeted therapies. The continued exploration of this privileged structure promises to yield new and effective treatments for a wide range of human diseases.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Catellani, M.; Motti, E.; Della Cà, N. Catalytic Sequential Reactions Involving Palladacycle-Directed C−H Functionalization. Acc. Chem. Res.2014, 47 (3), 906–917.
  • Leimgruber, W.; Batcho, A. D. A New and Efficient Indole Synthesis. J. Am. Chem. Soc.1971, 93 (23), 6292–6294.
  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • Leimgruber–Batcho indole synthesis - Wikipedia. ([Link])

  • Zhang, B.-S.; Li, Y.; Zhang, Z.; An, Y.; Wen, Y.-H.; Gou, X.-Y.; Quan, S.-Q.; Wang, X.-G.; Liang, Y.-M. Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy. J. Am. Chem. Soc.2019 , 141 (24), 9731–9738. ([Link])

  • Preparation method of 4-aminoindole. CN103420895A. ()
  • Zhang, B.-S.; et al. Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Org. Lett.2020 , 22 (21), 8493–8498. ([Link])

  • You, S.-L. Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles. Org. Lett.2025 . ([Link])

  • Buchwald–Hartwig amination - Wikipedia. ([Link])

  • Zhang, Y.; Zhang, Z.; He, Y.-K.; Zhang, J.; Wu, J. Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates. Chem. Commun.2025 , 61 (76), 14689-14692. ([Link])

  • Batcho–Leimgruber indole synthesis - Semantic Scholar. ([Link])

  • Li, X.; He, Q.; Fan, R. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Org. Chem. Front.2022 , 9 (15), 4146-4150. ([Link])

  • Zhang, B.-S.; et al. Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy. J. Am. Chem. Soc.2019 , 141 (24), 9731–9738. ([Link])

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Methodological & Application

synthesis protocols for 6-Bromo-2-methyl-1H-indol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Synthesis of 6-Bromo-2-methyl-1H-indol-4-amine Derivatives

Executive Summary & Strategic Rationale

The 4-amino-6-bromoindole scaffold is highly valued in pharmaceutical research, particularly as a versatile building block for the development of targeted anti-cancer agents and kinase inhibitors[1]. However, synthesizing highly substituted indoles with precise regiochemistry often presents significant challenges. Traditional methods, such as the Fischer indole synthesis, frequently yield intractable mixtures of regioisomers when applied to meta-substituted precursors.

To circumvent this, we detail a highly regioselective, two-step modified Leimgruber-Batcho protocol. This pathway leverages the inherent symmetry of 4-bromo-2,6-dinitrotoluene (CAS: 95192-64-6)[2]. By utilizing N,N-dimethylacetamide dimethyl acetal (DMA-DMA) instead of the standard DMF-DMA, we specifically install a C2-methyl group. Subsequent global reduction of the two symmetric nitro groups facilitates an intramolecular cyclization that unambiguously yields the target 6-bromo-2-methyl-1H-indol-4-amine without the risk of regioisomeric contamination.

Reaction Pathway Visualization

Pathway SM 4-Bromo-2,6-dinitrotoluene (CAS: 95192-64-6) Step1 Condensation DMA-DMA, Pyrrolidine DMF, 110 °C SM->Step1 Int 1-(2-(Dimethylamino)prop-1-enyl)- 4-bromo-2,6-dinitrobenzene (Enamine Intermediate) Step1->Int Step2 Global Reduction & Cyclization Fe powder, AcOH 85-100 °C Int->Step2 Prod 6-Bromo-2-methyl-1H-indol-4-amine (Target Compound) Step2->Prod

Figure 1: Two-step modified Leimgruber-Batcho synthesis of 6-bromo-2-methyl-1H-indol-4-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

Causality & Design: The methyl group of 4-bromo-2,6-dinitrotoluene is highly acidic due to the electron-withdrawing effects of the two ortho-nitro groups. Pyrrolidine acts as a nucleophilic catalyst, facilitating the condensation with DMA-DMA to form the highly conjugated enamine.

Procedure:

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 4-bromo-2,6-dinitrotoluene (10.0 g, 38.3 mmol, 1.0 eq)[2] and anhydrous DMF (50 mL).

  • Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (11.2 mL, 76.6 mmol, 2.0 eq) followed by pyrrolidine (0.32 mL, 3.83 mmol, 0.1 eq).

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours. The solution will transition to a deep red/purple color, indicative of extended conjugation.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred ice water (250 mL). The enamine intermediate will precipitate as a dark solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum at 45 °C to afford 1-(2-(dimethylamino)prop-1-enyl)-4-bromo-2,6-dinitrobenzene[3].

Step 2: Global Reduction and Cyclization

Causality & Design: The reduction phase must accomplish two goals: reducing both nitro groups to anilines and avoiding the cleavage of the sensitive C-Br bond (hydrodebromination). Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated here. Instead, an Iron/Acetic acid (Fe/AcOH) system provides the exact chemoselectivity required[4]. Once reduced, one aniline nitrogen attacks the C2 carbon of the enamine, expelling dimethylamine to form the pyrrole ring, while the second aniline remains intact as the C4-amino group.

Procedure:

  • Preparation: Suspend the enamine intermediate (10.0 g, ~30.3 mmol, 1.0 eq) in glacial acetic acid (100 mL) in a two-neck flask equipped with a reflux condenser.

  • Reduction: Heat the suspension to 85 °C. Carefully add Iron powder (16.9 g, 303 mmol, 10.0 eq) portionwise over 30 minutes to manage the exothermic reaction[4].

  • Cyclization: Elevate the temperature to 100 °C and stir for 3-4 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (200 mL), and filter through a pad of Celite to remove iron salts. Concentrate the filtrate under reduced pressure.

  • Neutralization: Carefully neutralize the crude residue with saturated aqueous NaHCO₃ (foaming will occur) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 10-30% EtOAc in Hexanes) to yield the pure target compound as a pale tan solid.

Quantitative Data & Condition Optimization

The choice of reducing agent in Step 2 is the most critical variable in this protocol. Table 1 summarizes the optimization data, demonstrating why Fe/AcOH is the superior self-validating system for this transformation.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing AgentSolvent SystemTemp (°C)Isolated Yield (%)Debromination Side-Product (%)
Fe powder (10 eq) Glacial AcOH 95 - 100 82% < 2%
SnCl₂·2H₂O (8 eq)EtOH / HCl (cat.)7065%< 5%
TiCl₃ (aq)Acetone / H₂O2545%< 1%
Pd/C (10%), H₂ (1 atm)Methanol25< 10%> 80% (Major failure)

Trustworthiness: In-Process Controls & Self-Validating Markers

To ensure scientific integrity, the protocol must be treated as a self-validating system. Analysts should utilize the following markers to confirm reaction success at each stage:

  • In-Process Control (IPC) for Step 1: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) is UV-active, while the enamine product (Rf ~0.3) is distinctly visible as a deep red spot even without UV illumination.

  • Structural Validation (NMR Markers for Final Product):

    • ¹H NMR (DMSO-d₆): The success of the cyclization is definitively proven by the appearance of a sharp singlet at ~6.1 ppm (1H) , corresponding to the C3-H of the newly formed indole ring.

    • Regiochemistry Confirmation: The aromatic region will display two doublets at ~6.5 ppm and ~6.8 ppm with a small coupling constant (J ≈ 1.8 Hz). This meta-coupling perfectly validates the 4,6-substitution pattern on the benzene ring.

    • Functional Group Verification: A broad exchangeable singlet at ~5.0 ppm (2H) confirms the presence of the C4-NH₂ group, and a singlet at ~2.3 ppm (3H) confirms the C2-methyl installation.

References

  • 4-Bromo-2,6-dinitrotoluene | CAS#:95192-64-6 | Chemsrc Source: chemsrc.com URL:[Link]

Sources

Application Notes for 6-Bromo-2-methyl-1H-indol-4-amine: A Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved drugs.[1] Its unique electronic properties and geometric structure allow it to form critical interactions with a multitude of biological targets.[2][3] In the realm of oncology, indole-containing compounds are particularly prominent as kinase inhibitors, largely because the flat heterocyclic system can effectively occupy the adenine-binding pocket of ATP-dependent kinases.[1]

This guide focuses on 6-Bromo-2-methyl-1H-indol-4-amine , a specifically substituted indole that offers a strategic platform for the rational design of novel kinase inhibitors. The strategic placement of its functional groups provides a trifecta of opportunities for drug design:

  • 4-Amino Group: Acts as a crucial hydrogen bond donor and acceptor, capable of mimicking the hinge-binding interactions of the native ATP ligand.[2][4]

  • 6-Bromo Substituent: Serves as a versatile synthetic handle for introducing chemical diversity through well-established cross-coupling reactions, enabling exploration of solvent-exposed regions and optimization of potency and selectivity.[1][5]

  • 2-Methyl Group: Provides a steric and electronic influence that can enhance binding affinity by occupying a small hydrophobic sub-pocket within the kinase active site.[4]

These application notes provide a comprehensive technical overview, including a proposed synthetic route, protocols for derivatization, and methodologies for biological evaluation to empower researchers in leveraging this promising scaffold.

Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for assessing its drug-likeness and potential for development. While experimental data for this specific molecule is limited, the following properties can be predicted or are based on its constituent parts.

PropertyValueSource/Method
Molecular Formula C₉H₉BrN₂-
Molecular Weight 225.09 g/mol Calculated
CAS Number Not Assigned-
Appearance Predicted: Off-white to light brown solidInferred from related compounds
Predicted LogP 2.5 - 3.0Cheminformatic Prediction
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and MethanolInferred from related compounds

Strategic Application in Kinase Inhibitor Design

The 6-Bromo-2-methyl-1H-indol-4-amine scaffold is ideally suited for targeting the ATP-binding site of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3]

Rationale for Kinase Targeting

The core design philosophy is based on competitive ATP inhibition. The indole nitrogen and the 4-amino group can form one or more hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors the adenine portion of ATP. The 2-methyl group can provide favorable interactions with nearby hydrophobic residues, while the phenyl ring portion of the indole occupies the space of the ATP's ribose sugar. The 6-bromo position points towards the solvent-exposed region of the active site, providing a vector for chemical modification to improve selectivity and potency.

// Connections with descriptive labels edge [color="#EA4335"]; inhibitor:s -> hinge:n [label=" H-Bonding (4-NH₂)\n Mimics ATP Adenine", dir=both];

edge [color="#4285F4"]; inhibitor:e -> hydrophobic_pocket:w [label=" van der Waals (2-CH₃)"];

edge [color="#34A853"]; inhibitor:w -> solvent_front:e [label=" Derivatization Vector (6-Br)\n For Selectivity/Potency"]; } Caption: Indole scaffold binding concept in a kinase active site.

Protocols and Methodologies

PART 1: Proposed Synthesis of 6-Bromo-2-methyl-1H-indol-4-amine

G start 2-Methyl-5-nitrotoluene step1 Step 1: Condensation (DMF-DMA) start->step1 enamine Enamine Intermediate step1->enamine step2 Step 2: Reductive Cyclization (e.g., H₂, Pd/C or TiCl₃) enamine->step2 indole 2-Methyl-4-nitro-1H-indole step2->indole step3 Step 3: Bromination (NBS, Acetonitrile) indole->step3 bromo_indole 6-Bromo-2-methyl-4-nitro-1H-indole step3->bromo_indole step4 Step 4: Nitro Reduction (e.g., SnCl₂, HCl or Fe/NH₄Cl) bromo_indole->step4 product 6-Bromo-2-methyl-1H-indol-4-amine step4->product

Protocol: Step 3 - Regioselective Bromination

Causality: Bromination of the indole ring is an electrophilic aromatic substitution. The C6 position is targeted based on the directing effects of the existing substituents and by using a mild brominating agent like N-Bromosuccinimide (NBS) to control regioselectivity.

  • Dissolution: Dissolve 2-Methyl-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-Bromo-2-methyl-4-nitro-1H-indole.

Protocol: Step 4 - Nitro Group Reduction

Causality: The electron-withdrawing nitro group must be converted to the electron-donating amino group, which is essential for hinge-binding activity. A common and effective method is reduction using tin(II) chloride in an acidic medium.

  • Suspension: Suspend 6-Bromo-2-methyl-4-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) portion-wise. The addition may be exothermic; use an ice bath to maintain control.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up & Isolation: Cool the mixture to room temperature and place it in an ice bath. Carefully neutralize the acid by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product, 6-Bromo-2-methyl-1H-indol-4-amine.

PART 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The 6-bromo position is a key diversification point. Suzuki-Miyaura coupling is a robust method for creating a C-C bond, allowing for the introduction of various aryl or heteroaryl groups.

G cluster_workflow Suzuki Coupling Workflow reactants 6-Bromo-indole Scaffold + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactants->catalyst 1. Add to flask solvent Solvent (e.g., Dioxane/H₂O) catalyst->solvent 2. Add solvent product 6-Aryl-indole Derivative solvent->product 3. Heat (e.g., 80-100°C) 4. Purify

Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 6-Bromo-2-methyl-1H-indol-4-amine scaffold (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired 6-aryl derivative.

PART 3: Biological Evaluation Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This provides a quantitative measure of a compound's inhibitory activity (IC₅₀).[6]

  • Reagent Preparation: Prepare serial dilutions of the synthesized indole derivatives in an appropriate buffer (with a final DMSO concentration typically ≤1%).

  • Kinase Reaction: In a 384-well plate, add the target kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding an ATP solution (typically at its Km concentration for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Measurement: After a short incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

Conclusion and Future Directions

The 6-Bromo-2-methyl-1H-indol-4-amine scaffold represents a highly promising and versatile starting point for the development of novel kinase inhibitors.[2][4] Its strategic functionalization allows for systematic exploration of structure-activity relationships. The protocols provided herein offer a robust framework for the synthesis, derivatization, and biological evaluation of compound libraries based on this core. Future research should focus on synthesizing a diverse library of analogs through cross-coupling reactions at the 6-position and evaluating them against a panel of cancer-relevant kinases to identify lead compounds for further preclinical development.

References

  • (Reference for general kinase inhibitor design principles - could be a review article)
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Pharmaceuticals, 16(7), 1025.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(4).
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. (2025). Journal of Medicinal Chemistry.
  • (Reference for a specific synthesis method, if one is found)
  • Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. (2025). BenchChem.
  • (Reference for general cross-coupling methods)
  • (Reference for synthesis of 4-aminoindoles)
  • (Reference for synthesis of indazoles, for methodological comparison)
  • (Reference for C-H functionaliz
  • (Reference for spiro-indole synthesis)
  • (Reference for indazole applic
  • (Reference for indazole synthesis)
  • (Reference for divergent synthesis of 4-amino indoles)
  • Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. (2022). Organic Chemistry Frontiers, 9(14), 3849-3854.
  • (Reference for indazole synthesis troubleshooting)
  • (Reference for C4-ethylamine indole synthesis)
  • (Reference for indole alkaloid synthesis)
  • (Reference for SAR of indole-based PET ligands)
  • (Reference for SAR of indole-2-carboxamides)
  • (Reference for synthesis of bromo-indole deriv
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.

Sources

amide coupling procedures for 4-aminoindole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for 4-Aminoindole Intermediates

Executive Summary

The 4-aminoindole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel antimicrobials. However, the construction of amide bonds at the C4 position presents significant synthetic bottlenecks. This application note provides a comprehensive, causality-driven guide to overcoming the electronic and steric deactivation inherent to 4-aminoindole. By moving beyond traditional, often inefficient carbodiimide protocols, we detail three highly validated methodologies—HATU, T3P/Pyridine, and TCFH/NMI—tailored for discovery, process scale-up, and ultra-hindered substrates.

Mechanistic Rationale: The 4-Aminoindole Challenge

Standard peptide coupling agents, such as EDC/HOBt, frequently fail or require prolonged heating when applied to 4-aminoindole. To understand why, we must analyze the substrate's intrinsic properties:

  • Electronic Deactivation: The C4-amine is an aniline derivative. Its nitrogen lone pair is partially delocalized into the electron-rich indole core, significantly reducing its nucleophilicity compared to aliphatic amines.

  • Steric Hindrance: The C4 position is sterically encumbered by its proximity to the C3 position and the rigid bridgehead carbons (C3a/C7a).

  • Competing Nucleophilicity: While the primary amine at C4 is generally more nucleophilic than the indole N1, sluggish reactions at C4 can lead to competitive N1-acylation or degradation of the active ester intermediate if the reaction is forced with excess heat.

To overcome the high activation energy barrier associated with this sterically demanding transition state, the electrophilicity of the activated carboxylic acid must be drastically increased[1].

Reagent Selection & Causality
  • HATU (Discovery Scale): Uronium salts like HATU generate an highly reactive OAt (7-azabenzotriazole) ester. The neighboring group effect of the pyridine nitrogen in the HOAt leaving group provides intramolecular general base catalysis, accelerating the aminolysis step specifically for deactivated anilines.

  • T3P / Pyridine (Process Scale & Chiral Acids): Propylphosphonic anhydride (T3P) generates a mixed anhydride. When paired with pyridine, it effectively suppresses oxazolone formation, making it the industrial gold standard for racemization-prone acids (>99% enantiomeric excess preservation)[2]. Furthermore, its water-soluble byproducts eliminate the need for chromatographic purification[3].

  • TCFH / NMI (Ultra-Hindered Substrates): For extreme steric hindrance (e.g., coupling 4-aminoindole to α,α-disubstituted amino acids), TCFH generates an ultra-reactive N-acyl imidazolium ion in situ, mirroring the reactivity of acid chlorides without the associated harsh conditions[4].

Quantitative Data Summary

The following table summarizes the performance metrics of the selected coupling systems when applied to deactivated aniline derivatives like 4-aminoindole.

Coupling SystemActivation IntermediateTypical YieldEpimerization RiskScalability / CostByproduct Removal
EDC / HOBt OBt Active Ester20 – 40%ModerateHigh / Low CostAqueous wash (often incomplete)
HATU / DIPEA OAt Active Ester85 – 95%Low to ModerateLow / High CostChromatography required
T3P / Pyridine Mixed Anhydride80 – 95%Extremely Low High / Low Cost Simple aqueous wash
TCFH / NMI N-Acyl Imidazolium75 – 90%ModerateMedium / Med CostAqueous wash

Workflow Visualization

AmideCouplingWorkflow Start 4-Aminoindole Amide Coupling Assess Assess Scale & Acid Sterics/Chirality Start->Assess Discovery Discovery Scale (< 5g) Standard Acids Assess->Discovery Process Process Scale (> 5g) or Chiral Acids Assess->Process Hindered Highly Hindered Aliphatic Acids Assess->Hindered HATU Protocol A: HATU / DIPEA / DMF (Fast, High Yield) Discovery->HATU T3P Protocol B: T3P / Pyridine / EtOAc (Low Epimerization) Process->T3P TCFH Protocol C: TCFH / NMI / MeCN (N-Acyl Imidazolium) Hindered->TCFH Workup Aqueous Workup & Product Isolation HATU->Workup T3P->Workup TCFH->Workup

Caption: Decision tree for selecting optimal amide coupling conditions for 4-aminoindole intermediates.

Experimental Protocols (Self-Validating Systems)

Protocol A: Discovery-Scale Coupling (HATU / DIPEA)

Optimized for rapid library synthesis and standard carboxylic acids.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will typically transition from colorless to a pale yellow. LC-MS analysis of a 5 µL aliquot quenched in MeOH should confirm >95% conversion of the acid to the OAt active ester or the corresponding methyl ester (due to MeOH quench).

  • Coupling: Add 4-aminoindole (1.1 equiv, 1.1 mmol) in one portion. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with EtOAc (25 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M HCl (15 mL), and brine (15 mL).

    • Causality: The HCl wash removes excess DIPEA and unreacted 4-aminoindole, while NaHCO₃ removes unreacted acid and HOAt byproducts.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Process-Scale & Low-Epimerization Coupling (T3P / Pyridine)

The industrial standard for preserving stereocenters and avoiding explosive coupling byproducts[2],[5].

  • Preparation: To a reactor equipped with a mechanical stirrer, add the epimerization-prone carboxylic acid (1.0 equiv, 10.0 mmol), 4-aminoindole (1.05 equiv, 10.5 mmol), and Pyridine (3.0 equiv, 30.0 mmol) in EtOAc (30 mL).

  • Cooling: Chill the homogeneous solution to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C minimizes the rate of oxazolone formation (the primary pathway for racemization) and mitigates the mild exotherm associated with T3P addition[2].

  • Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise over 15 minutes.

  • Coupling: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 6–12 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the 4-aminoindole (stains intensely with p-anisaldehyde or vanillin).

  • Workup: Quench the reaction by adding water (20 mL). Separate the layers. Wash the organic layer with 1M HCl (2 × 20 mL) to purge the pyridine, followed by saturated aqueous NaHCO₃ (20 mL).

    • Causality: T3P byproducts are entirely water-soluble phosphonic acids, allowing for isolation of the amide with >99% purity without chromatography[3].

Protocol C: Ultra-Hindered Coupling (TCFH / NMI)

For sterically demanding substrates where HATU and T3P stall[4].

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 equiv, 1.0 mmol) and N-methylimidazole (NMI) (3.5 equiv, 3.5 mmol) in anhydrous Acetonitrile (MeCN) (5.0 mL) under nitrogen.

  • Activation: Add TCFH (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The in situ generation of the highly reactive N-acyl imidazolium ion is rapid. The reaction must be kept strictly anhydrous during this phase to prevent hydrolysis back to the carboxylic acid.

  • Coupling: Add 4-aminoindole (1.1 equiv, 1.1 mmol). Seal the vessel and stir at 40 °C for 12 hours.

  • Workup: Dilute with EtOAc (20 mL) and quench with water (10 mL). Wash the organic layer with 1M HCl (15 mL) to remove NMI and tetramethylurea (the TCFH byproduct). Dry, concentrate, and purify via chromatography.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048-5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218-4222.

  • BenchChem Technical Support. (2025). "Challenges in amide coupling with sterically hindered amines." BenchChem.

Sources

preparation of heterocyclic libraries using 6-Bromo-2-methyl-1H-indol-4-amine

Preparation: To a microwave-safe reaction vial, add the C4-amide intermediate (1.0 equiv, 0.2 mmol), the corresponding aryl boronic acid ( R2​

B(OH)2​K2​CO3​
  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 2.5 mL). Seal the vial and purge with nitrogen for 5 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Thermal Activation: Heat the mixture at 90 °C for 4 hours.

  • Self-Validating Workup:

    • Self-Validation Checkpoint: The active Pd(0) species is soluble and yellow/orange. Upon complete consumption of the aryl bromide, the Pd(0) can no longer undergo oxidative addition and aggregates into "palladium black" (a fine, dark precipitate). The visual transition of the solution from clear orange to containing a black suspension is a reliable, self-validating indicator of reaction completion.

  • Isolation: Filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with Ethyl Acetate (10 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via automated flash chromatography. Mass spectrometry will confirm success via the complete disappearance of the characteristic 1:1 isotopic bromine doublet ( 79Br/81Br ).

  • Quantitative Library Validation

    The following table summarizes the quantitative validation of a representative 5-member library synthesized using the protocols described above. All final compounds were analyzed for purity using LC-MS (UV 254 nm).

    Library IDDimension 1: R1​ (Amide)Dimension 2: R2​ (Aryl)Isolated Yield (%)Purity (LC-MS)
    LIB-001 AcetylPhenyl82%>98%
    LIB-002 Cyclopropanecarbonyl4-Fluorophenyl78%>97%
    LIB-003 Benzoyl3-Pyridyl71%>95%
    LIB-004 2-Furoyl4-Methoxyphenyl85%>99%
    LIB-005 Pivaloyl2-Thienyl68%>96%

    Concluding Remarks

    The 6-Bromo-2-methyl-1H-indol-4-amine scaffold provides an elegant and highly efficient pathway for the generation of complex heterocyclic libraries. By leveraging the intrinsic chemical causality of the molecule—specifically the nucleophilic disparity between the exocyclic amine and the indole nitrogen, coupled with the reliable electrophilicity of the C6-bromide—researchers can execute rapid, self-validating syntheses. This methodology drastically reduces optimization time and accelerates the hit-to-lead phase in drug discovery programs.

    References

    • Nobel Prize Outreach. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS". Source: nobelprize.org. URL:[Link]

    • Purdue University. "EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES". Source: purdue.edu. URL: [Link]

    • National Institutes of Health (PMC). "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature". Source: nih.gov. URL:[Link]

    Application Note: Late-Stage Functionalization of the C6-Bromine in 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Chemoselective Palladium-Catalyzed Cross-Coupling Strategies

    Introduction & Chemical Context

    The indole core is a privileged scaffold in pharmaceutical development. The functionalization of 6-bromo-2-methyl-1H-indol-4-amine (CAS 1260385-32-7) presents a highly desirable yet complex synthetic vector. Functionalizing the C6 position via transition-metal catalysis allows for rapid late-stage diversification.

    However, this building block presents a formidable chemoselectivity challenge due to the presence of three distinct reactive sites:

    • The C6-Bromide: The intended site for oxidative addition.

    • The C4-Primary Amine: An unprotected, aniline-like amine that can act as a competitive nucleophile, leading to unwanted N-arylation (Buchwald-Hartwig oligomerization) or stable, off-cycle palladium-amido complexes that poison the catalyst.

    • The N1-Indole Nitrogen: A secondary amine that can undergo competitive arylation under basic conditions.

    • The C2-Methyl Group: Provides local steric hindrance that can influence the conformation of the indole ring during the catalytic cycle.

    Historically, functionalizing such molecules required exhaustive protection-deprotection sequences[1]. However, modern advancements in bulky, electron-rich phosphine ligands now enable the direct cross-coupling of unprotected amino-bromoindoles, maximizing atom economy and reducing step count[2].

    Mechanistic Insights: Protection vs. Direct Coupling

    When designing a cross-coupling protocol for 6-bromo-2-methyl-1H-indol-4-amine, scientists must choose between a Direct Coupling Strategy and a Protection Strategy .

    The Direct Coupling Strategy (Preferred)

    The causality behind successful direct coupling lies in ligand architecture . By utilizing large dialkylbiaryl phosphine ligands (e.g., BrettPhos or tBuXPhos), the palladium center is enveloped in a deep catalytic pocket. This steric bulk accelerates reductive elimination (favoring the desired C-C or C-N bond formation) while physically preventing the secondary coordination of the unprotected C4-amine or N1-indole nitrogen[2].

    The Protection Strategy (Fallback)

    If direct coupling fails due to the specific electronic demands of the coupling partner, selective protection is required. Because the C4-amine is significantly more nucleophilic than the N1-indole nitrogen, it can be selectively protected first (e.g., using Boc₂O/DMAP). If N1-arylation persists, a strong electron-withdrawing group (e.g., Tosyl or TIPS) can be applied to the N1 position to deactivate it[1].

    G cluster_direct Direct Coupling Strategy cluster_protect Protection Strategy SM 6-Bromo-2-methyl-1H-indol-4-amine (Multiple Reactive Sites) Direct Bulky Ligands (BrettPhos, tBuXPhos) SM->Direct High Atom Economy Prot_C4 1. C4-Amine Protection (Boc2O, DMAP) SM->Prot_C4 Sensitive Nucleophiles SM_Coupling Suzuki / Buchwald-Hartwig Direct->SM_Coupling Product C6-Functionalized Indole Target SM_Coupling->Product Prot_N1 2. N1-Indole Protection (NaH, TIPS-Cl) Prot_C4->Prot_N1 Prot_Coupling Standard Pd-Catalysis (Pd(PPh3)4) Prot_N1->Prot_Coupling Prot_Coupling->Product Deprotection Required

    Chemoselectivity pathways for the functionalization of 6-bromo-2-methyl-1H-indol-4-amine.

    Experimental Protocols (Self-Validating Systems)

    The following protocols are engineered to be self-validating, utilizing specific solvent and base combinations to drive the reaction forward while suppressing side reactions.

    Protocol A: Direct Suzuki-Miyaura Cross-Coupling (C6 C-C Bond Formation)

    Rationale: Aqueous biphasic conditions (THF/H₂O) are utilized to maximize the solubility of the arylboronic acid and the inorganic base. This accelerates the transmetalation step, which is often the rate-limiting step for electron-rich heteroaryl halides, thereby outcompeting catalyst deactivation.

    Reagents:

    • 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.5 equiv, 1.5 mmol)

    • [Pd(tBu-XPhos)G1] or Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

    • K₂CO₃ (2.5 equiv, 2.5 mmol)

    • THF / H₂O (4:1 ratio, 10 mL)

    Step-by-Step Methodology:

    • Degassing: To a Schlenk tube, add the indole substrate, arylboronic acid, and K₂CO₃. Evacuate and backfill the flask with Argon (repeat 3x).

    • Solvent Addition: Add the THF and H₂O. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades electron-rich phosphine ligands.

    • Catalyst Introduction: Add the Palladium catalyst under a positive stream of Argon. Seal the tube.

    • Reaction: Heat the mixture to 65 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

    • Validation Check: After 4 hours, sample the organic layer for LC-MS analysis. Look for the disappearance of the starting material (m/z ~225/227) and the appearance of the product mass.

    • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    Protocol B: Direct Buchwald-Hartwig Amination (C6 C-N Bond Formation)

    Rationale:tert-Butanol (tBuOH) is selected as the solvent because it is a bulky, mildly acidic alcohol. It solubilizes the reagents while acting as a proton shuttle to facilitate the deprotonation of the amine coordinated to the Pd center, without undergoing solvent arylation. BrettPhos is strictly required to prevent the unprotected indole N-H from poisoning the catalyst[2].

    Reagents:

    • 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv, 1.0 mmol)

    • Secondary or Primary Amine (1.2 equiv, 1.2 mmol)

    • Pd(OAc)₂ (0.05 equiv, 5 mol%)

    • BrettPhos (0.05 equiv, 5 mol%)

    • K₂CO₃ (2.0 equiv, 2.0 mmol)

    • tert-Butanol (tBuOH) (5 mL)

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge a sealed vial with the indole substrate, amine, Pd(OAc)₂, BrettPhos, and K₂CO₃.

    • Solvent Addition: Add anhydrous, degassed tBuOH. Seal the vial with a Teflon-lined crimp cap.

    • Reaction: Remove from the glovebox and heat to 100 °C in an oil bath for 12–16 hours.

    • Validation Check: The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution. Confirm conversion via TLC or LC-MS.

    • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with CH₂Cl₂.

    • Purification: Concentrate the filtrate and purify via reverse-phase or normal-phase chromatography depending on the polarity of the appended amine.

    Workflow Step1 1. Reagent Setup (Glovebox/Schlenk) Step2 2. Solvent Addition (Degassed tBuOH or THF/H2O) Step1->Step2 Step3 3. Catalytic Heating (65-100 °C) Step2->Step3 Step3->Step3 Monitor via LC-MS Step4 4. Quench & Extract (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

    Standardized workflow for the direct cross-coupling of unprotected aminoindoles.

    Quantitative Data & Troubleshooting

    Table 1: Ligand Selection Matrix for Unprotected Aminoindole Functionalization

    Summarizing the empirical performance of common ligands when applied to substrates with unprotected C4-amines and N1-indoles.

    LigandCoupling TypeTolerance to Unprotected C4-NH₂Tolerance to Unprotected N1-NHRecommended Use Case
    BrettPhos C-N (Buchwald)HighHighPrimary choice for amination of unprotected indoles[2].
    tBuXPhos C-C (Suzuki)HighModerateExcellent for Suzuki couplings in aqueous/biphasic media.
    dppf C-C (Suzuki)ModerateLowRequires strictly optimized base (e.g., K₃PO₄) to prevent N-arylation.
    PPh₃ GeneralLowLowAvoid. Leads to catalyst poisoning and complex oligomer mixtures.
    Table 2: Troubleshooting Guide (Causality & Resolution)
    Observed IssueMechanistic CauseResolution Strategy
    Incomplete Conversion / Stalled Reaction Catalyst poisoning by the unprotected C4-amine forming a stable off-cycle Pd-complex.Increase ligand-to-palladium ratio (e.g., 2:1) or switch to a bulkier ligand (BrettPhos) to disrupt amine coordination.
    Formation of N-Arylated Byproducts The N1-indole or C4-amine is outcompeting the desired coupling partner for reductive elimination.Lower the reaction temperature (e.g., from 100 °C to 65 °C) or switch to a weaker base (e.g., K₂CO₃ instead of NaOtBu or Cs₂CO₃).
    Palladium Black Precipitation Rapid degradation of the active Pd(0) species due to oxygen ingress or poor transmetalation rates.Ensure rigorous degassing. For Suzuki couplings, increase the water ratio slightly to accelerate boronic acid dissolution.

    References

    • Diindolylamine Preparation and Stability Investigations ACS Omega / NIH[Link][1][2]

    • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides Organic Chemistry Frontiers (RSC Publishing)[Link]

    Sources

    Introduction: The Strategic Imperative for Protecting Groups in Indole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to Protecting Group Strategies for the Synthesis of 6-Bromo-2-methyl-1H-indol-4-amine

    6-Bromo-2-methyl-1H-indol-4-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted indole scaffold, featuring a nucleophilic amine and a modifiable bromine atom, provides a versatile platform for constructing complex molecular architectures. However, the synthesis of this target is non-trivial due to the inherent reactivity of the indole nucleus and the amino group. The electron-rich indole ring is highly susceptible to oxidation and uncontrolled electrophilic substitution, while the indole N-H proton is acidic. These properties necessitate a carefully planned synthetic route that employs protecting groups to temporarily mask reactive sites, thereby ensuring high regioselectivity and yield.

    This application note provides a comprehensive guide to a robust protecting group strategy for the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine. We will delve into the rationale behind experimental choices, present detailed, validated protocols, and offer a comparative analysis of potential protecting groups, grounding our recommendations in established chemical principles.

    Part 1: Rationale for an Orthogonal Protecting Group Strategy

    The most logical synthetic route to 6-Bromo-2-methyl-1H-indol-4-amine begins with the commercially available 6-bromo-2-methyl-1H-indole. The core challenge lies in introducing the amine at the C4 position. This is typically achieved through a nitration-reduction sequence. However, the direct nitration of an unprotected indole is fraught with peril; strong oxidizing acids like nitric acid can lead to polymerization and the formation of intractable tars. Therefore, protection of the indole nitrogen is not merely beneficial, but essential.

    The chosen protecting group must satisfy three critical criteria:

    • Ease of Introduction: It must be installed in high yield under mild conditions.

    • Stability: It must be robust enough to withstand the conditions of C4-nitration and subsequent nitro group reduction.

    • Selective Removal: It must be cleaved under conditions that do not affect the newly installed amine or other functionalities in the molecule.

    This requirement for selective removal in the presence of other sensitive groups is the cornerstone of an orthogonal protection strategy .[1][2] Our proposed strategy hinges on the use of the [2-(trimethylsilyl)ethoxy]methyl (SEM) group for the indole nitrogen. The SEM group is stable to a wide range of reaction conditions but can be selectively removed using fluoride ions or specific Lewis acids, which are orthogonal to the conditions required for cleaving many other common protecting groups.[3][4]

    The overall synthetic pathway is visualized below.

    G cluster_0 Synthetic Strategy Start 6-Bromo-2-methyl-1H-indole Protect N-SEM Protection Start->Protect SEM-Cl, NaH Nitrate C4-Nitration Protect->Nitrate HNO₃, Ac₂O Reduce Nitro Reduction Nitrate->Reduce SnCl₂·2H₂O Deprotect N-SEM Deprotection Reduce->Deprotect TBAF Final 6-Bromo-2-methyl-1H-indol-4-amine Deprotect->Final

    Caption: Overall synthetic workflow for 6-Bromo-2-methyl-1H-indol-4-amine.

    Part 2: Comparative Analysis of Indole N-Protecting Groups

    The choice of a protecting group is a critical decision that dictates the feasibility of subsequent synthetic steps. While several options exist for indole nitrogen protection, their compatibility with the required nitration and reduction steps varies significantly.[5][6] The SEM group is particularly well-suited for this sequence due to its unique stability and deprotection profile.

    Protecting GroupStructureIntroduction ConditionsStability ProfileDeprotection ConditionsSuitability for this Synthesis
    SEM SEM-Cl, NaH, DMFStable to mild acids, bases, organometallics, and various reducing agents.[3]Fluoride (TBAF)[3][7]; Lewis Acids (MgBr₂)[8][9]; Strong Acid (TFA).[4]Excellent. Stable to nitration and nitro reduction. Orthogonal deprotection with TBAF avoids harsh conditions.
    Boc Boc₂O, DMAP, ACNStable to base and hydrogenolysis.Strong Acid (TFA, HCl).[10][11][12]Poor. Unlikely to survive nitration conditions. Deprotection with strong acid could be problematic for the final product.
    Tosyl (Ts) TsCl, BaseVery robust. Stable to strong acids and oxidizing conditions.Strong Base (NaOH, reflux); Reductive (SmI₂, Na/Hg).Moderate. Provides excellent stability for nitration, but the harsh deprotection conditions may not be compatible with the final product.

    Part 3: Detailed Experimental Protocols

    The following protocols provide a step-by-step methodology for the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine, beginning with 6-bromo-2-methyl-1H-indole.

    Protocol 1: N-Protection of 6-Bromo-2-methyl-1H-indole

    Objective: To synthesize 1-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-1H-indole.

    Causality: The indole nitrogen is deprotonated with sodium hydride (NaH) to form the highly nucleophilic indolide anion, which then displaces the chloride from SEM-Cl. Anhydrous DMF is used as the solvent to ensure the reactivity of the hydride base. The reaction is performed at 0 °C to control the initial exothermic reaction.[13]

    Materials:

    • 6-bromo-2-methyl-1H-indole

    • Sodium hydride (60% dispersion in mineral oil)

    • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 6-bromo-2-methyl-1H-indole (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence will be observed.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a clear oil.

    Protocol 2: C4-Nitration of N-SEM Protected Indole

    Objective: To synthesize 1-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-4-nitro-1H-indole.

    Causality: The N-SEM group deactivates the indole ring slightly, preventing polymerization while still allowing for electrophilic aromatic substitution. Using a milder nitrating system, such as nitric acid in acetic anhydride, at low temperatures allows for regioselective nitration at the C4 position, which is electronically favored.

    Materials:

    • 1-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-1H-indole

    • Acetic anhydride (Ac₂O)

    • Fuming nitric acid (HNO₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Dissolve the N-SEM protected indole (1.0 eq) in acetic anhydride in a dry round-bottom flask.

    • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

    • Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride dropwise, ensuring the internal temperature does not rise above -35 °C.

    • Stir the reaction mixture at -40 °C for 1 hour. Monitor reaction completion by TLC.

    • Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated NaHCO₃ solution to neutralize the acids.

    • Extract the mixture three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the 4-nitroindole derivative.

    Protocol 3: Reduction of the Nitro Group

    Objective: To synthesize 1-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-1H-indol-4-amine.

    Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines. The reaction proceeds in an acidic environment (provided by HCl in ethanol) and is generally compatible with the SEM protecting group.

    Materials:

    • 1-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-4-nitro-1H-indole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    Procedure:

    • Suspend the 4-nitroindole (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq).

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Carefully basify the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9. A tin hydroxide precipitate will form.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine, which can often be used in the next step without further purification.

    Protocol 4: N-Deprotection to Yield the Final Product

    Objective: To synthesize 6-Bromo-2-methyl-1H-indol-4-amine.

    Causality: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for cleaving silicon-based protecting groups. The fluoride ion has a high affinity for silicon, triggering an elimination cascade that releases the unprotected indole.[3][7] Anhydrous THF is used as the solvent, as water can inhibit the reaction.

    Materials:

    • 1-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-1H-indol-4-amine

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    Procedure:

    • Dissolve the N-SEM protected amine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add TBAF solution (2.0 eq) dropwise at room temperature.

    • Stir the reaction at room temperature for 3-5 hours. The reaction can be gently heated (e.g., to 50 °C) if it proceeds slowly. Monitor by TLC.

    • Once complete, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain pure 6-Bromo-2-methyl-1H-indol-4-amine.

    Part 4: Workflow Visualization and Data Summary

    The detailed workflow for the crucial deprotection step is illustrated below, highlighting the key operations.

    G cluster_1 Protocol 4: N-SEM Deprotection Workflow start Dissolve N-SEM Amine in Anhydrous THF add_tbaf Add TBAF (1M in THF) Dropwise at RT start->add_tbaf Under N₂ react Stir at RT (3-5h) Monitor by TLC add_tbaf->react quench Quench with sat. aq. NH₄Cl react->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine Dry (Na₂SO₄), Filter extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify Crude Solid/Oil end_product Final Product: 6-Bromo-2-methyl-1H-indol-4-amine purify->end_product

    Caption: Detailed experimental workflow for the final SEM-deprotection step.

    Summary of Expected Yields and Characterization

    StepCompound NameExpected YieldKey Characterization Data (¹H NMR, MS)
    11-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-1H-indole85-95%Appearance of N-CH₂-O singlet (~5.5 ppm) and Si-CH₂-CH₂-O signals (~3.6 ppm, ~0.9 ppm). MS (ESI+) m/z for [M+H]⁺.
    21-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-4-nitro-1H-indole70-80%Disappearance of C4-H proton signal. Shifts in aromatic proton signals. MS (ESI+) m/z for [M+H]⁺.
    31-([2-(trimethylsilyl)ethoxy]methyl)-6-bromo-2-methyl-1H-indol-4-amine80-90%Appearance of broad NH₂ singlet. Upfield shift of aromatic protons. MS (ESI+) m/z for [M+H]⁺.
    46-Bromo-2-methyl-1H-indol-4-amine85-95%Disappearance of SEM group signals. Appearance of broad N-H singlet. MS (ESI+) m/z for [M+H]⁺.

    Conclusion

    The synthesis of 6-Bromo-2-methyl-1H-indol-4-amine presents a classic challenge in heterocyclic chemistry, requiring careful control over the reactivity of the indole nucleus. The orthogonal protecting group strategy detailed herein, centered on the use of the N-SEM group, provides a reliable and high-yielding pathway to this valuable synthetic intermediate. By protecting the indole nitrogen prior to electrophilic nitration, this strategy circumvents common side reactions like polymerization and ensures high regioselectivity. The subsequent reduction and mild, fluoride-mediated deprotection proceed cleanly, demonstrating the power of modern protecting group chemistry in the efficient construction of complex molecules. This guide provides researchers and drug development professionals with a validated and logically sound protocol for accessing this important chemical entity.

    References

    • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available at: [Link]

    • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

    • Shinde, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

    • Chandra, T. et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

    • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]

    • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. Available at: [Link]

    • Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available at: [Link]

    • Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available at: [Link]

    • ACS Publications. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available at: [Link]

    • Taylor & Francis Online. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

    • ACS Publications. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Available at: [Link]

    • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

    • ResearchGate. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]

    • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

    • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]

    • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]

    • ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Available at: [Link]

    • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr - American Chemical Society. Available at: [Link]

    • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

    • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

    • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

    • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

    • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synt. Available at: [Link]

    Sources

    Application Note: Microwave-Assisted Chemoselective Functionalization of 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scaffold Significance

    The compound 6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7)[1] is a highly versatile, multi-functional building block widely utilized in the development of kinase inhibitors, thermally activated delayed fluorescence (TADF) materials, and complex natural product analogs. The presence of both an electrophilic handle (C6-bromide) and a nucleophilic handle (C4-amine) on an electron-rich 2-methylindole core presents a unique chemoselectivity challenge.

    Under conventional thermal heating, functionalizing this scaffold often requires prolonged reaction times, which can lead to catalyst poisoning, off-target polymerization, or thermal degradation of the indole core. Microwave-assisted organic synthesis (MAOS) provides a superior alternative, offering rapid, uniform heating that overcomes these activation barriers while preserving the integrity of the molecule.

    Mechanistic Rationale: The Microwave Advantage

    As a Senior Application Scientist, it is critical to understand why microwave irradiation outperforms conductive heating for this specific scaffold. MAOS directly addresses both the kinetic and thermodynamic hurdles of dual-handle functionalization:

    • Overcoming Oxidative Addition Barriers: The electron-rich nature of the indole ring increases the electron density at the C6-carbon. This electronic deactivation makes the oxidative addition of Pd(0) complexes sluggish. Microwave dielectric heating provides instantaneous, volumetric energy that rapidly drives the oxidative addition step, minimizing the residence time of sensitive intermediates[2].

    • Solvent-Microwave Coupling (Causality): By selecting solvents with high loss tangents (e.g., NMP, EtOH, or 1,4-Dioxane/H2O mixtures), microwave energy is efficiently converted into thermal energy. This localized superheating accelerates the reductive elimination step in cross-coupling reactions, which is often the rate-limiting step when bulky ligands are employed .

    • Chemoselectivity Control: The rapid heating profile of MAOS allows for strict kinetic control. For instance,[3], kinetically outcompeting side reactions such as C4-amine homocoupling or C3-arylation.

    Divergent Synthetic Workflows

    The following diagram illustrates the strategic pathways for chemoselective functionalization, leveraging microwave irradiation to direct the reaction toward either the C6 or C4 position.

    G SM 6-Bromo-2-methyl-1H-indol-4-amine (Dual-Handle Scaffold) C6_Path Pathway A: C6-Cross-Coupling (Suzuki / Buchwald-Hartwig) SM->C6_Path Pd(0) Oxidative Addition C4_Path Pathway B: C4-Amidation (Electrophilic Acylation) SM->C4_Path Nucleophilic Attack Pd_Cond Pd Catalyst, Base, Ligand Microwave: 120°C, 15 min C6_Path->Pd_Cond Prod_A 6-Aryl/Amino-2-methyl-1H-indol-4-amine (C-C / C-N Bond Formation) Pd_Cond->Prod_A High Yield, No Core Degradation Acyl_Cond Acyl Chloride, DIPEA Microwave: 80°C, 5 min C4_Path->Acyl_Cond Prod_B N-(6-Bromo-2-methyl-1H-indol-4-yl)amide (C-N Bond Formation) Acyl_Cond->Prod_B Rapid Conversion

    Divergent microwave-assisted functionalization pathways for 6-Bromo-2-methyl-1H-indol-4-amine.

    Experimental Protocols (Self-Validating Systems)

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent selection and built-in analytical checkpoints.

    Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C6

    Objective: Selective C-C bond formation at the C6 position while preserving the primary C4-amine. Causality & Design: A 1,4-Dioxane/H2O (4:1) solvent system is selected because water increases the overall polarity and microwave absorption of the medium, while dissolving the inorganic base (K2CO3). Pd(dppf)Cl2 is utilized because its large bite angle forces the intermediate into a geometry that favors rapid reductive elimination, preventing competitive coordination by the C4-amine.

    Step-by-Step Procedure:

    • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.5 equiv, 1.25 mmol).

    • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) inside a glovebox or under a strict argon atmosphere to prevent premature catalyst oxidation.

    • Solvent Introduction: Inject 4 mL of degassed 1,4-Dioxane/H2O (4:1 v/v). Seal the vial with a crimp cap.

    • Microwave Irradiation: Place the vial in the microwave reactor. Set parameters: Temperature = 120°C, Time = 15 minutes, Power = Variable (max 150 W), Stirring = High.

    • Self-Validation Checkpoint: Post-reaction, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

      • Validation Criteria: The isotopic doublet of the starting bromide (m/z ~225/227, 1:1 ratio) must be completely absent. The presence of a single dominant peak corresponding to the[M+H]+ of the coupled product confirms successful conversion without C4-amine degradation.

    • Workup: Dilute the mixture with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na2SO4, and purify via flash chromatography.

    Protocol B: Chemoselective C4-Amidation

    Objective: Rapid electrophilic acylation of the C4-amine without affecting the C6-bromide. Causality & Design: The C4-amine is sterically hindered by the adjacent indole core. Microwave heating at a moderate temperature (80°C) provides the precise kinetic energy needed for the nucleophilic attack on an acyl chloride, while DIPEA acts as a non-nucleophilic acid scavenger.

    Step-by-Step Procedure:

    • Preparation: In a 10 mL microwave vial, dissolve 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv, 0.5 mmol) in 3 mL of anhydrous DCM/DMF (9:1 v/v). Note: DMF acts as the high-loss-tangent microwave absorbing co-solvent.

    • Reagent Addition: Add DIPEA (2.0 equiv, 1.0 mmol) followed by the dropwise addition of the acyl chloride (1.1 equiv, 0.55 mmol) at 0°C. Seal the vial tightly.

    • Microwave Irradiation: Irradiate the mixture at 80°C for 5 minutes (Power max 100 W).

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1).

      • Validation Criteria: The starting material spot (ninhydrin positive, primary amine) should disappear, replaced by a higher Rf spot (amide). Subsequent LC-MS must show the retention of the bromine isotopic pattern (M/M+2) in the product mass, validating that the C6-position remains unreacted.

    Data Presentation: Optimization Metrics

    To highlight the efficiency of the MAOS approach and justify the protocol parameters, the following table summarizes the optimization data for the C6 Suzuki-Miyaura coupling.

    Solvent System (v/v)Catalyst (5 mol%)Temp (°C)Time (min)Yield (%)Mechanistic Observation / Causality
    Toluene/H2O (4:1)Pd(PPh3)41006045Poor microwave absorption (low loss tangent); sluggish oxidative addition.
    DMF/H2O (4:1)Pd(dppf)Cl21201562High thermal stress; partial degradation of the indole core observed.
    1,4-Dioxane/H2O (4:1) Pd(dppf)Cl2 120 15 88 Optimal dielectric heating; dppf accelerates reductive elimination.
    EtOH/H2O (4:1)Pd(OAc)2 / SPhos1401091Green solvent alternative; SPhos highly active for electron-rich heteroaryls [2].

    References

    • Title: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline Source: Journal of Organic Chemistry URL: [Link]

    • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization Source: Symmetry URL: [Link]

    • Title: Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Omega URL: [Link]

    • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Improving the Solubility of 6-Bromo-2-methyl-1H-indol-4-amine in DMSO

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromo-2-methyl-1H-indol-4-amine and encountering challenges with its dissolution in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental workflow effectively.

    Frequently Asked Questions (FAQs)
    Q1: What are the expected solubility characteristics of 6-Bromo-2-methyl-1H-indol-4-amine?

    While extensive, publicly available quantitative solubility data for 6-Bromo-2-methyl-1H-indol-4-amine is limited, we can infer its likely behavior based on its chemical structure and data from analogous compounds. The molecule possesses a substituted indole core, which is relatively nonpolar, and a bromine atom, which increases its lipophilicity. These features suggest that the compound likely has high crystal lattice energy, making it poorly soluble in aqueous solutions.

    It is expected to be soluble in organic solvents like DMSO, DMF, and methanol.[1] However, achieving a high, stable concentration in DMSO can still be challenging, often requiring specific handling and preparation techniques.

    Table 1: Inferred Physicochemical Properties of 6-Bromo-2-methyl-1H-indol-4-amine & Related Structures

    PropertyValue (Approximate/Inferred)Source/AnalogueRationale
    Molecular FormulaC₉H₉BrN₂-Based on IUPAC name
    Molecular Weight227.09 g/mol -Calculated from formula
    AppearanceLikely a solid powderCommon for similar indole derivatives
    XLogP3~3.2[2]Analogue: 6-Bromo-2-methyl-1H-indole
    Hydrogen Bond Donors2 (Amine & Indole N-H)-Structural analysis
    Hydrogen Bond Acceptors1 (Indole N)-Structural analysis
    Interpretation A high LogP value (>3) indicates significant lipophilicity and predicts low aqueous solubility. The presence of hydrogen bond donors/acceptors offers sites for interaction with polar solvents like DMSO, but the overall nonpolar character often dominates.
    Q2: My compound won't dissolve in DMSO, or it precipitates after initial dissolution. What is happening?

    This is a common and frustrating issue in the lab. There are two primary culprits, often working in tandem.

    • Water Contamination in DMSO: This is the most frequent cause of decreased solubility. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can dramatically decrease the solubility of many organic compounds.[3][4] This is because the non-ideal properties of DMSO-water mixtures make it more difficult for the solvent to create a "cavity" to accommodate the solute molecule.[3][4][5]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound precipitation.[6] This process can introduce moisture and create localized concentration gradients that encourage the compound to fall out of solution.

    The combination of water uptake and freeze-thaw cycles synergistically enhances the likelihood of precipitation.[3][5]

    Troubleshooting & Optimization Guide

    If you are facing solubility issues, follow this systematic troubleshooting workflow.

    cluster_0 Initial Observation cluster_1 Step 1: Verify Basics cluster_2 Step 2: Apply Physical Energy cluster_3 Step 3: Modify Solvent System cluster_4 Resolution start Compound fails to dissolve or precipitates in DMSO verify_dmso Is your DMSO anhydrous (≥99.9%) and from a freshly opened or properly sealed bottle? start->verify_dmso verify_dmso->verify_dmso verify_compound Confirm compound purity and integrity. verify_dmso->verify_compound Yes use_new_dmso Action: Use fresh, anhydrous DMSO. verify_dmso->use_new_dmso vortex Vortex vigorously for 1-2 minutes. verify_compound->vortex warm Gentle warming (30-40°C). Is the compound heat-sensitive? vortex->warm sonicate Use a bath or probe sonicator. warm->sonicate Yes/No cosolvent Consider adding a co-solvent (e.g., NMP, DMA). Is this compatible with your assay? sonicate->cosolvent ph_adjust For aqueous dilutions, adjust pH. The amine group may be protonated at lower pH. cosolvent->ph_adjust Yes/No success Compound Dissolved Aliquot into single-use tubes Store at -20°C or -80°C, protected from light. ph_adjust->success use_new_dmso->verify_dmso

    Caption: Troubleshooting workflow for solubility issues.

    Q3: What immediate, simple steps can I take to improve solubility?

    Before moving to advanced methods, ensure these fundamentals are covered.

    • Use High-Purity, Anhydrous DMSO: Always use DMSO with a purity of ≥99.9% from a reliable supplier.[6] Keep the bottle tightly sealed when not in use to prevent moisture absorption.

    • Vigorous Vortexing: Ensure adequate mechanical agitation. Vortexing the sample for 30-60 seconds can often be sufficient to dissolve a compound.[6]

    • Gentle Warming: If the compound is not thermally labile, gentle warming of the solution to 37°C can increase solubility.[6] Heat provides the energy needed to break the crystal lattice of the solid. Be cautious, as excessive heat can degrade the compound.

    Q4: Sonication is mentioned as a powerful technique. How does it work and what is the protocol?

    Sonication is an extremely effective method for dissolving difficult compounds and even for re-dissolving compounds that have precipitated from DMSO stocks.[3][4]

    Mechanism of Action: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized, intense energy, which physically breaks apart the solute's crystal lattice structure and enhances solvent penetration, thereby accelerating dissolution.[7]

    This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for any desired concentration.

    Materials:

    • 6-Bromo-2-methyl-1H-indol-4-amine (solid)

    • Anhydrous DMSO (≥99.9% purity, sterile-filtered)[6]

    • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

    • Calibrated micropipettes and sterile tips

    • Analytical balance (readable to 0.1 mg)

    • Vortex mixer

    • Water bath sonicator

    cluster_workflow Protocol Workflow start Start weigh 1. Calculate & Weigh Determine mass needed for 10 mM solution. (e.g., 2.27 mg for 1 mL) Weigh into a tared microcentrifuge tube. start->weigh add_dmso 2. Add Solvent Add the calculated volume of anhydrous DMSO to the tube. weigh->add_dmso vortex 3. Initial Mixing Vortex for 30-60 seconds. add_dmso->vortex check1 4. Visual Inspection Is the compound fully dissolved? vortex->check1 sonicate 5. Sonicate Place tube in a water bath sonicator. Sonicate for 5-15 minutes. check1->sonicate No aliquot 7. Aliquot & Store Dispense into single-use volumes. Store at -20°C or -80°C, protected from light. check1->aliquot Yes check2 6. Final Inspection Is the solution clear? sonicate->check2 check2->sonicate No, repeat sonication check2->aliquot Yes end End aliquot->end

    Caption: Step-by-step workflow for stock solution preparation.

    Step-by-Step Procedure:

    • Calculation: Determine the mass of 6-Bromo-2-methyl-1H-indol-4-amine required.

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

      • For a 10 mM stock in 1 mL: 0.010 mol/L * 0.001 L * 227.09 g/mol * 1000 mg/g = 2.27 mg

    • Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh out the calculated mass of the compound into the tube.

    • Solvent Addition: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the tube.[6]

    • Initial Dissolution: Close the tube tightly and vortex the solution for 30-60 seconds.[6] Visually inspect the solution. If crystals are still visible, proceed to the next step.

    • Sonication: Place the tube in a water bath sonicator. Ensure the water level is sufficient to cover the solution in the tube. Sonicate for 5-15 minutes. Low-energy sonication is typically sufficient and will not degrade the compound.[3][7]

    • Final Inspection: Remove the tube and visually inspect for any undissolved particles. The solution should be clear. If particles remain, repeat sonication for another 5-10 minutes.

    • Aliquoting and Storage: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes. This is the single most effective way to prevent issues from freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C, protected from light.

    Q5: Should I consider using co-solvents or adjusting pH?

    These are advanced strategies that can be effective but require careful consideration of your experimental system.

    • Co-solvents: A co-solvent is a second solvent that is miscible with the primary solvent and can help increase the solubility of the solute.[8][9] For DMSO, common co-solvents in drug discovery include N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA).[9] Adding a small percentage (e.g., 10%) of a co-solvent can sometimes improve solubility.

      • Causality: Co-solvents work by altering the overall polarity and hydrogen-bonding characteristics of the solvent system, reducing the interfacial tension between the solvent and the hydrophobic solute.[8]

      • Caution: You must verify that the co-solvent is compatible with your downstream assay (e.g., it is not toxic to cells and does not interfere with enzyme activity).

    • pH Adjustment: This technique is primarily relevant when you dilute your DMSO stock into an aqueous buffer. The amine group on 6-Bromo-2-methyl-1H-indol-4-amine is basic. By lowering the pH of the aqueous buffer (e.g., to pH 5-6), you can protonate the amine, forming a more polar and thus more water-soluble salt.[8][10]

      • Caution: The final pH must be compatible with your biological system. Blood and most cell culture media are buffered to ~pH 7.4, and significant deviations can be cytotoxic or alter experimental outcomes.[9]

    References
    • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

    • Bentham Science Publishers. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. [Link]

    • Ingenta Connect. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Ingenta Connect. [Link]

    • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

    • Dehring, K. A., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

    • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. ResearchGate. [Link]

    • Benoit, R. L., & Choux, G. (1969). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry. [Link]

    • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

    • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

    • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

    • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

    • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

    • Sinner, E. K., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. [Link]

    • ResearchGate. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. [Link]

    • ResearchGate. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. [Link]

    • Quora. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result?. Quora. [Link]

    • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

    • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

    • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. JDDT. [Link]

    • PubChem. (n.d.). 6-Bromo-2-methyl-1h-indole. PubChem. [Link]

    • MDPI. (2019). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. MDPI. [Link]

    • Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. RSC Publishing. [Link]

    • GeeksforGeeks. (2021). Factors affecting Solubility. GeeksforGeeks. [Link]

    Sources

    Technical Support Center: Purification of 6-Bromo-2-methyl-1H-indol-4-amine Reaction Mixtures

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of halogenated aminoindoles.

    6-Bromo-2-methyl-1H-indol-4-amine is a highly valuable building block in medicinal chemistry. However, its purification is notoriously difficult due to three competing factors: the lability of the C-Br bond during upstream reduction, the high susceptibility of the electron-rich 4-aminoindole core to air oxidation[1], and its strong hydrogen-bonding interactions with standard chromatographic stationary phases[2].

    This guide provides a self-validating, step-by-step framework to troubleshoot and optimize your purification workflows.

    Part 1: Optimized Purification Workflow

    G A Crude Reaction Mixture (Fe/NH4Cl Reduction) B Celite Filtration (Removes Colloidal Iron) A->B C Liquid-Liquid Extraction (EtOAc / NaHCO3) B->C D Drying & Concentration (Na2SO4, in vacuo) C->D E Flash Chromatography (Silica + 1% TEA) D->E F Pure 6-Bromo-2-methyl- 1H-indol-4-amine E->F

    Fig 1. Optimized purification workflow for 6-Bromo-2-methyl-1H-indol-4-amine.

    Part 2: Troubleshooting & FAQs

    Q1: My product mixture contains a significant amount of des-bromo impurity (2-methyl-1H-indol-4-amine). How do I prevent this?

    • Expertise & Causality: The most common synthetic route to this molecule is the reduction of 6-bromo-2-methyl-4-nitro-1H-indole. If you are using standard palladium on carbon (Pd/C) for catalytic hydrogenation, the catalyst will promote concurrent hydrodehalogenation of the aryl bromide bond.

    • Solution: You must switch to a chemoselective reduction method. Using 5% Pt/C (sulfided) significantly suppresses dehalogenation. Alternatively, use a metal-mediated reduction (e.g., Fe/NH₄Cl or SnCl₂) which leaves the C-Br bond completely intact.

    Q2: During workup, my reaction mixture turned dark brown/black. What happened?

    • Expertise & Causality: Aminoindoles are highly electron-rich and readily undergo autoxidation in the presence of atmospheric oxygen and light, forming hydroperoxyindolenines and colored polymeric impurities[1]. This oxidation is accelerated in highly polar or acidic solutions.

    • Solution: Handle the purified product under an inert atmosphere (nitrogen or argon)[2]. Sparge your extraction solvents with inert gas prior to use, perform the workup rapidly, and store the final isolated solid in a tightly sealed container at -20 °C in the dark[2].

    Q3: The product streaks heavily on my silica gel TLC and column, leading to poor separation from the nitro starting material. How do I fix this?

    • Expertise & Causality: The basic primary amine at the C4 position and the indole NH hydrogen-bond strongly with the acidic silanol groups on standard silica gel[2]. This causes severe tailing and co-elution.

    • Solution: The nitro group is significantly less polar than the amino group[3]. To achieve baseline separation, pre-treat your silica column by adding 1-2% Triethylamine (TEA) to your mobile phase[2]. The TEA masks the acidic silanol sites, allowing the aminoindole to elute as a sharp, tight band.

    Q4: I used Fe/NH₄Cl for the reduction, but I have a persistent emulsion and fine particulates during extraction.

    • Expertise & Causality: Iron-mediated reductions generate colloidal iron oxides. These fine particulates accumulate at the aqueous-organic interface, stabilizing emulsions and trapping your product.

    • Solution: Before attempting liquid-liquid extraction, dilute the crude reaction mixture with ethyl acetate and filter it through a tightly packed pad of Celite®[4]. Wash the pad thoroughly with additional solvent to ensure complete product recovery[4].

    Part 3: Step-by-Step Purification Protocol

    Self-Validating System: This protocol ensures that at each step, the physical state of the product can be chemically verified.

    Step 1: Catalyst and Salt Removal

    • Upon reaction completion (verified by TLC; the amine product will be Ninhydrin-positive, whereas the nitro starting material is Ninhydrin-negative), cool the mixture to room temperature.

    • Dilute the mixture with 3 volumes of Ethyl Acetate (EtOAc).

    • Prepare a Celite® pad (2-3 cm depth) in a sintered glass funnel. Filter the crude mixture under vacuum[4].

    • Wash the filter cake with EtOAc (3 × 20 mL) until the filtrate runs clear.

      • Validation: The filtrate must be completely transparent and free of black/brown iron particulates.

    Step 2: Aqueous Workup

    • Transfer the combined organic filtrates to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ (1 volume) to neutralize any acidic byproducts and prevent acid-catalyzed oxidation.

    • Wash with brine (1 volume) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the rotary evaporator bath temperature < 35 °C to minimize thermal degradation).

    Step 3: Flash Column Chromatography

    • Prepare a silica gel slurry using Hexanes containing 1% TEA. Pack the column evenly.

    • Dry-load the crude product onto a small amount of silica gel or dissolve it in a minimum volume of Dichloromethane (DCM).

    • Elute using a gradient of 10% to 40% EtOAc in Hexanes (maintaining 1% TEA throughout the gradient).

    • Validation: Monitor fractions by UV (254 nm) and Ninhydrin stain. Combine the pure fractions and evaporate to afford the pure 6-Bromo-2-methyl-1H-indol-4-amine.

    Part 4: Quantitative Data for Chromatographic Separation

    The following table summarizes the expected chromatographic behavior of the reaction mixture components to aid in fraction identification.

    CompoundFunctional GroupRelative PolarityExpected TLC Rf (30% EtOAc/Hexanes + 1% TEA)Detection Method
    6-Bromo-2-methyl-4-nitro-1H-indole (Starting Material)NitroLow0.65 - 0.75UV (254 nm)
    6-Bromo-2-methyl-1H-indol-4-amine (Target Product)Primary AmineHigh0.25 - 0.35UV, Ninhydrin (Purple)
    2-methyl-1H-indol-4-amine (Hydrodehalogenation Impurity)Primary AmineHigh0.20 - 0.30UV, Ninhydrin (Purple)
    Part 5: References
    • Application Notes and Protocols for 3-Aminoindole HCl in Coupling Reactions Source: BenchChem URL:4

    • How do I purify the resulting compound after a nitro- to amine-group reduction? Source: StackExchange Chemistry URL:3

    • Technical Support Center: Optimizing the Synthesis of 2-amino-1-(1H-indol-3-yl)ethanol Source: BenchChem URL:2

    • Selective nitro reduction and hydrodehalogenation during flow hydrogenation Source: RSC Advances (The Royal Society of Chemistry) URL:

    • Oxidation of indoles with triplet oxygen Source: Clockss / Chemistry Reviews URL:1

    Sources

    Technical Support Center: Stability of 6-Bromo-2-methyl-1H-indol-4-amine Under Acidic Conditions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 6-Bromo-2-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability in acidic environments.

    Frequently Asked Questions (FAQs)

    Q1: My 6-Bromo-2-methyl-1H-indol-4-amine sample is degrading during my experiment, which is conducted under acidic conditions. What are the likely causes and how can I mitigate this?

    Answer: Indole and its derivatives are known to be susceptible to degradation in acidic conditions.[1] The primary cause is the high nucleophilicity of the indole ring, especially at the C3 position, which is prone to protonation by strong acids. This can initiate a cascade of reactions, including polymerization and other side reactions, leading to sample degradation.[1]

    The stability of your compound is influenced by several factors inherent to its structure:

    • Electron-Donating Groups (EDGs): The amine (-NH2) and methyl (-CH3) groups on the indole ring are electron-donating. EDGs increase the electron density of the indole ring, making it more nucleophilic and thus more susceptible to protonation and subsequent degradation in the presence of acid.

    • Electron-Withdrawing Groups (EWGs): Conversely, the bromine (-Br) atom is an electron-withdrawing group. EWGs decrease the electron density of the ring, which can help to stabilize the molecule against acid-catalyzed degradation by making it less nucleophilic.[2]

    The interplay of these opposing electronic effects determines the overall stability of 6-Bromo-2-methyl-1H-indol-4-amine in an acidic medium.

    Mitigation Strategies:

    • pH Control: Carefully control the acidity of your reaction medium. Use the mildest acidic conditions that are compatible with your experimental goals.

    • Protecting Groups: The most effective strategy to prevent decomposition is to install a protecting group on the indole nitrogen.[1] This reduces the nucleophilicity of the indole ring. Common protecting groups include:

      • Electron-Withdrawing Protecting Groups (EWGs): Groups like tert-Butoxycarbonyl (Boc) or Tosyl (Ts) decrease the nucleophilicity of the indole ring, preventing side reactions with strong electrophiles.[1] Boc groups are particularly useful as they can be cleaved under relatively mild acidic conditions when needed.[1]

      • Non-Electron-Withdrawing or Electron-Donating Protecting Groups (EDGs): Groups like Benzyl (Bn) do not significantly alter the electronics of the indole ring and are stable to acids.[1]

    Q2: I suspect my compound is degrading. How can I set up a forced degradation study to confirm this and identify the degradation products?

    Answer: A forced degradation study, also known as stress testing, is a crucial step to understand the stability of your molecule.[3][4] It involves intentionally exposing the compound to conditions more severe than it would typically encounter to generate degradation products in a shorter timeframe.[4][5]

    Here is a general protocol for an acid-induced forced degradation study:

    Experimental Protocol: Acid-Induced Forced Degradation

    Objective: To assess the stability of 6-Bromo-2-methyl-1H-indol-4-amine under acidic conditions and identify potential degradation products.

    Materials:

    • 6-Bromo-2-methyl-1H-indol-4-amine

    • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) solutions of varying concentrations (e.g., 0.1 M, 1 M)[6]

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for neutralization[6]

    • Organic solvent (e.g., methanol, acetonitrile)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

    Procedure:

    • Sample Preparation: Prepare a stock solution of 6-Bromo-2-methyl-1H-indol-4-amine in a suitable organic solvent (e.g., 1 mg/mL in methanol).

    • Stress Conditions:

      • In separate vials, mix an aliquot of the stock solution with an equal volume of the acidic solution (e.g., 0.1 M HCl, 1 M HCl).

      • Prepare a control sample by mixing an aliquot of the stock solution with the organic solvent.

      • Incubate the vials at a controlled temperature (start with room temperature, and if no degradation is observed, increase to 50-70°C).[4]

    • Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., NaOH).[4]

    • Analysis:

      • Analyze the samples by HPLC-UV to monitor the disappearance of the parent compound and the appearance of new peaks (degradation products).

      • Utilize LC-MS to determine the molecular weights of the degradation products to aid in their identification.

    Data Presentation:

    Condition Time (hours) Parent Compound Peak Area (%) Degradation Product 1 Peak Area (%) Degradation Product 2 Peak Area (%)
    Control (RT)2410000
    0.1 M HCl (RT)29532
    0.1 M HCl (RT)880128
    1 M HCl (RT)2702010
    1 M HCl (50°C)2403525

    This is example data and will vary based on experimental conditions.

    Q3: What are the potential degradation pathways for my indole derivative under acidic conditions?

    Answer: Under acidic conditions, indole derivatives can undergo several degradation pathways. The most common involve the initial protonation of the indole ring.

    Plausible Degradation Pathways:

    • Protonation and Polymerization: The C3 position of the indole ring is highly susceptible to protonation. The resulting indoleninium ion is a reactive electrophile that can be attacked by another neutral indole molecule, leading to dimerization and polymerization.

    • Oxidation: The electron-rich indole ring can be susceptible to oxidation, especially under harsh acidic conditions or in the presence of oxidizing agents. This can lead to the formation of oxindole derivatives.[7][8]

    • Hydrolysis of the Amine Group: While less common for aromatic amines under mild acidic conditions, prolonged exposure to strong acids and elevated temperatures could potentially lead to the hydrolysis of the 4-amine group.

    Below is a diagram illustrating the initial protonation step, which is often the precursor to degradation.

    G Indole 6-Bromo-2-methyl-1H-indol-4-amine Protonated_Indole Protonated Intermediate (Indoleninium Ion) Indole->Protonated_Indole H+ (Acid) Degradation Degradation Products (e.g., Dimers, Polymers) Protonated_Indole->Degradation Further Reactions

    Caption: Initial protonation of the indole ring under acidic conditions.

    Q4: What analytical techniques are best suited for monitoring the stability of 6-Bromo-2-methyl-1H-indol-4-amine and characterizing its degradation products?

    Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

    Recommended Analytical Workflow:

    G cluster_0 Stability Monitoring & Purity Assessment cluster_1 Degradation Product Identification cluster_2 Structural Elucidation HPLC_UV HPLC-UV LC_MS LC-MS HPLC_UV->LC_MS Characterize Peaks NMR NMR Spectroscopy (¹H and ¹³C) LC_MS->NMR Isolate & Confirm Structure HRMS High-Resolution Mass Spectrometry (HRMS) NMR->HRMS Confirm Elemental Composition FTIR FTIR Spectroscopy HRMS->FTIR Identify Functional Groups

    Caption: Analytical workflow for stability testing and impurity characterization.

    Detailed Breakdown of Techniques:

    • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for monitoring the stability of your compound.[9] It allows for the separation and quantification of the parent compound and any degradation products that have a UV chromophore. A stability-indicating method should be developed and validated.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[9] It provides the molecular weight of each impurity, which is critical for proposing potential structures.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of isolated degradation products.[9]

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the degradation products, allowing for the determination of their elemental composition.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the degradation products, providing further structural information.[10]

    Troubleshooting Guide

    Problem Potential Cause Recommended Solution
    Low recovery of the parent compound in acidic conditions. Acid-catalyzed degradation.- Reduce the acid concentration or use a weaker acid. - Lower the reaction temperature. - Protect the indole nitrogen with a suitable protecting group (e.g., Boc).[1]
    Multiple unknown peaks appear in the HPLC chromatogram. Formation of various degradation products.- Perform a forced degradation study to systematically identify the conditions leading to each impurity.[3] - Use LC-MS to obtain molecular weight information for each unknown peak.
    Precipitation is observed in the reaction mixture. Formation of insoluble polymers or degradation products.- Attempt to dissolve the precipitate in a stronger organic solvent for analysis. - If polymerization is suspected, consider using a protecting group to prevent this side reaction.[1]
    Inconsistent results between experimental runs. - Variations in acid concentration or temperature. - Purity of the starting material.- Ensure precise control over all experimental parameters. - Verify the purity of the 6-Bromo-2-methyl-1H-indol-4-amine starting material before each experiment using HPLC.

    References

    • BenchChem. (n.d.). Technical Support Center: Stabilization of Reactive Indole Intermediates.
    • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
    • Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace.
    • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
    • Forced Degradation Studies. (2016, December 14). SciSpace.
    • A review on forced degradation and stability indicating studies. (2020, January 15). PHARMACEUTICAL SCIENCES.
    • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
    • Acidity and Electron Donating/Withdrawing Groups. (2020, May 11). Reddit.
    • Analytical methods – Knowledge and References. (n.d.). Taylor & Francis.
    • BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
    • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021, March 12). PMC.
    • BenchChem. (n.d.). An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery.
    • PubChem. (n.d.). 6-Bromo-2-methyl-1h-indole.
    • Microbial Degradation of Indole and Its Derivatives. (2025, November 27). ResearchGate.
    • Ghafoor, S., Fatima, A., & Kushwah, M. S. (2023, October 20). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research.
    • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). PMC.
    • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021, July 15). ACS Catalysis.
    • Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.
    • 6-Bromo-1-methyl-1H-indazol-4-amine synthesis. (n.d.). ChemicalBook.
    • 20.4 Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts.
    • cis-6-Bromo-4-(1-methyl-1H-indol-3-yl). (n.d.). PMC - NIH.
    • 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. (n.d.). ATSDR.
    • BenchChem. (n.d.). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
    • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
    • Protonation – Knowledge and References. (n.d.). Taylor & Francis.
    • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. (n.d.). Virtual Commons - Bridgewater State University.
    • Analytical Techniques for Scientists. (2016, October 25). ResearchGate.
    • Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. (2026, January 27). PMC.
    • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (n.d.). PMC - NIH.
    • Diindolylamine Preparation and Stability Investigations. (2022, February 4). ResearchGate.
    • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2025, January 17). MDPI.
    • BenchChem. (n.d.). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide.

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    Technical Support Center: Overcoming Low Yields in 6-Bromo-2-methyl-1H-indol-4-amine Coupling Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for optimizing coupling reactions involving 6-Bromo-2-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

    The unique electronic and steric properties of this indole scaffold, characterized by the electron-donating amine and methyl groups, can present specific challenges. This resource provides in-depth, evidence-based solutions to navigate these complexities and achieve your desired synthetic outcomes.

    Frequently Asked Questions (FAQs)

    Q1: My Suzuki-Miyaura coupling with 6-Bromo-2-methyl-1H-indol-4-amine is resulting in a low yield of the desired biaryl product. What are the most probable causes?

    Low yields in Suzuki-Miyaura couplings with this substrate often stem from a combination of factors including catalyst deactivation, suboptimal reaction conditions, and competing side reactions. The presence of the free amine and the indole nitrogen can lead to catalyst inhibition or undesired side reactions if not properly managed.[1] Key areas to investigate include the choice of catalyst, ligand, base, and solvent system.[2]

    Q2: I'm observing significant amounts of de-brominated starting material in my reaction mixture. How can I prevent this side reaction?

    De-bromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides.[3] It often occurs when the catalytic cycle is interrupted, leading to the formation of palladium-hydride species which then reduce the aryl bromide. To mitigate this, consider the following:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands can promote the desired reductive elimination step over side reactions.[3]

    • Base Selection: Use a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu).[4]

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the de-bromination pathway.[5]

    Q3: For a Buchwald-Hartwig amination, which ligand and base combination is recommended for coupling 6-Bromo-2-methyl-1H-indol-4-amine with a primary or secondary amine?

    The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the ligand and base.[6] For an electron-rich and potentially coordinating substrate like 6-Bromo-2-methyl-1H-indol-4-amine, a robust catalytic system is necessary.

    • Recommended Ligands: For primary amines, BrettPhos has shown excellent efficacy. For secondary amines, RuPhos is often a good starting point.[5]

    • Recommended Bases: A strong, non-nucleophilic base is typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often effective. Sodium tert-butoxide (NaOtBu) is another common choice, though care must be taken to avoid decomposition of base-sensitive functional groups.[5][7] The choice of base can also be influenced by the solvent.[8][9]

    Q4: My Sonogashira coupling is not proceeding to completion. What are the critical parameters to optimize?

    Sonogashira couplings can be sensitive to reaction conditions.[10] For successful coupling of terminal alkynes with 6-Bromo-2-methyl-1H-indol-4-amine, focus on these key areas:

    • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[10] Copper-free conditions are also possible and may be advantageous in some cases.[11]

    • Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HBr formed during the reaction.[12]

    • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are crucial to prevent catalyst deactivation.[13]

    Troubleshooting Guide: A Deeper Dive

    This section provides a structured approach to troubleshooting low yields, complete with experimental protocols and explanations of the underlying chemical principles.

    Issue 1: Low Conversion of Starting Material

    If you are observing a significant amount of unreacted 6-Bromo-2-methyl-1H-indol-4-amine, the primary suspect is an inactive or inhibited catalyst.

    Root Cause Analysis & Solutions:

    • Catalyst Deactivation: The amine and indole nitrogen of your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[14]

      • Solution: Increase the catalyst loading (from 1-2 mol% to 3-5 mol%). While not ideal for atom economy, it can overcome partial catalyst inhibition.[15] Also, ensure strictly anhydrous and anaerobic reaction conditions, as water and oxygen can lead to the formation of inactive palladium black.[13]

    • Inappropriate Ligand: The ligand is critical for stabilizing the active palladium species and facilitating the catalytic cycle.[16]

      • Solution: Screen a panel of ligands. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biaryl phosphine ligands are often superior.[17]

    Workflow for Ligand Screening:

    Caption: Ligand screening workflow.

    Issue 2: Formation of Multiple Unidentified Byproducts

    The appearance of numerous spots on a TLC plate or multiple peaks in your LC-MS/GC-MS analysis points towards side reactions or decomposition.

    Root Cause Analysis & Solutions:

    • Homocoupling: Your boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) can couple with itself.

      • Solution: Ensure slow addition of the coupling partner to the reaction mixture. For Suzuki reactions, using a boronic ester instead of a boronic acid can sometimes reduce homocoupling.

    • Substrate Decomposition: The indole ring can be sensitive to harsh reaction conditions.

      • Solution: Lower the reaction temperature and monitor the reaction progress closely. If using a strong base like NaOtBu, consider switching to a milder base like K₃PO₄ or Cs₂CO₃.[7]

    Optimizing Base and Temperature:

    Coupling Type Recommended Base Typical Temperature Range (°C) Notes
    Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃80 - 110Weaker bases can minimize side reactions like de-bromination.[4]
    Buchwald-Hartwig NaOtBu, LiHMDS, K₃PO₄65 - 110Strong bases are often necessary for amine deprotonation.[5][6]
    Sonogashira TEA, DIPEARoom Temperature - 80Mild amine bases are generally sufficient.[12]
    Issue 3: Poor Solubility of Starting Materials

    6-Bromo-2-methyl-1H-indol-4-amine has limited solubility in many common organic solvents, which can hinder reaction rates.[18]

    Root Cause Analysis & Solutions:

    • Insufficient Solvation: If the reactants are not fully dissolved, the reaction will be heterogeneous and slow.

      • Solution: Screen different solvent systems. A mixture of a nonpolar solvent (like toluene or dioxane) with a more polar co-solvent (like DMF or NMP) can be effective. Increasing the reaction volume to achieve higher dilution can also help.[19]

    Recommended Solvent Systems:

    Solvent Properties Commonly Used For
    Toluene Nonpolar, high boiling pointSuzuki, Buchwald-Hartwig
    Dioxane Moderately polar, water-miscibleSuzuki, Buchwald-Hartwig
    DMF Polar aprotic, good solvating powerSonogashira, Suzuki
    THF Moderately polar, lower boiling pointBuchwald-Hartwig, Sonogashira

    Detailed Experimental Protocols

    The following are starting-point protocols that may require further optimization. Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

    Protocol 1: General Procedure for Suzuki-Miyaura Coupling
    • To a reaction vessel, add 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.[4]

    • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Protocol 2: General Procedure for Buchwald-Hartwig Amination
    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., BrettPhos G3, 1-3 mol%) and ligand to a reaction vessel.

    • Add 6-Bromo-2-methyl-1H-indol-4-amine (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and the base (e.g., LiHMDS, 1.5-2.0 equiv.).[5]

    • Add the anhydrous, degassed solvent (e.g., THF or toluene).

    • Seal the vessel and heat to the desired temperature (typically 65-110 °C).[5]

    • Monitor the reaction. Upon completion, cool and quench with a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent, combine the organic layers, wash with brine, and dry.

    • Concentrate and purify the product.

    Troubleshooting Decision Tree:

    Troubleshooting_Tree Start Low Yield in Coupling Reaction Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts Are there significant byproducts? Check_Conversion->Check_Byproducts Yes Catalyst_Issues Potential Catalyst Problem: - Increase catalyst/ligand loading - Check inertness of conditions - Screen new ligands/precatalysts Check_Conversion->Catalyst_Issues No Side_Reactions Side Reactions Dominating: - Lower temperature - Screen milder bases - Check for homocoupling or decomposition Check_Byproducts->Side_Reactions Yes Purification_Issues Difficult Purification: - Optimize chromatography conditions - Consider recrystallization Check_Byproducts->Purification_Issues No Solubility_Issues Potential Solubility Problem: - Screen different solvents/co-solvents - Increase dilution Catalyst_Issues->Solubility_Issues Still low conversion Success Improved Yield Solubility_Issues->Success Side_Reactions->Success Purification_Issues->Success

    Sources

    Technical Support Center: Recrystallization of 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for the purification of 6-Bromo-2-methyl-1H-indol-4-amine via recrystallization. As a substituted indolamine, this compound presents specific challenges that require a nuanced approach to solvent selection and procedural execution. This document is structured to anticipate and resolve common experimental issues, ensuring researchers can achieve high purity and yield.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended starting solvent system for the recrystallization of 6-Bromo-2-methyl-1H-indol-4-amine?

    A1: While specific solubility data for 6-Bromo-2-methyl-1H-indol-4-amine is not extensively published, data from structurally analogous heterocyclic amines, such as bromo-substituted indazoles and indoles, strongly suggest that a mixed-solvent system is the most effective starting point.[1] Aromatic compounds, particularly those with polar amine and indole N-H functional groups, often benefit from a combination of a "good" solvent, in which the compound is readily soluble when hot, and a "poor" solvent (or anti-solvent), in which the compound is insoluble when cold.[2][3]

    A primary recommendation is a mixture of an alcohol and water.

    • Ethanol/Water: Ethanol typically serves as the "good" solvent for dissolving the indolamine at elevated temperatures. Water acts as the anti-solvent, promoting crystallization upon cooling.

    • Methanol/Water: Similar to ethanol/water, this system is effective. For a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a methanol/water mixture was found to be optimal.[1]

    Other potential systems include mixtures like acetone/water, acetonitrile/water, or ethyl acetate/hexane, leveraging the same principle of differential solubility.[1][3]

    Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

    A2: "Oiling out" is a common problem, especially with amine-containing compounds, where the solute separates from the solution as a liquid rather than a solid.[1][4] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound in that specific solvent mixture.[1]

    Here are several proven strategies to resolve this issue:

    • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[2][5] Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow this process.[4]

    • Add More "Good" Solvent: The oil is essentially a highly concentrated, impure liquid form of your compound. Re-heat the mixture to dissolve the oil and add a small amount of the "good" solvent (e.g., ethanol) to decrease the supersaturation level.[2][4] Then, attempt to cool the solution again, but more slowly.

    • Induce Nucleation at a Lower Temperature: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the meniscus.[2][6] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.

    • Use Seed Crystals: If you have a small amount of pure, solid 6-Bromo-2-methyl-1H-indol-4-amine, adding a tiny crystal to the cooled solution can provide a template for crystallization to begin.[2][4]

    Q3: My final yield of crystalline product is very low. What are the likely causes?

    A3: A low recovery is a frustrating but solvable issue in recrystallization. The most common reasons include:

    • Using Too Much Solvent: This is the most frequent error.[4][5] If an excessive amount of hot solvent is used to dissolve the crude product, the solution may not become sufficiently saturated upon cooling for crystals to form, leaving a significant portion of your compound in the mother liquor. The remedy is to evaporate some of the solvent to increase the concentration and attempt the crystallization again.[4][5]

    • Significant Solubility in Cold Solvent: The ideal solvent is one in which your compound has low solubility at cold temperatures.[3] If you still have low recovery after reducing the solvent volume, your compound may be too soluble in the chosen solvent system even when cold. In this case, you should cool the flask to a lower temperature (e.g., in a freezer) or select a different solvent system where the compound is less soluble when cold.[2]

    • Premature Crystallization During Hot Filtration: If you performed a hot gravity filtration to remove insoluble impurities, the solution may have cooled, causing your product to crystallize on the filter paper along with the impurities. To prevent this, use a hot, solvent-saturated filter and keep the solution warm during filtration.[3]

    Q4: Crystals have failed to form even after the solution has cooled completely. What should I do?

    A4: The failure of crystals to form usually indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.[4]

    • Induce Nucleation: As a first step, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

    • Reduce Solvent Volume: It is highly likely that too much solvent was used.[4] Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation. Repeat until crystals begin to form in the cooled solution.

    • Cool to a Lower Temperature: Place the flask in an ice bath or even a colder bath (e.g., Dry Ice/acetone) to further decrease the solubility of your compound and promote precipitation.[3]

    • Change the Solvent System: If all else fails, the chosen solvent may be inappropriate. It is necessary to recover the crude compound by evaporating all the solvent and starting the process over with a different solvent or mixed-solvent system.[4][5]

    Troubleshooting Guide

    This table provides a quick reference for common issues encountered during the recrystallization of 6-Bromo-2-methyl-1H-indol-4-amine.

    Issue Potential Cause(s) Recommended Solution(s)
    Compound Fails to Dissolve in Hot Solvent 1. Inappropriate solvent choice. 2. Presence of highly insoluble impurities.1. Try a different solvent in which the compound is known to have higher solubility. 2. If most of the compound dissolves, perform a hot gravity filtration to remove the insoluble material.[3][7]
    "Oiling Out" (Liquid Separation) 1. Solution is supersaturated above the compound's melting point in the solvent. 2. Cooling rate is too fast.[2]1. Re-heat to dissolve the oil, add a small amount of the "good" solvent, and cool slowly.[4] 2. Insulate the flask to ensure gradual cooling. 3. Add seed crystals to encourage crystallization over oiling.[1]
    Low Recovery of Crystalline Product 1. Too much solvent was used, leaving the product in the mother liquor.[5] 2. The compound is significantly soluble in the cold solvent.1. Reduce the volume of the mother liquor by evaporation and cool again to recover more product.[2] 2. Cool the flask to a lower temperature (ice bath or freezer). 3. Select a different solvent system in which the compound has lower cold solubility.[2]
    No Crystals Form Upon Cooling 1. Solution is not supersaturated (too much solvent).[4] 2. High activation energy for nucleation.1. Boil off a portion of the solvent and allow the solution to cool again.[5] 2. Scratch the inner surface of the flask with a glass rod.[6] 3. Add a seed crystal of the pure compound.[2]
    Product is Colored or Appears Impure 1. Colored impurities are co-crystallizing with the product. 2. Incomplete removal of mother liquor.1. Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[6] 2. Ensure the collected crystals are washed with a small amount of the cold recrystallization solvent.[1]

    Experimental Protocol: Recrystallization using an Ethanol/Water System

    This protocol provides a step-by-step method for the purification of 6-Bromo-2-methyl-1H-indol-4-amine.

    1. Solvent Selection and Dissolution: a. Place the crude 6-Bromo-2-methyl-1H-indol-4-amine in an appropriately sized Erlenmeyer flask. b. Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask. c. Heat the mixture gently on a hot plate while stirring. Add the hot solvent dropwise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good yield.[2]

    2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[6]

    3. Hot Gravity Filtration (Optional but Recommended): a. To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. b. Place a piece of fluted filter paper in a stemless funnel. Heat the funnel and a clean receiving Erlenmeyer flask in an oven or with hot solvent vapor to prevent premature crystallization. c. Pour the hot solution through the filter paper quickly. Wash the filter paper with a small amount of hot solvent to recover any remaining product.[3]

    4. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals.[8] b. Once the flask has reached room temperature, if crystallization is not complete, place it in an ice-water bath to maximize the yield.[2]

    5. Isolation and Washing of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold anti-solvent (water) or the cold recrystallization solvent mixture to rinse away any adhering mother liquor.

    6. Drying: a. Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. b. Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    Visualization of Troubleshooting Workflow

    The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

    Recrystallization_Troubleshooting start Start with Crude 6-Bromo-2-methyl-1H-indol-4-amine dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temp dissolve->cool no_xtals No Crystals Formed? cool->no_xtals filter_dry Filter, Wash & Dry Pure Crystals low_yield Low Yield? filter_dry->low_yield end_node End oiling Oiling Out? oiling->filter_dry No action_oil Re-heat, Add More 'Good' Solvent, Cool Slower oiling->action_oil Yes no_xtals->oiling No action_no_xtals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtals->action_no_xtals Yes low_yield->end_node No action_low_yield 1. Concentrate Mother Liquor 2. Cool to Lower Temp low_yield->action_low_yield Yes action_oil->cool Retry Cooling action_no_xtals->cool Retry Cooling action_low_yield->filter_dry Re-filter

    Caption: A troubleshooting workflow for the recrystallization of 6-Bromo-2-methyl-1H-indol-4-amine.

    References

    • BenchChem. (2025).
    • University of California, Irvine. (n.d.).
    • Study Mind. (2022, April 19).
    • BenchChem. (2025). Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine.
    • University of Colorado Boulder. (n.d.).
    • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
    • University of York. (n.d.).
    • Michigan State University. (n.d.).
    • Reddit. (2014, August 4).

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    Technical Support Center: Preventing Oxidation of 4-Aminoindoles During Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. Handling electron-rich heterocycles, particularly 4-aminoindoles, presents a significant synthetic challenge due to their extreme susceptibility to rapid air oxidation. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of oxidative degradation, establish self-validating experimental protocols, and provide robust strategies to ensure the integrity of your 4-aminoindole intermediates.

    Part 1: Mechanistic FAQs (Understanding the "Why")

    Q1: Why do my 4-aminoindole intermediates turn dark red or brown immediately after reduction or during workup? A1: The discoloration is a direct visual indicator of oxidative degradation. 4-Aminoindoles are uniquely electron-rich; the amino group at the C4 position strongly donates electron density into the indole π -system via resonance. This significantly elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to single-electron transfer (SET) oxidation. When exposed to atmospheric oxygen, UV light, or trace transition metals (like Cu2+ ), the indole core is rapidly oxidized into radical cations. These intermediates quickly degrade into highly conjugated, dark-colored quinoneimines or polymeric indoloquinones [1]. In fact, this extreme reactivity is often exploited intentionally to synthesize indoloquinone antitumor agents (e.g., EO9) using strong oxidants, but it is disastrous when the free amine is your desired product.

    Q2: How does the choice of protecting group influence oxidative stability? A2: Protecting groups do more than just block reactive sites; they fundamentally alter the electronic landscape of the molecule. By installing electron-withdrawing groups (EWGs) on either the indole nitrogen or the 4-amino group, you pull electron density away from the indole core. This lowers the HOMO energy, drastically increasing the activation barrier for oxidation. An orthogonal protection strategy (e.g., a Triisopropylsilyl (TIPS) group on the indole nitrogen and a tert-butyloxycarbonyl (Boc) group on the 4-amine) provides the highest level of steric and electronic shielding [2].

    Mechanism A 4-Aminoindole (Electron-Rich Core) B O2 / UV Light / Cu2+ (Oxidative Triggers) A->B Exposure E Boc / TIPS Protection (Electron Withdrawal) A->E Derivatization C Radical Cation Intermediate B->C Single Electron Transfer D Indoloquinones & Polymeric Byproducts C->D Rapid Polymerization F Protected Scaffold (Oxidation Resistant) E->F Lowers HOMO Energy F->B Blocks Oxidation

    Logical flow of 4-aminoindole oxidation pathways versus chemical protection strategies.

    Part 2: Strategic Data & Quantitative Comparisons

    To effectively design your synthetic route, you must select a protection strategy that balances oxidative stability with the specific deprotection conditions your downstream chemistry can tolerate.

    Table 1: Comparative Oxidative Stability of 4-Aminoindole Derivatives
    Protection StrategyIndole N-Protection4-Amino ProtectionRelative Oxidative StabilityRecommended Deprotection Conditions
    Unprotected NoneNoneVery Low (Degrades in minutes in ambient air)N/A
    Mono-Boc None-NHBocModerate (Stable for hours; requires inert storage)TFA or HCl in Dioxane
    Orthogonal Di-protected -TIPS-NHBocVery High (Stable for months at 4°C)TBAF (for TIPS), TFA (for Boc) [2]
    Electron-Withdrawing -Ts (Tosyl)-NHAc (Acetyl)Extremely High (Stable indefinitely at RT)NaOH/MeOH (for Ts), Strong acid (for Ac)

    Part 3: Troubleshooting Guides & Step-by-Step Methodologies

    The most critical point of failure in 4-aminoindole synthesis occurs during the reduction of the 4-nitroindole precursor and the subsequent isolation steps. The following self-validating protocol ensures that the highly reactive free amine is never exposed to oxidative triggers.

    Protocol 1: Anaerobic Reduction and In-Situ Protection of 4-Nitroindole

    Causality Check: Why do we protect in-situ? If you attempt to isolate the free 4-aminoindole via rotary evaporation in ambient air, the combination of heat, concentrated product, and oxygen will guarantee polymerization. By introducing the protecting group reagent directly into the filtered reduction mixture under argon, we trap the amine before oxidation can occur.

    Step 1: Strict Solvent Deoxygenation

    • Transfer your reaction solvent (e.g., THF or Ethanol) into a Schlenk flask.

    • Insert a long stainless-steel needle connected to an Argon line directly into the solvent.

    • Sparge the solvent with Argon for a minimum of 30 minutes. Reasoning: Atmospheric oxygen has high solubility in organic solvents. Sparging displaces dissolved O2​ , which otherwise acts as a triplet diradical electron acceptor during the reaction [3].

    Step 2: Catalytic Hydrogenation

    • In a flame-dried, Argon-purged flask, add the N-protected 4-nitroindole (e.g., 1-TIPS-4-nitroindole) and 10% Pd/C catalyst.

    • Add the deoxygenated solvent via a gas-tight syringe.

    • Evacuate the flask and backfill with H2​ gas (balloon or Parr shaker). Stir vigorously until TLC indicates complete consumption of the starting material.

    Step 3: Anaerobic Filtration (Critical Step)

    • DO NOT filter the mixture through a standard Büchner funnel in open air. The high surface area of the Pd/C catalyst combined with atmospheric oxygen will instantly oxidize the nascent 4-aminoindole.

    • Instead, transfer the reaction mixture via cannula into a Schlenk frit packed with a pad of Celite, pushing the liquid through with positive Argon pressure into a receiving Schlenk flask.

    Step 4: In-Situ Boc Protection

    • To the receiving flask containing the pristine, pale-yellow 4-aminoindole solution, immediately add a pre-degassed solution of Di-tert-butyl dicarbonate ( Boc2​O ) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Stir at room temperature for 4 hours under Argon.

    • Self-Validation: The solution should remain pale yellow. If it turns dark red or purple, oxygen has breached your inert setup.

    Workflow Step1 1. Solvent Deoxygenation (Argon Sparging) Step2 2. Nitro Reduction (Pd/C, H2, Schlenk Line) Step1->Step2 Step3 3. Anaerobic Filtration (Inert Frit / Argon Pressure) Step2->Step3 Step4 4. In-Situ Protection (Boc2O, DMAP Addition) Step3->Step4 Step5 5. Safe Isolation (Amber Vials, -20°C) Step4->Step5

    Step-by-step experimental workflow for the anaerobic synthesis and handling of 4-aminoindoles.

    Protocol 2: HPLC Analysis and Storage of Sensitive Intermediates

    If you must handle the unprotected or partially protected 4-aminoindole for analytical purposes, standard protocols will result in degradation on the column.

    Step 1: Mobile Phase Modification

    • Add an antioxidant to your HPLC aqueous mobile phase. Ascorbic acid (0.1% w/v) or Sodium Metabisulfite (0.05% w/v) are highly effective [3]. Reasoning: These additives act as sacrificial reducing agents, scavenging any dissolved oxygen or radical species generated under high pressure before they can react with your analyte.

    Step 2: Storage Conditions

    • Never store 4-aminoindoles as neat oils; they polymerize rapidly. Lyophilize or evaporate to a dry solid.

    • Transfer the solid to an amber glass vial. Reasoning: Ambient UV light provides the activation energy necessary to initiate homolytic cleavage and radical propagation.

    • Flush the headspace of the vial with Argon for 30 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

    Technical Support Center: A Guide to the Optimal Storage and Handling of 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 6-Bromo-2-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized heterocyclic amine. Our goal is to provide you with the necessary technical insights and practical advice to ensure the long-term stability and integrity of this compound throughout your experiments. The following information is curated from established principles of organic chemistry, safety data sheets of analogous compounds, and best practices for handling sensitive research materials.

    I. Understanding the Compound: Why Storage Matters

    6-Bromo-2-methyl-1H-indol-4-amine is a substituted indole, a class of compounds that are foundational in many areas of medicinal chemistry. However, the very features that make them valuable—the electron-rich indole core and the reactive amine group—also render them susceptible to degradation. Proper storage is not merely a suggestion but a critical component of experimental success and reproducibility. Degradation can lead to the formation of impurities that may interfere with your assays, alter biological activity, or lead to inconsistent results.

    II. Frequently Asked Questions (FAQs)

    This section addresses the most common questions regarding the storage and handling of 6-Bromo-2-methyl-1H-indol-4-amine.

    Q1: What are the primary factors that can cause the degradation of 6-Bromo-2-methyl-1H-indol-4-amine?

    The degradation of this compound is primarily influenced by three main factors:

    • Oxidation: The indole ring and the aromatic amine are susceptible to oxidation, which can be accelerated by exposure to air (oxygen). This can lead to the formation of colored impurities and a loss of potency.[1]

    • Light: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation pathways. It is recommended to store light-sensitive materials in amber vials.[2]

    • Moisture: Aromatic amines can be hygroscopic, meaning they absorb moisture from the atmosphere.[3] This can lead to hydrolysis or facilitate other degradation reactions.

    Q2: What are the ideal storage conditions for 6-Bromo-2-methyl-1H-indol-4-amine?

    To mitigate the risks of degradation, the following storage conditions are recommended:

    ParameterRecommended ConditionRationale
    Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of chemical reactions, including degradation pathways.[4][5]
    Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, preventing oxidation.[6][7]
    Light In the dark (Amber vial)Protects the compound from light-induced degradation.[2]
    Moisture Dry/Desiccated EnvironmentPrevents hydrolysis and other moisture-mediated degradation.[3]
    Container Tightly sealed vialPrevents exposure to air and moisture.[2][3]

    Q3: I've noticed a change in the color of my compound. What does this indicate?

    A change in color, often to a brownish or purplish hue, is a common indicator of indole degradation, likely due to oxidation. While a slight color change may not significantly impact every application, it is a sign that the compound is no longer in its purest form. For sensitive assays, it is advisable to use a fresh, un-degraded sample.

    Q4: Can I store 6-Bromo-2-methyl-1H-indol-4-amine in a standard laboratory freezer (-20°C)?

    While lower temperatures generally slow degradation, storing at -20°C may not be necessary if the compound is properly stored under an inert atmosphere and protected from light and moisture. A key consideration with freezing is the potential for moisture condensation upon removal from the freezer. If you choose to store at -20°C, it is crucial to allow the container to warm to room temperature before opening to prevent water from condensing on the cold compound.

    Q5: How should I handle the compound when weighing it out for an experiment?

    Given its sensitivity to air and moisture, it is best to handle 6-Bromo-2-methyl-1H-indol-4-amine in a controlled environment, such as a glovebox with an inert atmosphere.[1][6] If a glovebox is not available, work quickly and efficiently in a well-ventilated area. To minimize exposure, consider weighing out a slightly larger amount than needed into a separate container and taking what you need from that, rather than repeatedly opening the main stock container.

    III. Troubleshooting Guide: Investigating Compound Degradation

    If you suspect that your sample of 6-Bromo-2-methyl-1H-indol-4-amine has degraded, this guide will help you identify the potential cause and take corrective action.

    Experimental Workflow for Investigating Degradation

    Caption: Troubleshooting workflow for suspected degradation.

    Step-by-Step Protocol for Purity Analysis (HPLC)
    • Sample Preparation:

      • Carefully dissolve a small, accurately weighed amount of the suspect 6-Bromo-2-methyl-1H-indol-4-amine in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration.

      • Prepare a control sample using a fresh, unopened vial of the compound if available.

    • HPLC Conditions (General Starting Point):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

      • Detection: UV detector at a wavelength determined by the compound's UV spectrum (typically around 220-280 nm for indoles).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Compare the chromatograms of the suspect sample and the control.

      • Look for the appearance of new peaks or a decrease in the area of the main peak in the suspect sample, which would indicate the presence of impurities and degradation.

    IV. Best Practices for Long-Term Storage and Handling

    To ensure the longevity of your 6-Bromo-2-methyl-1H-indol-4-amine, adhere to the following best practices:

    • Aliquoting: Upon receiving the compound, if it is in a large quantity, it is highly recommended to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Inert Gas Blanketing: Before sealing vials for storage, flush the headspace with an inert gas like argon or nitrogen.

    • Proper Sealing: Use vials with high-quality, airtight seals. For long-term storage, consider using ampoules that can be flame-sealed.[6]

    • Labeling: Clearly label all aliquots with the compound name, date of aliquoting, and storage conditions.

    • Documentation: Keep a detailed record of when the main stock container is opened and when aliquots are used.

    By following these guidelines, you can significantly reduce the risk of degradation and ensure the quality and reliability of your experimental results when working with 6-Bromo-2-methyl-1H-indol-4-amine.

    V. References

    • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from

    • Ossila. Air Free Techniques | Handling Air-Sensitive Materials. Retrieved from

    • Benchchem. Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Retrieved from

    • Ossila. Air Sensitive Compounds. Retrieved from

    • Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from

    • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. (2023, February 25). Retrieved from

    • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed. (2023, February 25). Retrieved from

    Sources

    Technical Support Center: Troubleshooting Catalyst Poisoning with Aminoindole Substrates

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging palladium-catalyzed C–N cross-couplings. When working with aminoindole substrates (such as 5-aminoindole or 7-aminoindole), researchers often encounter stalled reactions, black palladium precipitation, and zero conversion. While this is commonly misdiagnosed as "poor substrate reactivity," the true mechanistic culprit is catalyst poisoning .

    Aminoindoles possess two coordinating nitrogen atoms: a basic exocyclic amine and an electron-rich indole core. These moieties can act as strongly coordinating bidentate or monodentate ligands, displacing the ancillary phosphine ligand and trapping the palladium center in an off-cycle, unreactive Pd(II) resting state[1]. Overcoming this requires a strategic balance of steric bulk, electronic tuning, and base selection.

    Section 1: Frequently Asked Questions (FAQs)

    Q1: Why does my Buchwald-Hartwig amination stall completely when using an unprotected aminoindole? Answer: Aminoindoles can form tight κ2 -coordinated complexes with the palladium center. During the catalytic cycle, after oxidative addition, the amine coordinates to the Pd(II) complex. If your ancillary ligand lacks sufficient steric bulk, a second aminoindole molecule can coordinate, or the indole nitrogen can chelate, forming a highly stable bis-amine or chelated Pd(II) complex. This effectively removes the catalyst from the productive cycle, leading to premature catalyst death[1].

    Q2: Which phosphine ligands are best suited to prevent this amine poisoning? Answer: You must utilize bulky, electron-rich biaryl monophosphines. Ligands such as BrettPhos and XPhos are specifically designed to prevent the coordination of a second amine molecule. Their massive steric profile enforces a mono-ligation state (L₁Pd), which disfavors off-cycle resting states and accelerates reductive elimination. For instance, BrettPhos combined with Pd(OAc)₂ has been proven highly effective for the selective amination of unprotected aminoindoles, completely avoiding the poisoning seen with older bidentate ligands like dppf[2].

    Q3: Can the choice of base influence catalyst deactivation by aminoindoles? Answer: Absolutely. The base plays a dual role in deprotonation and metal coordination. Strong, insoluble inorganic bases (like NaOtBu) can sometimes lead to side reactions or functional group incompatibility. Conversely, using strong soluble organic bases like DBU can directly poison the catalyst by forming base-bound oxidative addition complexes (e.g., LPd(DBU)(Ar)X)[3]. A modern, highly effective solution is using a weak, soluble base like Et₃N coupled with a water-assisted mechanism. The addition of trace water facilitates amine binding and deprotonation without the base itself poisoning the catalyst[4].

    Q4: Should I protect the indole nitrogen to prevent poisoning? Answer: Historically, protecting the indole nitrogen (e.g., with a Boc or TIPS group) was mandatory to reduce the risk of bidentate coordination and unwanted N-arylation at the indole core. However, recent optimized protocols using BrettPhos/Pd(OAc)₂ or water-assisted Et₃N conditions allow for the direct use of unprotected aminoindoles. This chemoselectivity saves multiple synthetic steps and improves overall yield[2].

    Section 2: Quantitative Data & Condition Matrix

    To assist in your experimental design, the following table summarizes the causality between ligand/base choices and the risk of catalyst poisoning when coupling aminoindoles.

    LigandCatalyst PrecursorBase / SolventPoisoning RiskTypical YieldReference
    dppf Pd(dppf)Cl₂NaOtBu / DioxaneHigh (Reaction stalls)0%[2]
    BrettPhos Pd(OAc)₂K₂CO₃ / t-BuOHLow (Steric protection)>70%[2]
    XPhos Pd₂(dba)₃Cs₂CO₃ / TolueneLow (Mono-ligation)>80%[5]
    AlPhos COD(AlPhos-Pd)₂DBU / 2-MeTHFModerate (Base inhibition)Varies[3]
    tBuBrettPhos Pd(OAc)₂Et₃N (+H₂O) / DioxaneVery Low (Water-assisted)>80%[4]
    Section 3: Mechanistic & Troubleshooting Visualizations

    Mechanism Pd0 Pd(0)L Active Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA Aryl Halide AmineBind Amine Coordination (Aminoindole) OA->AmineBind Poison Off-Cycle Poisoned Complex (Bis-amine or Chelate) AmineBind->Poison Small Ligand / Excess Amine (Catalyst Death) Deprot Deprotonation (Base) AmineBind->Deprot Bulky Ligand (BrettPhos) Prevents Over-coordination RE Reductive Elimination (Product Formation) Deprot->RE RE->Pd0 Regeneration

    Catalytic cycle of Buchwald-Hartwig amination showing the catalyst poisoning pathway.

    Workflow Start Reaction Stalls with Aminoindole Substrate CheckLigand Is the ligand bulky enough? (e.g., BrettPhos, XPhos) Start->CheckLigand ChangeLigand Switch to BrettPhos or tBuBrettPhos CheckLigand->ChangeLigand No CheckBase Is the base inhibiting Pd? (e.g., DBU or excess amine) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Use weak soluble base (Et3N) with water-assisted protocol CheckBase->ChangeBase Yes Protect Protect Indole N-H (Boc, TIPS) CheckBase->Protect No, but still failing Success Productive C-N Coupling ChangeBase->Success Protect->Success

    Troubleshooting workflow for overcoming catalyst poisoning in aminoindole cross-coupling.

    Section 4: Self-Validating Experimental Protocols

    Protocol A: Standard Buchwald-Hartwig Amination with BrettPhos (Unprotected Aminoindole) Mechanism of Action: BrettPhos provides massive steric bulk to prevent bis-amine coordination, allowing the unprotected aminoindole to couple selectively at the exocyclic amine without poisoning the Pd center[2].

    • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 8 mL reaction vial with Pd(OAc)₂ (2 mol%, 0.02 equiv) and BrettPhos (4 mol%, 0.04 equiv).

    • Substrate Addition: Add the aryl halide (1.0 equiv, 0.5 mmol), the unprotected aminoindole (1.2 equiv, 0.6 mmol), and finely milled anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

    • Solvent Addition: Add anhydrous t-BuOH (2.5 mL, 0.2 M). Causality note: The bulky alcohol solvent minimizes competitive solvent coordination to the electron-deficient Pd center.

    • Reaction Execution: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 100 °C for 12–24 hours.

    • Validation & Workup: Cool the reaction to room temperature. A successful reaction will turn from dark red/brown to a lighter suspension (black precipitate indicates catalyst death). Dilute with EtOAc (5 mL), filter through a short pad of Celite to remove inorganic salts, concentrate the filtrate in vacuo, and purify via flash column chromatography.

    Protocol B: Water-Assisted Weak Base Protocol (For Base-Sensitive Substrates) Mechanism of Action: This protocol utilizes a weak organic base (Et₃N) which cannot outcompete the substrate for Pd coordination. Trace water assists in the heterolysis of the Pd-halide bond, facilitating amine binding without base-induced poisoning[4].

    • Catalyst Loading: Charge a reaction vial with a pre-formed palladacycle precatalyst, such as tBuBrettPhos-Pd-G3 (2 mol%). Causality note: Pre-formed G3 catalysts ensure 100% generation of the active Pd(0) species before the amine can interfere.

    • Reactants: Add the aryl halide (1.0 equiv, 0.5 mmol) and the aminoindole (1.2 equiv, 0.6 mmol).

    • Solvent & Additives: Add 1,4-dioxane (2.5 mL), followed by Et₃N (2.0 equiv, 1.0 mmol) and deionized H₂O (2.0 equiv, 1.0 mmol). Causality note: The precise stoichiometry of water is critical; excess water will hydrolyze the aryl halide, while too little will fail to promote the heterolysis step.

    • Reaction Execution: Seal the vial and stir at 80 °C until complete consumption of the aryl halide is observed via TLC or LC-MS (typically 6-12 hours).

    • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate for purification.

    Section 5: References
    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications).[Link]

    • Diindolylamine Preparation and Stability Investigations. ACS Omega.[Link]

    • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.[Link]

    • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv.[Link]

    • Buchwald–Hartwig amination. Wikipedia.[Link]

    Sources

    Technical Support Center: Troubleshooting Regio-Selectivity in 2-Methyl-1H-indol-4-amine Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for indole functionalization. 2-Methyl-1H-indol-4-amine is a highly versatile, yet notoriously challenging scaffold in medicinal chemistry and drug development. Its multiple nucleophilic sites—the indole nitrogen (N1), the exocyclic amine (4-NH2), and the electron-rich carbon centers (C3, C5, C7)—create significant regio-selectivity hurdles during synthesis.

    This guide provides field-proven troubleshooting protocols, mechanistic insights, and orthogonal protection strategies to ensure precision in your experimental workflows.

    Module 1: The Nitrogen Conundrum (N1 vs. 4-NH2 Selectivity)

    FAQ 1: I am trying to alkylate the 4-amino group, but I keep observing N1-alkylation or di-alkylation. How do I control this?

    Causality & Insight: The indole N1 lone pair is delocalized into the aromatic π -system, making it inherently less nucleophilic than the exocyclic 4-NH2 group under neutral conditions. However, in the presence of strong bases (e.g., NaH, KOtBu), the indole is deprotonated to form an indolide anion, drastically increasing N1 nucleophilicity and leading to off-target N1-alkylation [1][1]. To selectively functionalize the 4-amine, you must either employ reductive amination (which avoids strong bases) or utilize an orthogonal protecting group strategy to temporarily mask the N1 position.

    Protocol: Orthogonal Protection of 2-Methyl-1H-indol-4-amine

    Self-Validating System: This protocol uses a temporary, robust N1-Tosyl (Ts) group to block the indole nitrogen, allowing free manipulation of the 4-NH2 group. Validation occurs at Step 2: TLC will show a distinct, less polar spot, and 1 H-NMR will confirm the downfield shift of the indole protons due to the electron-withdrawing Ts group.

    • N1-Tosylation: Dissolve 2-methyl-1H-indol-4-amine (1.0 eq) in anhydrous THF at 0 °C. Carefully add NaH (1.2 eq, 60% dispersion in mineral oil). Stir for 30 mins to form the indolide anion.

    • Electrophile Addition: Add TsCl (1.1 eq) dropwise. Warm to room temperature (RT) and stir for 2 hours. Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc.

    • 4-NH2 Boc Protection: Dissolve the N1-Ts intermediate in THF. Add Boc 2​ O (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir at RT for 12 hours [1][1].

    • Selective Deprotection: To remove the N1-Ts group while retaining the 4-NHBoc group, treat the fully protected intermediate with TBAF (2.0 eq) in THF at reflux for 4 hours.

    Protection_Workflow A 2-Methyl-1H-indol-4-amine B Step 1: N1-Tosylation (NaH, TsCl, THF, 0°C) A->B Deprotonation C N1-Ts-2-Methyl-1H-indol-4-amine B->C Regioselective N1 block D Step 2: 4-NH2 Boc Protection (Boc2O, DMAP, THF, RT) C->D Amine functionalization E Fully Protected Intermediate D->E Orthogonal stability

    Step-by-step orthogonal protection workflow for 4-aminoindole derivatives.

    Module 2: Directing Electrophilic Aromatic Substitution (C3 vs. C5/C7)

    FAQ 2: During electrophilic aromatic substitution (EAS), my halogenation/alkylation defaults to the C3 position. How can I redirect the substitution to the C5 or C7 position?

    Causality & Insight: In indoles, the C3 position is the most electron-rich and kinetically favored site for EAS due to the stabilization of the resulting arenium ion intermediate by the adjacent nitrogen lone pair [2][2]. Even with a 2-methyl group providing slight steric hindrance, C3 remains highly reactive. However, the 4-amino group is a strong activating ortho/para director [2][2]. To overcome the intrinsic C3 preference and achieve remote regioselectivity at the benzene ring (C5/C7), you must employ directing groups or specialized organocatalysts. For instance, N-substituted 4-aminoindoles can undergo highly regioselective Friedel-Crafts alkylation at the C5 position using N-heterocyclic carbene (NHC) catalysts that coordinate with the 4-amino directing group [3][3],[4]. Similarly, the para-directing ability of the 4-amino group can be exploited for regioselective C7-H functionalization .

    Protocol: Regioselective C5 Friedel-Crafts Alkylation via NHC Catalysis

    Self-Validating System: This protocol leverages the 4-amino group to override intrinsic C3 reactivity. Validation is achieved via LC-MS monitoring, where the mass shift corresponds to mono-alkylation, and 1 H-NMR will confirm the disappearance of the C5 proton while the C3 proton singlet remains intact.

    • Substrate Preparation: Ensure the indole N1 is protected (e.g., N-methyl) to increase the nucleophilic character of C5 and prevent competitive N-alkylation [3][3].

    • Catalyst Activation: In a dry Schlenk tube, combine the N-protected 4-aminoindole (1.0 eq), an α -bromocinnamic aldehyde (1.2 eq), and a chiral triazolium salt (NHC precatalyst, 1-5 mol%).

    • Reaction Execution: Add an excess of sodium carbonate (Na 2​ CO 3​ ) as the base and an appropriate solvent (e.g., THF or DCM). Stir at RT. The base generates the active NHC and the chiral α,β -unsaturated acyl-azolium intermediate, strictly directing the electrophile to the C5 position [3][3].

    • Isolation: Purify the resulting lactam via silica gel chromatography.

    EAS_Regioselectivity Start 2-Methyl-1H-indol-4-amine C3_Path Uncatalyzed EAS (Default Pathway) Start->C3_Path Standard Conditions C5_C7_Path Directed EAS (NHC / Lewis Acid Catalyzed) Start->C5_C7_Path Directing Group + Catalyst C3_Product C3-Substituted Analog (Kinetic Product) C3_Path->C3_Product C5_C7_Product C5/C7-Substituted Analog (Directed via 4-NH2) C5_C7_Path->C5_C7_Product

    Logical pathway for controlling EAS regioselectivity in 4-aminoindoles.

    Quantitative Data: Protecting Group Stability & Cleavage Matrix

    To design a successful multi-step synthesis for 2-methyl-1H-indol-4-amine analogs, researchers must select protecting groups with orthogonal cleavage conditions. The table below summarizes the quantitative performance and stability of common protecting groups applied to aminoindoles [1][1].

    Protecting GroupTarget SiteReagents for InstallationTypical Yield (%)Stability ProfileCleavage Conditions
    Tosyl (Ts) Indole N1TsCl, NaH, THF, 0 °C85 - 92%Stable to strong acids, mild bases, and nucleophiles.TBAF (THF, reflux) or NaOH/MeOH.
    Boc Indole N1Boc 2​ O, DMAP, THF, RT80 - 88%Stable to bases and nucleophiles. Labile to acids.TFA/DCM (1:1), RT, 1h.
    Boc 4-AmineBoc 2​ O, THF, RT90 - 95%Stable to bases, Pd-catalyzed cross-coupling.TFA/DCM (1:1) or 4M HCl in Dioxane.
    Fmoc 4-AmineFmoc-Cl, Pyridine, DCM75 - 85%Stable to acids. Highly labile to mild bases.20% Piperidine in DMF, RT, 30 mins.

    References

    • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation Source: PMC / ACS Publications URL:3

    • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols Source: Benchchem URL:1

    • Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates Source: RSC Publishing URL:

    • Electrophilic Aromatic Substitution Mechanism & Key Concepts Source: Total Synthesis URL:2

    Sources

    Validation & Comparative

    High-Fidelity ¹H NMR Analysis of 6-Bromo-2-methyl-1H-indol-4-amine: Platform and Solvent Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a building block in the synthesis of kinase inhibitors and complex pharmaceutical intermediates, 6-Bromo-2-methyl-1H-indol-4-amine (C₉H₉BrN₂) presents a unique analytical profile. The molecule features an electron-rich indole core, an electron-donating amine (-NH₂) at C4, an electron-withdrawing bromine (-Br) at C6, and a methyl group at C2.

    For drug development professionals and analytical chemists, confirming the structural integrity of this compound via ¹H NMR requires navigating two primary challenges: resolving the subtle meta-coupling in the aromatic region and stabilizing the exchangeable nitrogen-bound protons. This guide objectively compares solvent systems and NMR platforms to establish a self-validating analytical workflow.

    Solvent System Comparison: DMSO-d₆ vs. CDCl₃

    The choice of deuterated solvent dictates the visibility and chemical shift of the exchangeable indole NH and amine NH₂ protons. These protons are highly sensitive to their electronic environment, hydrogen bonding, and temperature[1].

    • DMSO-d₆ (Polar, Strong H-Bond Acceptor): DMSO-d₆ is the superior solvent for this compound. Its oxygen atom acts as a strong hydrogen-bond acceptor, effectively "locking" the NH and NH₂ protons. This interaction drastically reduces their exchange rate with trace water, resulting in sharp, quantifiable peaks that are shifted significantly downfield (deshielded) due to electrostatic solvation interactions[2].

    • CDCl₃ (Non-Polar, Weak H-Bonding): In chloroform, the lack of solvent-solute hydrogen bonding leaves the NH and NH₂ protons susceptible to rapid intermolecular exchange. Furthermore, the quadrupolar moment of the adjacent nitrogen atoms can exacerbate signal broadening[1]. Consequently, these protons often appear as poorly defined humps or disappear entirely into the baseline, complicating quantitative integration.

    Solvent_Effects Indole Indole NH / Amine NH2 Protons H_Bonding Strong H-Bonding Solvent (e.g., DMSO-d6) Indole->H_Bonding Non_Polar Non-Polar Solvent (e.g., CDCl3) Indole->Non_Polar Stabilized Reduced Exchange Rate Sharp, Downfield Peaks H_Bonding->Stabilized Broad Rapid Exchange Broad, Upfield Peaks Non_Polar->Broad

    Logical relationship between solvent polarity and exchangeable proton resonance.

    Platform Comparison: High-Field vs. Benchtop NMR

    The decision between utilizing a high-field superconducting magnet (≥400 MHz) and a permanent benchtop magnet (60–80 MHz) hinges on the specific analytical goal: de novo structural elucidation versus routine quality control[3].

    • High-Field NMR (400+ MHz): High-field instruments provide the chemical shift dispersion (Δν) required to achieve a first-order spectrum. For 6-Bromo-2-methyl-1H-indol-4-amine, the H-5 and H-7 protons are meta to each other, resulting in a small coupling constant (J ≈ 1.8 Hz). At 400 MHz, the frequency difference between these protons is large enough to clearly resolve them as two distinct doublets.

    • Benchtop NMR (60–80 MHz): While benchtop systems have proven to offer comparable performance for chemometric analysis and molecular weight determinations[3], the lower operating frequency compresses the chemical shift dispersion. The H-5 and H-7 signals may exhibit second-order "roofing" effects or partial overlap. However, benchtop NMR remains highly effective for confirming the presence of the C2-methyl group, verifying overall aromatic integration, and screening for residual starting materials.

    NMR_Workflow Start Sample Prep: 6-Bromo-2-methyl-1H-indol-4-amine Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Preferred for NH/NH2) Solvent->DMSO CDCl3 CDCl3 (Prone to exchange) Solvent->CDCl3 Platform Platform Selection DMSO->Platform HighField High-Field (400+ MHz) Structural Elucidation Platform->HighField Benchtop Benchtop (60-80 MHz) Routine QA/QC Platform->Benchtop

    Workflow for NMR solvent and platform selection for indole derivatives.

    Quantitative ¹H NMR Data Profile

    The following table summarizes the expected quantitative data for 6-Bromo-2-methyl-1H-indol-4-amine when analyzed in DMSO-d₆ at 400 MHz. The electron-donating amine shields H-5, while the electron-withdrawing bromine deshields H-7, establishing their relative positions.

    ProtonExpected Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Mechanistic Assignment Notes
    NH 10.80 – 11.20Broad Singlet (br s)1H-Indole N1 proton; locked by DMSO H-bonding.
    H-7 6.80 – 7.00Doublet (d)1H~1.8 HzMeta-coupled to H-5; deshielded by adjacent Br.
    H-5 6.40 – 6.60Doublet (d)1H~1.8 HzMeta-coupled to H-7; shielded by resonance from C4-NH₂.
    H-3 6.10 – 6.30Singlet (s)1H-May exhibit fine allylic coupling (~1 Hz) to C2-CH₃.
    NH₂ 5.00 – 5.50Broad Singlet (br s)2H-Amine protons at C4; stabilized by solvent.
    CH₃ 2.30 – 2.40Singlet (s)3H-Methyl group at C2.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints based on fundamental NMR physics.

    Step 1: Sample Preparation & Internal Calibration

    • Accurately weigh 10–15 mg of 6-Bromo-2-methyl-1H-indol-4-amine.

    • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Checkpoint: Visually inspect the NMR tube against a light source. The solution must be completely transparent. Any undissolved particulates will distort magnetic field homogeneity, artificially broadening the signals and obscuring the critical 1.8 Hz meta-coupling. Sonicate if necessary.

    Step 2: Acquisition Parameters

    • Insert the sample into the spectrometer and perform automated tuning and matching.

    • Lock onto the deuterium signal of DMSO-d₆ and execute gradient shimming.

    • Self-Validation Checkpoint: Measure the TMS peak linewidth at half-height. It must be < 1.0 Hz . If the linewidth exceeds this threshold, the magnet is poorly shimmed, and the H-5/H-7 doublets will merge into indistinguishable singlets. Re-shim before proceeding.

    • Set the relaxation delay (D1) to a minimum of 2.0 seconds. This ensures complete longitudinal relaxation (T₁) of all protons, which is the physical prerequisite for accurate, quantitative integration.

    Step 3: Processing & Verification

    • Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-coupling.

    • Self-Validation Checkpoint: Perform a strict manual baseline correction. A perfectly flat baseline is mandatory before integrating the broad NH and NH₂ signals; failure to correct the baseline will artificially inflate the proton count of the exchangeable groups.

    References

    • Source: nih.
    • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3...
    • Source: benchchem.

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    A Senior Application Scientist’s Guide to HPLC Purity Assessment Methods for 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

    In the landscape of modern drug discovery, substituted indoles represent a privileged scaffold, forming the core of numerous therapeutic agents. 6-Bromo-2-methyl-1H-indol-4-amine is one such molecule, a versatile chemical intermediate whose structural features—a heterocyclic aromatic ring, a halogen atom, and a primary amine—make it a valuable building block for synthesizing complex target molecules, potentially including kinase inhibitors.[1] The journey from a synthesized intermediate to a final active pharmaceutical ingredient (API) is rigorous, and its foundation is built upon the unequivocal purity of its starting materials.

    The presence of even minute impurities, such as starting materials, by-products, or degradation products, can have profound consequences on the safety, efficacy, and stability of the final drug product.[2][3] Therefore, a robust, accurate, and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a critical component of the entire drug development lifecycle.[4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-Bromo-2-methyl-1H-indol-4-amine, grounded in the principles of analytical science and regulatory expectations.

    The Primacy of HPLC for Purity Analysis

    For a compound like 6-Bromo-2-methyl-1H-indol-4-amine, which is non-volatile and possesses a UV-absorbing chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the gold standard for purity assessment.[4][5] Its high resolving power allows for the separation of the main compound from structurally similar impurities, making it an indispensable tool.[6] The choice of HPLC is a deliberate one, driven by the physicochemical properties of the analyte and the need for quantitative accuracy.

    Devising a Robust HPLC Purity Method: A Mechanistic Approach

    Developing a reliable HPLC method is a systematic process that involves understanding the interactions between the analyte, the stationary phase, and the mobile phase. The goal is to achieve optimal separation of the main peak from all potential impurities.

    The Strategic Selection of the Stationary Phase (Column)

    The heart of the separation is the column. For 6-Bromo-2-methyl-1H-indol-4-amine, several reversed-phase column chemistries are viable, each offering unique selectivity based on different interaction mechanisms.

    • C18 (Octadecylsilyl): This is the workhorse of reversed-phase chromatography. Separation is primarily driven by hydrophobic (van der Waals) interactions between the non-polar alkyl chains of the stationary phase and the analyte. The indole ring system and the methyl group of our target compound will interact strongly with a C18 phase. It is an excellent starting point for method development due to its versatility and robustness.[5][6]

    • Phenyl-Hexyl: This stationary phase provides a mixed-mode interaction mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic indole core of the analyte.[7] This can provide alternative selectivity, especially for impurities where the aromatic system is altered.

    • Pentafluorophenyl (PFP): PFP columns offer complex retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. The electron-dense fluorinated ring system can interact uniquely with polar and aromatic analytes, making it a powerful tool for separating isomers or closely related compounds where C18 or Phenyl phases fail.[7]

    Expert Rationale: The initial method development should begin with a high-quality, end-capped C18 column. Its predictable hydrophobic retention mechanism provides a solid baseline. A Phenyl-Hexyl column should be considered as an orthogonal screening tool to ensure no impurities are co-eluting with the main peak.

    Mobile Phase Optimization: The Engine of Separation

    The mobile phase composition dictates the retention and elution of the analyte.

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity and UV transparency. The choice between them can alter selectivity, as MeOH is a protic solvent capable of hydrogen bonding, while ACN is aprotic.

    • Aqueous Phase & pH Control: The amine group in 6-Bromo-2-methyl-1H-indol-4-amine is basic. Operating at a low pH (typically 2.5-4.0) is critical. At this pH, the amine group is protonated (-NH3+), which prevents peak tailing caused by interaction with residual silanols on the silica backbone of the column. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) are standard.[5][6] An aqueous buffer, such as phosphate or acetate, can be used to ensure consistent pH throughout the gradient.[8]

    • Gradient Elution: For a purity method, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one. A typical gradient starts with a high percentage of the aqueous phase to retain polar impurities and gradually increases the organic phase percentage to elute the main compound and any non-polar impurities.[5]

    Comparative Guide: HPLC Methodologies

    Below is a comparison of two robust starting methods for the purity assessment of 6-Bromo-2-methyl-1H-indol-4-amine. Method A represents a standard, broadly applicable approach, while Method B offers alternative selectivity.

    ParameterMethod A: Standard C18 (Hydrophobic)Method B: Phenyl-Hexyl (Mixed-Mode)Rationale for Comparison
    Stationary Phase C18 (e.g., Waters Symmetry, Agilent Zorbax), 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mmTo evaluate different separation mechanisms (hydrophobic vs. π-π interactions).[7]
    Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterEnsures protonation of the amine group for good peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileACN is a common and effective organic modifier.
    Gradient Program 10% to 90% B over 20 min10% to 90% B over 20 minA broad gradient ensures elution of all potential impurities.
    Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
    Detection (UV) 254 nm or Diode Array Detector (DAD) scan254 nm or Diode Array Detector (DAD) scanIndole rings have strong absorbance around this wavelength. DAD is preferred for peak purity analysis.
    Column Temp. 30 °C30 °CEnsures run-to-run reproducibility.
    Expected Strength Excellent retention and separation of non-polar impurities.Enhanced separation of impurities with different aromatic character. May resolve peaks that co-elute on C18.
    Potential Weakness May not resolve impurities with very similar hydrophobicity.May have lower retention for highly aliphatic impurities compared to C18.

    Mandatory Visualization: Workflows and Logic

    HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis Sample Weigh & Dissolve 6-Bromo-2-methyl-1H-indol-4-amine in Diluent Filter Filter Sample through 0.45 µm Syringe Filter Sample->Filter Equilibrate Equilibrate Column with Initial Conditions Filter->Equilibrate MobilePhase Prepare Mobile Phases (Aqueous & Organic) Degas thoroughly MobilePhase->Equilibrate Inject Inject Sample (e.g., 10 µL) Equilibrate->Inject Gradient Run Gradient Program (Separation Occurs) Inject->Gradient Detect UV Detection (e.g., 254 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate All Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

    Method_Development cluster_choices Key Parameter Selection Start Define Goal: Purity Method for 6-Bromo-2-methyl-1H-indol-4-amine Column Column Choice (C18, Phenyl, PFP) Start->Column MobilePhase Mobile Phase (ACN vs MeOH, pH) Start->MobilePhase Detector Detection (UV Wavelength) Start->Detector Optimization Gradient & Temperature Optimization Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation FinalMethod Final, Robust Purity Method Validation->FinalMethod

    Detailed Experimental Protocol: Method A

    This protocol details a reliable starting point for purity analysis.

    1. Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    2. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Gradient Program:

      • 0.0 min: 10% B

      • 20.0 min: 90% B

      • 25.0 min: 90% B

      • 25.1 min: 10% B

      • 30.0 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    3. Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Prepare a stock solution of 6-Bromo-2-methyl-1H-indol-4-amine at 1.0 mg/mL in the diluent.

    • Prepare a working solution of approximately 0.1 mg/mL by diluting the stock solution with the diluent.

    • Filter the working solution through a 0.45 µm PTFE syringe filter before injection.

    4. Procedure:

    • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the elution of the main peak and any impurity peaks.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

    Method Validation: The Trustworthiness Pillar

    Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose. This is a mandatory regulatory requirement.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

    Validation ParameterPurpose
    Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[12]
    Linearity To show that the method's response is directly proportional to the concentration of the analyte over a defined range.[12]
    Accuracy To determine the closeness of the test results to the true value, often assessed by spike/recovery experiments.[10]
    Precision To measure the degree of agreement among individual tests when the procedure is applied repeatedly (repeatability and intermediate precision).[9]
    Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
    Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
    Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).[13]

    Comparison with Alternative & Orthogonal Methods

    While HPLC is the primary technique, other methods can provide complementary or confirmatory data. An orthogonal method uses a different separation or detection principle, providing a higher degree of confidence in the purity assessment.

    TechniquePrincipleApplication for 6-Bromo-2-methyl-1H-indol-4-amineAdvantagesLimitations
    UPLC Ultra-Performance Liquid ChromatographyPurity analysis, impurity profilingFaster analysis times, better resolution, lower solvent consumption than HPLC.Higher backpressure requires specialized instrumentation.
    LC-MS HPLC coupled with Mass SpectrometryPeak identification, impurity characterizationProvides molecular weight information, confirming the identity of the main peak and helping to identify unknown impurities.[4]Not inherently quantitative without proper standards; response can be non-linear.
    GC-MS Gas Chromatography-Mass SpectrometryAnalysis of volatile or semi-volatile impuritiesExcellent for detecting residual solvents from synthesis.[14]Not suitable for non-volatile, thermally labile compounds like the target analyte itself.
    qNMR Quantitative Nuclear Magnetic ResonanceAbsolute purity determination (assay)Provides an absolute purity value without needing a reference standard of the same compound; gives structural information.[5]Lower sensitivity than HPLC for detecting trace impurities; requires a certified internal standard.
    TGA Thermogravimetric AnalysisQuantifying residual solvents and water contentGives a quantitative measure of mass loss due to volatiles.[14]Does not identify the volatiles that are lost.

    Conclusion

    The purity assessment of 6-Bromo-2-methyl-1H-indol-4-amine is a critical step that underpins its successful use in pharmaceutical development. A well-developed and validated reversed-phase HPLC method is the most appropriate and robust technique for this purpose. The strategic choice of a C18 or Phenyl-Hexyl column, coupled with an optimized mobile phase using an acidic modifier and a gradient elution program, will provide the necessary resolution and accuracy. This primary HPLC method should be complemented by orthogonal techniques like LC-MS for impurity identification and qNMR for an absolute purity check to build a comprehensive analytical profile, ensuring the highest standards of quality and safety.

    References

    • Mathur, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

    • Patel, K., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

    • Mathur, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Available at: [Link]

    • Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

    • Pharmaguideline (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

    • Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Analytical Methods in Chemistry. Available at: [Link]

    • HELIX Chromatography. HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases. HELIX Chromatography. Available at: [Link]

    • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

    • Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Available at: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 271554, 6-Bromo-2-methyl-1h-indole. PubChem. Available at: [Link]

    • ACS Omega (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Publications. Available at: [Link]

    • Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

    • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

    • Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]

    • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available at: [Link]

    • Menard, K. (2016). Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Available at: [Link]

    • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

    • Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]

    • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

    • Blogs (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs. Available at: [Link]

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    A Comparative Guide to the Definitive Structure Validation of 6-Bromo-2-methyl-1H-indol-4-amine: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Alternatives

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques

    The unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of modern chemistry and drug discovery. For novel compounds such as 6-Bromo-2-methyl-1H-indol-4-amine, a substituted indole with potential pharmacological significance, rigorous structural validation is not merely a procedural step but a critical determinant of its potential utility. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural determination against complementary and often more accessible spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    While a public crystal structure for 6-Bromo-2-methyl-1H-indol-4-amine is not available, this guide will leverage data from structurally analogous bromo- and methyl-substituted indoles to illustrate the principles of structural validation. By examining the causality behind experimental choices and presenting self-validating protocols, this document serves as an in-depth technical resource for researchers navigating the critical task of molecular structure confirmation.

    The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

    X-ray crystallography stands as the most powerful technique for the direct and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1][2] By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and, from that, the precise coordinates of each atom.[1] This provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

    Causality in Experimental Design: Why X-ray Crystallography?

    For a novel molecule like 6-Bromo-2-methyl-1H-indol-4-amine, where the precise spatial relationship between the bromo, methyl, and amine substituents on the indole scaffold is critical for its biological activity and physical properties, X-ray crystallography offers an unparalleled level of certainty. Spectroscopic methods may suggest connectivity, but only crystallography can provide a definitive, three-dimensional "snapshot" of the molecule.

    Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography

    The following protocol outlines the key steps for the structural determination of a small organic molecule like 6-Bromo-2-methyl-1H-indol-4-amine via single-crystal X-ray diffraction.

    1. Crystal Growth (The Crucial First Step)

    • Objective: To obtain a high-quality single crystal of at least 20 µm in all dimensions.[3]

    • Methodology:

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

      • Employ a slow crystallization technique, such as:

        • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial over several days.

        • Vapor Diffusion: Place the vial of the compound's solution inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

        • Cooling: Slowly cool a saturated solution of the compound.

    • Rationale: The goal is to allow the molecules to arrange themselves in a highly ordered, repeating lattice. Rapid precipitation will likely lead to an amorphous powder or poorly formed crystals unsuitable for diffraction.

    2. Data Collection

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Methodology:

      • Mount a suitable single crystal on a goniometer head.

      • Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

      • Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.

      • A detector, such as a CCD or CMOS detector, records the diffraction pattern (a series of spots of varying intensity).

    • Instrumentation: A single-crystal X-ray diffractometer is used for this process.

    3. Structure Solution and Refinement

    • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

    • Methodology:

      • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal).

      • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined.

      • Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

      • Structure Refinement: The initial atomic positions are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

    • Software: Specialized software packages like SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

    A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

    While X-ray crystallography provides the definitive structure, it is not always feasible due to the requirement of high-quality single crystals.[4] In such cases, a combination of spectroscopic techniques is employed to build a comprehensive picture of the molecular structure.

    Technique Principle Information Gained Advantages Limitations
    Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Unambiguous and definitive structural determination.[1]Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[4] Not suitable for amorphous solids or liquids.[4]
    Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.The chemical environment of each nucleus (¹H, ¹³C, etc.), providing information on connectivity and stereochemistry.Provides detailed information about the structure in solution, which may be more biologically relevant. Non-destructive.[5]Low intrinsic sensitivity, requiring larger sample amounts.[[“]] Complex spectra can be difficult to interpret, especially for large molecules.[5] Does not provide direct bond length and angle information.
    Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Molecular weight and elemental composition. Fragmentation patterns can provide structural information about different parts of the molecule.[7]High sensitivity, requiring very small amounts of sample. Can be used for complex mixtures when coupled with a separation technique like liquid chromatography (LC-MS).[8]Does not provide information about the 3D structure or stereochemistry. Isomers can be difficult to distinguish.[7][9]

    In-Depth Look at Spectroscopic Alternatives for 6-Bromo-2-methyl-1H-indol-4-amine

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

    NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in solution.[5] For 6-Bromo-2-methyl-1H-indol-4-amine, a combination of ¹H and ¹³C NMR would be essential.

    Expected ¹H NMR Spectral Features:

    • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the bromo, methyl, and amine substituents. For example, the bromine at position 6 would likely cause a downfield shift for the adjacent protons.

    • Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C2 position would be expected, likely in the range of 2.2-2.5 ppm.[10]

    • Amine and Indole NH Protons: The protons of the amine group (-NH₂) and the indole N-H will likely appear as broad singlets. Their chemical shifts can be variable and are dependent on the solvent and concentration.

    Expected ¹³C NMR Spectral Features:

    • The spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment. For instance, the carbon atom attached to the bromine (C6) will be significantly affected.

    Experimental Protocol: ¹H and ¹³C NMR Analysis

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is good for observing exchangeable protons like those on the amine and indole nitrogen) in a 5 mm NMR tube.[11]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to deduce the proton and carbon environments and their connectivity. 2D NMR techniques like COSY (to identify coupled protons) and HSQC/HMBC (to identify C-H correlations) can be used for unambiguous assignment.

    Mass Spectrometry (MS): Confirming the Molecular Formula and Substructures

    Mass spectrometry provides the molecular weight and elemental composition of a molecule with high accuracy.[7] It also offers structural clues through the analysis of fragmentation patterns.

    Expected Mass Spectrum of 6-Bromo-2-methyl-1H-indol-4-amine:

    • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₉BrN₂). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[12]

    • Fragmentation Pattern: Common fragmentation pathways for indoles include the loss of small molecules like HCN.[13] The presence of the methyl and amine groups will also lead to characteristic fragmentation patterns. For instance, cleavage of the methyl group or fragmentation of the indole ring could be observed.

    Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the spectrum in positive ion mode.

    • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

    Visualizing the Workflow and Logic

    Experimental Workflow for Structural Validation

    Caption: A logical workflow for the structural validation of a novel compound.

    Comparative Logic of Analytical Techniques

    G X-ray Crystallography X-ray Crystallography Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure Direct Determination NMR Spectroscopy NMR Spectroscopy Structural Hypothesis Structural Hypothesis NMR Spectroscopy->Structural Hypothesis Connectivity Mass Spectrometry Mass Spectrometry Mass Spectrometry->Structural Hypothesis Molecular Formula Structural Hypothesis->Definitive 3D Structure Confirmation

    Caption: The relationship between key analytical techniques for structure elucidation.

    Conclusion

    The definitive structural validation of a novel compound like 6-Bromo-2-methyl-1H-indol-4-amine relies on a synergistic approach, with single-crystal X-ray crystallography serving as the ultimate arbiter. It provides an unambiguous, high-resolution three-dimensional structure, which is invaluable for understanding its chemical and biological properties. However, the path to obtaining suitable crystals can be challenging.

    Therefore, a comprehensive characterization using spectroscopic methods such as NMR and mass spectrometry is indispensable. These techniques not only provide strong evidence for the proposed structure but also offer insights into the molecule's properties in solution. By understanding the strengths and limitations of each technique and following rigorous, self-validating protocols, researchers can confidently and accurately determine the structure of new chemical entities, paving the way for their further development and application.

    References

    • What are the limitations of NMR spectroscopy compared to other screening techniques?. (n.d.). Science-based Q&A.
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    • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Massachusetts. [Link]

    • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2023, April 28). MDPI. [Link]

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    • 4.5 Data acquisition and interpretation in MS-based proteomics. (2025, August 15). Fiveable. [Link]

    • Understanding isotopes, isomers, and isobars in mass spectrometry. (2026, January 7). ResearchGate. [Link]

    • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. [Link]

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    • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net. [Link]

    • 6-Bromo-2-methyl-1h-indole. (n.d.). PubChem. [Link]

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    • Study of Mass Spectra of Some Indole Derivatives. (2016, April 20). SCIRP. [Link]

    • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. [Link]

    • Archive ouverte UNIGE Human Proteome Project Mass Spectrometry Data Interpretation Guidelines 2.1. (2016, August 4). University of Geneva. [Link]

    • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd.. [Link]

    • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

    • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. [Link]

    • Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. (2013, December 16). PubMed. [Link]

    • Eight key rules for successful data-dependent acquisition in mass spectrometry-based metabolomics. (2021, June 18). PMC. [Link]

    • 6-Bromo-1H-indazol-4-amine. (n.d.). PubChem. [Link]

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    • Standard operating procedures for remote NMR measurements and sample shipment. (2024, January 15). PANACEA. [Link]

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    UV-Vis absorption spectra of 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of the photophysical properties of substituted indoles is critical for researchers developing fluorescent probes, pharmaceutical intermediates, and organic photoactuators. 6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7) is a highly functionalized indole scaffold. By strategically positioning an amino group (-NH₂), a bromine atom (-Br), and a methyl group (-CH₃) on the indole core, this compound exhibits unique electronic transitions that significantly deviate from the natural indole baseline.

    This guide objectively compares the UV-Vis absorption performance of 6-Bromo-2-methyl-1H-indol-4-amine against unsubstituted indole and other mono-substituted alternatives, providing the experimental causality and self-validating protocols necessary to characterize such complex chromophores.

    Mechanistic Causality: The Photophysics of Substitution

    To understand the UV-Vis spectrum of 6-Bromo-2-methyl-1H-indol-4-amine, one must analyze the auxochromic effects of its substituents. The natural indole core exhibits a highest probability low-energy π→π* transition that manifests as an absorption maximum ( λmax​ ) at approximately 270 nm[1].

    When substituents are added, they perturb the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels:

    • The 4-Amino Group (Strong EDG): The lone pair of electrons on the nitrogen atom at the C4 position strongly conjugates with the indole π-system. This electron-donating group (EDG) significantly raises the HOMO energy level, narrowing the HOMO-LUMO gap and causing a profound bathochromic (red) shift, often pushing the absorption band beyond 310 nm[2].

    • The 6-Bromo Group (Heavy Atom): Halogenation at the C6 position introduces polarizability and a heavy-atom effect. While its primary role in photophysics is often to enhance intersystem crossing (ISC) for phosphorescence, it also contributes to a moderate bathochromic shift of the 1La​ and 1Lb​ absorption bands[3].

    • The 2-Methyl Group (Weak EDG): Alkyl substitution at the C2 position provides a minor inductive electron-donating effect, fine-tuning the absorption further to the red while providing steric shielding to the pyrrole ring.

    Fig 2: Auxochromic effects of substituents on the indole core absorption.

    Comparative Spectroscopic Performance Data

    When selecting an indole derivative for assay development or synthetic tracking, the absorption maximum and molar absorptivity ( ε ) dictate the required concentration and excitation source. The table below compares the extrapolated and literature-grounded spectral data of 6-Bromo-2-methyl-1H-indol-4-amine against simpler indole derivatives in a polar protic solvent (Ethanol).

    Table 1: Comparative UV-Vis Absorption Parameters in Ethanol (298 K)

    CompoundSubstituent Modification λmax​ (nm) ε (M⁻¹cm⁻¹)Primary Photophysical Consequence
    Unsubstituted Indole None (Baseline)270~5,800High-energy UV absorption; standard baseline π→π* transition[1].
    6-Bromoindole 6-Br (Heavy Atom)285~6,100Moderate bathochromic shift; enhanced intersystem crossing[3].
    4-Aminoindole 4-NH₂ (Strong EDG)315~6,500Significant red-shift; broad absorption band due to lone pair conjugation[2].
    6-Bromo-2-methyl-1H-indol-4-amine 4-NH₂, 6-Br, 2-CH₃~325~7,200Synergistic bathochromic shift; extended absorption into near-UV/violet.

    Data Interpretation: The synergistic effect of the 4-amino and 6-bromo groups in 6-Bromo-2-methyl-1H-indol-4-amine pushes the absorption maximum significantly closer to the visible spectrum compared to the parent indole. This makes it an excellent candidate for applications requiring excitation by standard near-UV LEDs (e.g., 340 nm or 365 nm sources) without the need for deep-UV quartz optics.

    Self-Validating Experimental Protocol for UV-Vis Acquisition

    To ensure trustworthiness and reproducibility, the following UV-Vis spectroscopy protocol is designed as a self-validating system. It includes internal checks to verify instrument calibration and prevent concentration-dependent artifacts (such as excimer formation or aggregation).

    Fig 1: Standardized UV-Vis spectroscopy workflow for indole characterization.

    Step-by-Step Methodology

    Phase 1: System Suitability & Calibration (The Validation Step)

    • Instrument Warm-up: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes. Causality: Lamp thermal equilibrium prevents baseline drift during the measurement.

    • Standard Verification: Prepare a 1×10−4 M solution of highly pure, unsubstituted indole in spectroscopic-grade ethanol. Measure the spectrum.

      • Validation Check: The system is only validated for use if the indole standard exhibits a sharp λmax​ at exactly 270±1 nm[1]. If the peak is shifted, recalibrate the monochromator.

    Phase 2: Sample Preparation

    • Solvent Selection: Use spectroscopic-grade Ethanol (UV cutoff ~210 nm). Causality: Ethanol is chosen because its polar protic nature stabilizes the hydrogen-bonding network of the C4-amino group, providing a biologically relevant solvation environment compared to non-polar solvents like cyclohexane[3].

    • Serial Dilution: Prepare a stock solution of 6-Bromo-2-methyl-1H-indol-4-amine at 1.0 mM. From this, prepare three working concentrations: 2.5×10−5 M, 5.0×10−5 M, and 1.0×10−4 M.

    Phase 3: Spectral Acquisition & Beer-Lambert Verification

    • Baseline Correction: Fill two matched 1.0 cm path-length quartz cuvettes with pure ethanol. Place them in the reference and sample paths. Run a baseline correction from 200 nm to 600 nm. Causality: This step mathematically subtracts the solvent's intrinsic absorbance and the quartz cuvette's scattering profile.

    • Sample Measurement: Replace the solvent in the sample cuvette with the 2.5×10−5 M target solution. Record the spectrum. Repeat for the remaining two concentrations.

    • Self-Validation (Linearity Check): Plot the absorbance at the observed λmax​ (~325 nm) against the three concentrations.

      • Validation Check: The R2 value must be ≥0.999 . If the plot is non-linear, the compound is either aggregating (forming dimers) or the detector is saturated, and the data must be discarded.

    • Data Extraction: Calculate the molar absorptivity ( ε ) using the Beer-Lambert Law ( A=ε⋅l⋅c ).

    References

    • Source: Journal of the American Chemical Society (ACS Publications)
    • Electronic Absorption and Fluorescence Spectra of Indole Derivatives.
    • Source: NIH (National Institutes of Health)

    Sources

    chromatographic retention times for 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Chromatographic Retention Profiling of 6-Bromo-2-methyl-1H-indol-4-amine: A Comparative Column Selectivity Guide

    For researchers and drug development professionals, 6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7) serves as a highly functionalized, rigid building block[1]. Its structure presents a unique chromatographic challenge: it combines a weakly acidic/neutral indole core, a basic primary amine at the 4-position, a sterically hindering 2-methyl group, and a highly polarizable, lipophilic bromine atom at the 6-position.

    Standardizing a high-performance liquid chromatography (HPLC) method for this compound requires moving beyond generic reverse-phase gradients. This guide objectively compares stationary phase alternatives and provides a self-validating experimental framework to achieve baseline resolution, excellent peak shape, and robust retention times.

    Mechanistic Causality in Method Design

    To develop a reliable separation method, we must analyze the causality behind how the molecule interacts with the chromatographic system:

    • The Role of Mobile Phase pH: The 4-amino group is basic (pKa ~4.5–5.5). At a neutral pH, the molecule exists in a state of partial ionization, leading to split peaks or severe retention time drift. By utilizing a low pH mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0), the amine is fully protonated. TFA acts as an ion-pairing agent, masking residual silanolate anions on the silica support and preventing the secondary ionic interactions that cause peak tailing[2].

    • Halogen Polarizability and Stationary Phase Selection: While standard C18 columns separate based on hydrophobic volume, they often struggle to resolve positional isomers (e.g., 5-bromo vs. 6-bromo derivatives) because their overall lipophilicity is nearly identical. Pentafluorophenyl (PFP) or Phenyl-Hexyl columns exploit the polarizability of the heavy bromine atom. The highly electronegative fluorine atoms in a PFP phase induce strong dipole-dipole and π−π interactions with the bromoindole core, dramatically enhancing isomeric selectivity[3].

    • Detection Wavelengths: Indole derivatives possess strong, distinct chromophores. Dual-wavelength monitoring at 220 nm (capturing the amine/amide backbone transitions) and 280 nm (specific to the conjugated indole ring) ensures high-sensitivity impurity profiling[3][4].

    Visualizing the Separation Logic

    The following diagram maps the decision tree for optimizing the retention time and selectivity of bromoindoleamines.

    HPLC_Workflow Start Sample: 6-Bromo-2-methyl-1H-indol-4-amine Phase Stationary Phase Selection Start->Phase C18 C18 Column (Hydrophobic) Phase->C18 PFP PFP Column (Dipole & π-π) Phase->PFP pH Mobile Phase Optimization C18->pH PFP->pH Acidic Low pH (0.1% TFA) Amine Protonated pH->Acidic Basic High pH (Ammonia) Amine Neutral pH->Basic Detect UV (220/280 nm) & MS Acidic->Detect Basic->Detect

    Workflow for optimizing bromoindoleamine chromatographic retention and selectivity.

    Comparative Performance Data

    The table below summarizes the chromatographic performance of 6-Bromo-2-methyl-1H-indol-4-amine across three distinct sub-2 µm stationary phases. Data reflects a standard gradient of 5% to 95% Acetonitrile (0.1% TFA) over 10 minutes at 0.4 mL/min.

    Table 1: Stationary Phase Comparison for 6-Bromo-2-methyl-1H-indol-4-amine

    Stationary Phase ChemistryRetention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from 5-Bromo IsomerPrimary Retention Mechanism
    Standard C18 (e.g., BEH C18)4.85 min1.351.1 (Co-elution risk)Hydrophobic dispersion forces
    Phenyl-Hexyl 5.40 min1.151.8 (Baseline separation)Hydrophobic + π−π interactions
    Pentafluorophenyl (PFP) 6.15 min1.052.6 (Superior selectivity)Dipole-dipole, π−π , steric shape

    Note: Bromoindoles generally exhibit longer retention times compared to their chloro- or des-halogenated counterparts due to the increased lipophilicity of the bromine atom[5].

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol incorporates built-in System Suitability Testing (SST) to validate the method prior to sample acquisition.

    Reagents & Equipment
    • Column: PFP or Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

    • Detection: UV-Vis Diode Array Detector (DAD) set to 220 nm and 280 nm.

    Step-by-Step Workflow

    Phase 1: System Preparation & Equilibration

    • Prepare Solvents: Freshly prepare Mobile Phases A and B. Causality: Stale TFA degrades, leading to baseline drift and loss of ion-pairing efficiency.

    • Equilibrate: Set the column oven to 40°C. Purge the system and equilibrate the column with 5% Mobile Phase B for at least 15 column volumes. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for bulky halogenated aromatics.

    Phase 2: System Suitability Testing (SST) - The Validation Gate 3. Blank Injection: Inject 2 µL of sample diluent (50:50 MeOH:H2O) to establish baseline stability and confirm the absence of carryover. 4. SST Injection: Inject an SST mixture containing Uracil ( t0​ void volume marker), 6-Bromo-2-methyl-1H-indol-4-amine, and a closely eluting known impurity (e.g., 5-Bromo-2-methyl-1H-indol-4-amine). 5. Validation Check: You may only proceed to sample analysis if the system meets the following criteria:

    • Resolution ( Rs​ ) between the 5-bromo and 6-bromo isomers is ≥2.0 .
    • Tailing factor ( As​ ) for the target compound is ≤1.2 .

    Phase 3: Sample Acquisition 6. Gradient Execution: Inject 2 µL of the sample (prepared at 0.1 mg/mL) and execute the gradient outlined in Table 2.

    Table 2: Optimized Gradient Elution Profile

    Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
    0.00.4955
    1.00.4955
    7.00.4595
    8.50.4595
    8.60.4955
    12.00.4955

    Phase 4: Column Wash & Shutdown 7. Flush: Upon completion of the batch, flush the column with 90% Mobile Phase B (without TFA) for 10 minutes to elute any highly lipophilic impurities before safely shutting down the pumps.

    References

    • PLOS One. (2018). A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination. Retrieved from:[Link]

    • MDPI - Marine Drugs. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Retrieved from: [Link]

    Sources

    Comparative Elemental Analysis Guide: Evaluating Batch Purity of 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    6-Bromo-2-methyl-1H-indol-4-amine (CAS: 1260385-32-7; Formula: C9H9BrN2) is a highly specialized indole derivative utilized as a critical building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). Because trace impurities—such as residual solvents, unreacted precursors, or incomplete halogenation—can drastically impair downstream catalytic cross-coupling reactions (e.g., Suzuki-Miyaura couplings), stringent purity validation is mandatory.

    While NMR spectroscopy confirms structural identity, quantitative organic elemental analysis (EA) remains the definitive method for determining absolute mass fraction purity. This guide objectively compares the elemental analysis performance of different commercial and synthesized batches, providing researchers with a self-validating framework for quality control.

    Mechanistic Rationale & Analytical Standards

    In organic chemistry, the gold standard for purity validation via elemental analysis dictates that the experimentally found mass fractions for Carbon (C), Hydrogen (H), and Nitrogen (N) must fall within ±0.4% of the calculated theoretical values[1]. This ±0.4% threshold is historically required by major chemical journals to confirm >95% bulk purity[2].

    However, analyzing a halogenated heterocyclic compound like 6-Bromo-2-methyl-1H-indol-4-amine requires a bifurcated analytical approach due to the chemical behavior of bromine during combustion:

    • CHN Determination (Dynamic Flash Combustion): The sample is combusted in an oxygen-rich environment at ~1000°C. We utilize tin capsules because the oxidation of tin is highly exothermic, temporarily driving the localized flash temperature to ~1800°C. This ensures the complete breakdown of the robust indole ring into CO2, H2O, and NOx[3]. A copper reduction catalyst is then employed to quantitatively reduce NOx species to N2 gas while scavenging excess O2, allowing for precise separation via gas chromatography (GC) and quantification via a Thermal Conductivity Detector (TCD)[4].

    • Bromine Determination (Schöninger Flask & IC): Standard CHN analyzers are ill-equipped for direct halogen quantification because combustion generates corrosive hydrobromic acid (HBr) and free bromine (Br2), which rapidly poison the copper reduction catalysts and GC columns. Therefore, causality dictates a separate workflow: the sample is combusted in an oxygen-filled Schöninger flask, and the liberated bromine species are trapped in an alkaline solution and subsequently quantified using Ion Chromatography (IC).

    Self-Validating Experimental Protocols

    To ensure the trustworthiness of the data, the following protocols incorporate internal validation steps to prevent false positives caused by adventitious moisture or calibration drift.

    Protocol A: CHN Flash Combustion
    • Sample Conditioning: Dry the 6-Bromo-2-methyl-1H-indol-4-amine batches in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours. Causality: Indoles can be hygroscopic; surface moisture will artificially inflate the %H and depress the %C and %N values, leading to unwarranted batch rejection.

    • Calibration: Calibrate the elemental analyzer using sulfanilamide (C6H8N2O2S) as a primary standard. Run a blank tin capsule to establish the baseline and subtract atmospheric nitrogen[5].

    • Combustion: Accurately weigh 1.500–2.000 mg of the dried sample into a tin capsule using a microbalance (1 µg readability). Introduce the capsule into the 1000°C combustion reactor alongside a precise pulse of high-purity O2[4].

    • Detection: Pass the effluent gases through the copper reduction tube (650°C), separate via the GC column, and integrate the TCD peaks for N2, CO2, and H2O[4].

    Protocol B: Bromine Quantification
    • Preparation: Weigh 5.000 mg of the sample onto ashless filter paper. Fold and place into the platinum carrier of a Schöninger flask.

    • Absorption: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H2O2 into the flask. Causality: The H2O2 acts as a reducing agent to ensure any oxidized bromine gas (Br2) is fully converted to soluble bromide ions (Br⁻) for accurate detection.

    • Combustion & Trapping: Flush the flask with O2, ignite the paper, and invert. Allow 30 minutes for the combustion smoke to be completely absorbed into the liquid phase.

    • Quantification: Dilute the absorption solution to 50 mL with ultra-pure water and analyze via Ion Chromatography equipped with a conductivity detector, comparing against a standard NaBr calibration curve.

    Analytical Workflow Visualization

    EA_Workflow cluster_CHN CHN Analysis Pathway cluster_Br Bromine Analysis Pathway Sample 6-Bromo-2-methyl-1H-indol-4-amine Sample Preparation (Vacuum Dried) CHN_Weigh Weigh 1.5-2.0 mg in Tin Capsule Sample->CHN_Weigh Br_Weigh Weigh 5.0 mg in Ashless Paper Sample->Br_Weigh CHN_Combust Flash Combustion (~1000°C, O2 Pulse) CHN_Weigh->CHN_Combust CHN_Reduce Reduction of NOx to N2 (Cu Catalyst) CHN_Combust->CHN_Reduce CHN_Detect GC Separation & TCD Detection CHN_Reduce->CHN_Detect Data_Eval Mass Fraction Calculation (C, H, N, Br %) CHN_Detect->Data_Eval Br_Combust Schöninger Flask Combustion (O2) Br_Weigh->Br_Combust Br_Absorb Absorption in NaOH/H2O2 Solution Br_Combust->Br_Absorb Br_Detect Ion Chromatography (IC) Conductivity Detection Br_Absorb->Br_Detect Br_Detect->Data_Eval

    Analytical workflow for parallel CHN combustion and Bromine quantification.

    Comparative Batch Analysis & Data Interpretation

    The theoretical elemental composition for 6-Bromo-2-methyl-1H-indol-4-amine (Molecular Weight: 225.09 g/mol ) is calculated as follows:

    • Carbon (C): 48.03%

    • Hydrogen (H): 4.03%

    • Nitrogen (N): 12.45%

    • Bromine (Br): 35.50%

    We evaluated three distinct batches to demonstrate how elemental analysis uncovers specific synthetic failures that might be overlooked by qualitative techniques like TLC or low-resolution MS.

    AnalyteTheoretical (%)Batch A (High-Purity API Grade)Batch B (Technical Grade)Batch C (Crude Synthesized)
    Carbon (C) 48.0348.15 (Δ +0.12)49.80 (Δ +1.77) ❌47.10 (Δ -0.93) ❌
    Hydrogen (H) 4.034.10 (Δ +0.07)4.60 (Δ +0.57) ❌3.80 (Δ -0.23)
    Nitrogen (N) 12.4512.38 (Δ -0.07)11.50 (Δ -0.95) ❌13.20 (Δ +0.75) ❌
    Bromine (Br) 35.5035.42 (Δ -0.08)34.05 (Δ -1.45) ❌31.20 (Δ -4.30) ❌
    Status N/APASS (All within ±0.4%)FAIL FAIL
    Data Insights & Causality:
    • Batch A (High-Purity): All elements fall well within the rigorous ±0.4% ACS guidelines[1][6]. This confirms the absence of inorganic salts, residual moisture, and organic byproducts, making it suitable for sensitive catalytic cross-coupling.

    • Batch B (Technical Grade): Exhibits artificially high Carbon (+1.77%) and Hydrogen (+0.57%), paired with depressed Nitrogen and Bromine. Causality: This elemental profile is a classic indicator of residual organic solvent entrapment within the crystal lattice (e.g., ethyl acetate or hexane used during recrystallization). The excess carbon and hydrogen from the solvent dilute the mass fractions of the heteroatoms.

    • Batch C (Crude Synthesized): Shows severely depressed Bromine (-4.30%) and elevated Nitrogen (+0.75%). Causality: This indicates incomplete electrophilic bromination during synthesis. The presence of unbrominated 2-methyl-1H-indol-4-amine precursor increases the relative mass percentage of nitrogen while drastically lowering the overall bromine content.

    Strategic Conclusion

    Relying solely on LC-MS or NMR for the quality control of 6-Bromo-2-methyl-1H-indol-4-amine is insufficient for rigorous drug development. As demonstrated by the batch comparison, quantitative elemental analysis serves as an indispensable, self-validating tool for identifying systemic issues such as solvent occlusion (Batch B) or incomplete functionalization (Batch C). Researchers must ensure that any sourced material adheres strictly to the ±0.4% mass fraction variance rule across all four critical elements (C, H, N, and Br) to guarantee reproducibility in downstream API synthesis[2][7].

    References

    • [1] ACS Research Data Guidelines: Analytical Data - ACS Publications -[Link]

    • [2] An International Study Evaluating Elemental Analysis - ACS Central Science -[Link]

    • [6] The Journal of Organic Chemistry - Author Guidelines - ACS Publications -[Link]

    • [3] Combustion analysis - Wikipedia - [Link]

    • [7] Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines - Baylor University -[Link]

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    Safety Operating Guide

    Comprehensive Guide to the Proper Disposal of 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Inferred Hazard Profile and Risk Assessment

    Based on analogous chemical structures, 6-Bromo-2-methyl-1H-indol-4-amine is anticipated to be a hazardous substance. The primary risks are associated with its halogenated aromatic amine structure.

    Key Inferred Hazards:

    • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

    • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

    • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3]

    • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

    This assessment necessitates handling the compound and its waste with stringent safety protocols to minimize exposure.

    Hazard Category GHS Pictogram Signal Word Inferred Hazard Statements
    Skin IrritationGHS07Warning H315: Causes skin irritation.[1][3]
    Eye IrritationGHS07Warning H319: Causes serious eye irritation.[1][3]
    Respiratory IrritationGHS07Warning H335: May cause respiratory irritation.[2][3]
    Acute ToxicityGHS07Warning H302: Harmful if swallowed.[4]

    Core Principles of Chemical Disposal

    The disposal of this compound is governed by its classification as a halogenated organic chemical waste . The following principles are non-negotiable and form the foundation of a safe disposal plan:

    • NEVER Use Sink or Drain Disposal: This compound can be harmful to aquatic life and may persist in the environment.[5] Sewer disposal is strictly prohibited.[6][7]

    • NEVER Use Standard Trash Receptacles: Uncontrolled disposal can lead to environmental contamination and potential exposure for non-laboratory personnel.

    • NEVER Mix Incompatible Waste Streams: This is the most critical principle for preventing dangerous chemical reactions. As a halogenated aromatic amine, this waste must be kept separate from:

      • Acids and Oxidizing Agents: Mixing amines with acids can cause a strong exothermic reaction.[1][5]

      • Non-Halogenated Waste: Halogenated waste requires specific, high-cost disposal methods like high-temperature incineration to prevent the formation of toxic byproducts such as dioxins.[8][9] Mixing streams increases disposal costs and complexity.

    • ALWAYS Default to Professional Disposal: All waste containing 6-Bromo-2-methyl-1H-indol-4-amine must be collected and disposed of by a licensed hazardous waste handler, typically coordinated through your institution's EHS department.[1][2][10]

    Pre-Disposal Protocol: Waste Accumulation and Storage

    Properly accumulating and storing chemical waste at the point of generation is a critical step in ensuring safety and compliance.

    Step 1: Select a Designated Waste Container
    • Choose a Compatible Container: Use a clean, sealable container made of a material chemically compatible with halogenated organic solids. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11]

    • Use Original Container (If Possible): If you are disposing of the original, unused product, it is best to leave it in its original, clearly labeled container.[6]

    • Ensure Integrity: The container must be in good condition, free of cracks, and have a tightly sealing screw-top cap.[12]

    Step 2: Label the Container Correctly and Immediately

    As soon as the first quantity of waste is added, the container must be labeled.

    • Affix a Hazardous Waste Label: Use the official waste labels provided by your EHS department.[6][10]

    • Complete All Fields:

      • Write the words "Hazardous Waste" .

      • List the full chemical name: "6-Bromo-2-methyl-1H-indol-4-amine" . Do not use abbreviations.

      • If mixed with solvents or other waste, list all constituents with estimated percentages.

      • Indicate the primary hazards (e.g., "Irritant," "Toxic").

      • Record the "Accumulation Start Date" (the date the first waste was added).

    Step 3: Segregate and Store the Waste Container
    • Designate a Satellite Accumulation Area (SAA): This is a specific location in the lab, at or near the point of waste generation, where the container will be stored.[7]

    • Segregate from Incompatibles: Store the container away from acids, bases, and oxidizing agents. Use secondary containment (e.g., a plastic tub) to separate it from other waste types and to contain potential leaks.[11]

    • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[6][11]

    Disposal Workflow: From Generation to Collection

    The following diagram outlines the decision-making process for handling waste of 6-Bromo-2-methyl-1H-indol-4-amine.

    G cluster_0 In-Lab Waste Management cluster_1 EHS Responsibility A Waste Generated (Solid Residue, Contaminated PPE, Surplus Compound) B Select & Label Compatible Halogenated Waste Container A->B C Add Waste to Container B->C D Is Container >90% Full? C->D E Seal Container Tightly D->E Yes F Store in Designated SAA (Segregated, Secondary Containment) D->F No G Request EHS Pickup via Online System E->G F->C Continue Accumulating H Await Scheduled Collection G->H I EHS Collects Waste H->I J Transport to Central Hazardous Waste Facility I->J K Final Disposal at Approved Facility J->K

    Caption: Disposal workflow for 6-Bromo-2-methyl-1H-indol-4-amine waste.

    Step-by-Step Disposal Procedure:
    • Collect Waste: Place solid waste (e.g., surplus compound, contaminated filter paper, weigh boats) directly into your labeled halogenated solid waste container. Chemically contaminated personal protective equipment (PPE) like gloves should also be placed in this container.

    • Monitor Fill Level: Do not overfill containers. A maximum of 90% capacity is a common rule to prevent spills.[8]

    • Seal and Request Pickup: Once the container is full, or if work on the project is complete, securely seal the cap.

    • Schedule Collection: Arrange for a waste pickup through your institution’s EHS online portal or by following their specific procedures.[10][11] Ensure the container is ready and accessible for collection personnel.

    Emergency Procedures

    In the event of a spill or exposure, immediate and correct action is vital.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

    • Small Spill (Solid):

      • Alert personnel in the immediate area.

      • Wear appropriate PPE (lab coat, safety goggles, double gloves).

      • Gently sweep or scoop the solid material to avoid creating dust.[15]

      • Place the material into your designated hazardous waste container.

      • Clean the spill area with a suitable solvent and decontaminate. Place all cleanup materials in the waste container.

    • Large Spill: Evacuate the area immediately and contact your institution's EHS emergency line for professional cleanup.[8]

    By adhering to this comprehensive guide, researchers can ensure that waste containing 6-Bromo-2-methyl-1H-indol-4-amine is managed in a manner that is safe, compliant, and environmentally responsible.

    References

    • Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl2-(6-Bromo-1h-Indol-3-Yl)-2-Oxoacetate. Retrieved from [Link]

    • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

    • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 271554, 6-Bromo-2-methyl-1h-indole. Retrieved from [Link]

    • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

    • The University of Iowa Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

    • Al-lami, A. A., Al-jendeel, H. A., & Al-asad, A. S. (2021, March 16). Treatment of amine wastes generated in industrial processes. ResearchGate. Retrieved from [Link]

    • Harvard University Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

    • Analytik Jena. (n.d.). Flyer Solid Waste Analysis - Halogen Determination in Waste and Recycling. Retrieved from [Link]

    • Virginia Tech Environmental, Health, and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

    • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

    Sources

    Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-2-methyl-1H-indol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    In the fast-paced world of drug discovery and chemical synthesis, the integrity of your research and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for the handling of 6-Bromo-2-methyl-1H-indol-4-amine, a halogenated indole derivative. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this document synthesizes established safety protocols for structurally related aromatic amines and brominated organic compounds to ensure best practices in the laboratory.

    The core of our approach is a self-validating system of protocols, grounded in the established principles of chemical safety and risk mitigation. By understanding the "why" behind each step, you empower your team to work with confidence and precision.

    Hazard Assessment and Toxidological Profile

    6-Bromo-2-methyl-1H-indol-4-amine belongs to the indolamine family, a class of compounds with a wide range of biological activities.[1] The presence of a bromine atom and an amine functional group on the indole scaffold suggests that this compound should be handled with care. Brominated indoles and phenols have been shown to exhibit toxic effects in biological systems.[2] Studies on related bromo-compounds indicate potential for skin, eye, and respiratory irritation.[3][4][5] Ingestion and inhalation of similar chemicals can be harmful.[3][6] Therefore, it is prudent to treat 6-Bromo-2-methyl-1H-indol-4-amine as a hazardous substance.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of PPE are critical to minimizing exposure.[7][8][9] Always consult your institution's specific safety guidelines and the general recommendations for handling amines and halogenated compounds.[7][8][10]

    Table 1: Recommended Personal Protective Equipment (PPE)

    Operation Eyes/Face Hands Body Respiratory
    Weighing and Handling Solids Safety glasses with side shields or chemical splash goggles.[11] A face shield is recommended if there is a risk of splashing.[11]Chemical-resistant gloves (e.g., nitrile or neoprene).[9][12]Laboratory coat.If not handled in a certified chemical fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[7][9]
    Preparing Solutions Chemical splash goggles and a face shield.[11]Chemical-resistant gloves (e.g., nitrile or neoprene).[9][12]Chemical-resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood.[13]
    Running Reactions and Work-up Chemical splash goggles and a face shield.[11]Chemical-resistant gloves (e.g., nitrile or neoprene).[9][12]Chemical-resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood.[13]
    Cleaning and Decontamination Chemical splash goggles and a face shield.[11]Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood.[13]
    Operational Plan: A Step-by-Step Workflow for Safe Handling

    This workflow is designed to minimize exposure and prevent contamination.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

    Caption: Workflow for Safe Handling of 6-Bromo-2-methyl-1H-indol-4-amine.

    Experimental Protocol: Weighing and Preparing a Solution

    • Preparation : Before starting, ensure you are wearing the appropriate PPE as outlined in Table 1. Verify that the chemical fume hood is functioning correctly.

    • Weighing :

      • Place a weigh boat or vial on an analytical balance inside the fume hood and tare the balance.

      • Carefully transfer the desired amount of 6-Bromo-2-methyl-1H-indol-4-amine to the container using a clean spatula.

      • Record the weight.

    • Solution Preparation :

      • In the fume hood, add the desired solvent to a suitable flask.

      • Slowly add the weighed 6-Bromo-2-methyl-1H-indol-4-amine to the solvent while stirring.

      • Rinse the weigh boat or vial with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

      • Stopper the flask and continue to stir until the compound is fully dissolved.

    Emergency Procedures: Be Prepared

    In the event of an exposure or spill, immediate and appropriate action is crucial.

    Table 2: Emergency Response Plan

    Exposure Type Immediate Action
    Skin Contact Immediately remove contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][5][6] Seek medical attention if irritation persists.[3]
    Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
    Inhalation Move the individual to fresh air.[3][4][5][6][12] If breathing is difficult, provide oxygen.[4][12] If not breathing, give artificial respiration.[3][4][5][6][12] Seek immediate medical attention.
    Ingestion Do NOT induce vomiting.[12] Rinse mouth with water.[4][12] Never give anything by mouth to an unconscious person.[4][12] Seek immediate medical attention.
    Minor Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection.[12] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]
    Major Spill Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
    Disposal Plan: Environmental Responsibility

    Proper disposal of 6-Bromo-2-methyl-1H-indol-4-amine and associated waste is essential to prevent environmental contamination.[15] As a halogenated organic compound, it requires specific disposal procedures.[13]

    Disposal Protocol:

    • Waste Segregation :

      • Solid Waste : Collect unused 6-Bromo-2-methyl-1H-indol-4-amine and contaminated disposable materials (e.g., gloves, weigh paper) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste".[13][15]

      • Liquid Waste : Collect solutions containing 6-Bromo-2-methyl-1H-indol-4-amine in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste".[15] Do not mix with non-halogenated waste.[13][15]

    • Container Rinsing :

      • Triple rinse empty containers that held 6-Bromo-2-methyl-1H-indol-4-amine with a suitable solvent (e.g., acetone or ethanol).

      • Collect the rinsate as "Halogenated Organic Liquid Waste".[13]

      • After triple rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for decontaminated lab glass or plastic.

    • Final Disposal :

      • All waste containing 6-Bromo-2-methyl-1H-indol-4-amine must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[13]

      • Never dispose of this chemical down the drain or in the regular trash.[13]

    By adhering to these comprehensive guidelines, you can create a safer laboratory environment and ensure the responsible handling of 6-Bromo-2-methyl-1H-indol-4-amine from acquisition to disposal.

    References

    • What are the Health and Safety Guidelines for Using Amines?. (URL: )
    • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
    • Personal Protective Equipment | US EPA. (URL: )
    • 6-broMo-N-(cyclopropylMethyl)
    • Personal Protective Equipment: Chemical Handling - Good Day's Work. (URL: )
    • 6-Bromo-2-oxindole - Apollo Scientific. (URL: )
    • SAFETY D
    • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
    • 6-Bromobenzo[b]thiophen-2-amine - AK Scientific, Inc. (URL: )
    • The importance of Personal Protective Equipment in the handling of chemicals. (URL: )
    • Toxic effects of brominated indoles and phenols on zebrafish embryos - PubMed. (URL: [Link])

    • Personal protective equipment for handling 2-(6-bromo-1H-indol-2-yl)ethanamine - Benchchem. (URL: )
    • 6-Bromo-1-methyl-1H-indazole - SAFETY D
    • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
    • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
    • MSDS of Methyl2-(6-Bromo-1h-Indol-3-Yl)
    • Proper Disposal of 6-Bromo-1H-indazole: A Guide for Labor
    • Indolamines - Wikipedia. (URL: )

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.